molecular formula C29H33N7O4S B052777 N-Desmethyl imatinib mesylate CAS No. 404844-03-7

N-Desmethyl imatinib mesylate

Cat. No.: B052777
CAS No.: 404844-03-7
M. Wt: 575.7 g/mol
InChI Key: BRTOZFXRYMYSOF-UHFFFAOYSA-N
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Description

N-Desmethyl Imatinib Mesylate (Norimatinib mesylate), known by the research code CGP74588, is the primary pharmacologically active metabolite of the tyrosine kinase inhibitor Imatinib. It is formed in vivo through the N-demethylation of Imatinib, a metabolic reaction predominantly mediated by the cytochrome P450 enzyme CYP3A4. As a key active metabolite, it is an essential compound for studying the overall pharmacokinetic profile, efficacy, and disposition of Imatinib therapy. In research applications, N-Desmethyl Imatinib serves as a crucial tool for investigating drug-drug interactions (DDIs). Studies have shown that it acts as an inhibitor of cytochrome P450 enzymes, including CYP2C8, CYP2D6, and CYP3A4, which can affect the metabolism of co-administered drugs. Furthermore, in vitro evidence indicates it is an excellent substrate for the efflux transporter P-glycoprotein (P-gp, ABCB1), making it highly relevant for probing the mechanisms of multidrug resistance in oncology and transporter-based interactions. While its potency against BCR-ABL is somewhat lower than the parent Imatinib, it remains biologically active and contributes to the overall therapeutic and pharmacological effects. This product is intended for research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTOZFXRYMYSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404844-03-7
Record name Benzamide, N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-, methanesulfonate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidynyl]amino]phenyl]benzamide methanesulfonate
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Foundational & Exploratory

N-Desmethyl Imatinib Mesylate: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729) (CGP74588) is the major and principal active metabolite of imatinib, a cornerstone targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This technical guide provides a comprehensive overview of the mechanism of action of N-Desmethyl imatinib mesylate, focusing on its interaction with key oncogenic tyrosine kinases. This document details its biochemical and cellular activity, the downstream signaling pathways it modulates, and relevant experimental protocols for its characterization. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Imatinib revolutionized cancer therapy as a selective inhibitor of the Bcr-Abl fusion protein, the driver of CML, as well as the receptor tyrosine kinases c-Kit and PDGF-R, which are pivotal in GIST pathogenesis. Following oral administration, imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its N-desmethylated derivative, N-Desmethyl imatinib. This metabolite not only circulates in the plasma but also exhibits significant pharmacological activity, contributing to the overall therapeutic effect of imatinib. Understanding the specific mechanism of action of N-Desmethyl imatinib is therefore critical for a complete picture of imatinib's efficacy and for the development of next-generation kinase inhibitors.

Biochemical Activity and Kinase Inhibition Profile

N-Desmethyl imatinib functions as an ATP-competitive inhibitor of specific tyrosine kinases, binding to the ATP-binding pocket and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.

Comparative Kinase Inhibition

Quantitative analysis of the inhibitory activity of N-Desmethyl imatinib and its parent compound, imatinib, reveals a comparable potency against their primary target, the Bcr-Abl kinase. However, there are nuances in their cellular effects.

CompoundTarget KinaseIC50 (nM)Notes
N-Desmethyl imatinib Bcr-Abl38In vitro biochemical assay.[1]
Imatinib Bcr-Abl38In vitro biochemical assay.[1]
Imatinib v-Abl600Cell-free assay.
Imatinib c-Kit100Cell-based assay.
Imatinib PDGFRα71In vitro kinase assay.
Imatinib PDGFRβ607In vitro kinase assay.

Table 1: Comparative IC50 values of N-Desmethyl imatinib and Imatinib against key target kinases.

While the in vitro biochemical potency against Bcr-Abl is identical, studies on Bcr-Abl positive cell lines (K562) have shown that the effect of N-Desmethyl imatinib on cell proliferation and apoptosis induction is approximately three to four times lower than that of imatinib.[2] This discrepancy may be attributed to differences in cellular uptake, efflux, or off-target effects.

Mechanism of Action and Signaling Pathways

N-Desmethyl imatinib exerts its therapeutic effects by inhibiting the signaling cascades downstream of Bcr-Abl, c-Kit, and PDGFR.

Inhibition of Bcr-Abl Signaling

The constitutively active Bcr-Abl tyrosine kinase drives CML by activating multiple downstream pathways that promote cell proliferation and survival. N-Desmethyl imatinib, by inhibiting Bcr-Abl, blocks these critical signaling networks.

Bcr_Abl_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD Bad (pro-apoptotic) AKT->BAD Inhibits Survival Cell Survival mTOR->Survival NDI N-Desmethyl Imatinib NDI->Bcr_Abl Inhibits

Bcr-Abl Signaling Pathway Inhibition.
Inhibition of c-Kit and PDGFR Signaling

In GIST, mutations in c-Kit or PDGFR lead to their constitutive activation, driving tumor growth. N-Desmethyl imatinib targets these receptor tyrosine kinases, inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK pathways.

RTK_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus RTK c-Kit / PDGFR PI3K PI3K RTK->PI3K Grb2_Sos Grb2/SOS RTK->Grb2_Sos AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NDI N-Desmethyl Imatinib NDI->RTK Inhibits

c-Kit/PDGFR Signaling Pathway Inhibition.

Experimental Protocols

The characterization of N-Desmethyl imatinib's mechanism of action involves various in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This biochemical assay quantifies the inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of N-Desmethyl Imatinib Incubation1 Incubate kinase with N-Desmethyl Imatinib Compound_Prep->Incubation1 Kinase_Prep Prepare kinase and substrate solution Kinase_Prep->Incubation1 Add_ATP Initiate reaction with ATP Incubation1->Add_ATP Incubation2 Incubate to allow phosphorylation Add_ATP->Incubation2 Add_ADP_Glo Add ADP-Glo™ Reagent to deplete ATP Incubation2->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to produce light Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure luminescence Add_Detection_Reagent->Measure_Luminescence

Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: A 10-point 3-fold serial dilution of this compound is prepared in DMSO.

  • Kinase Reaction: The purified target kinase (e.g., Abl, c-Kit, PDGFR) and its specific peptide substrate are incubated with the diluted compound in a kinase buffer.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP at a concentration close to the Km of the specific kinase. The reaction is allowed to proceed at room temperature.

  • Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Bcr-Abl Phosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of Bcr-Abl within a cellular context.

Protocol:

  • Cell Culture: Bcr-Abl-positive cells (e.g., K562) are cultured to the desired density.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Cells are harvested and lysed to release cellular proteins.

  • ELISA or Western Blot: The level of phosphorylated Bcr-Abl (pBcr-Abl) and total Bcr-Abl are quantified using either a sandwich ELISA with specific antibodies or by Western blot analysis.

  • Data Analysis: The ratio of pBcr-Abl to total Bcr-Abl is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition of Bcr-Abl phosphorylation against the logarithm of the inhibitor concentration.

Conclusion

This compound is a pharmacologically active metabolite of imatinib that exhibits a comparable in vitro inhibitory potency against the Bcr-Abl kinase. Its mechanism of action mirrors that of its parent compound, involving the inhibition of key oncogenic tyrosine kinases and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. While its cellular potency appears to be lower than that of imatinib, its prolonged half-life suggests a significant contribution to the overall clinical efficacy of imatinib treatment. A thorough understanding of the distinct pharmacological properties of N-Desmethyl imatinib is essential for optimizing therapeutic strategies and for the rational design of novel kinase inhibitors with improved efficacy and safety profiles. Further research is warranted to fully elucidate its comparative kinase selectivity profile and its precise role in the clinical setting.

References

Pharmacological Profile of N-Desmethyl Imatinib Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729), also known as CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of various malignancies, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the pharmacological profile of N-Desmethyl imatinib mesylate. It delves into its mechanism of action, kinase inhibition profile, in vitro and in vivo activities, pharmacokinetic and pharmacodynamic properties, and its role in the context of imatinib resistance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of tyrosine kinase inhibitors and cancer therapeutics.

Introduction

Imatinib revolutionized cancer treatment by specifically targeting the Bcr-Abl tyrosine kinase, the causative agent in CML.[1] Upon oral administration, imatinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib.[2] This metabolite circulates in human plasma and exhibits a similar in vitro potency against the Bcr-Abl kinase as its parent compound.[2][3] Understanding the distinct pharmacological properties of N-Desmethyl imatinib is crucial for a complete comprehension of imatinib's overall therapeutic efficacy and its limitations, including the development of resistance.

Mechanism of Action

Similar to imatinib, N-Desmethyl imatinib functions as a potent and selective inhibitor of several protein-tyrosine kinases.[4] It competitively binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are crucial for cell proliferation and survival.[4] The primary targets of N-Desmethyl imatinib include:

  • Bcr-Abl: The constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation in CML.[2]

  • c-Kit: A receptor tyrosine kinase implicated in the pathogenesis of GIST.[2]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A family of receptor tyrosine kinases involved in cell growth and division.[2]

The inhibition of these kinases by N-Desmethyl imatinib leads to the induction of apoptosis in cancer cells that are dependent on these signaling pathways for their survival.

Signaling Pathway of Bcr-Abl Inhibition

The following diagram illustrates the mechanism of action of N-Desmethyl imatinib on the Bcr-Abl signaling pathway.

Bcr_Abl_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein Bcr_Abl->Substrate Phosphorylation ATP ATP ATP->Bcr_Abl N_Desmethyl_Imatinib N-Desmethyl Imatinib N_Desmethyl_Imatinib->Bcr_Abl Inhibits ATP Binding P_Substrate Phosphorylated Substrate Downstream_Pathways Downstream Pathways (e.g., Ras/MAPK, PI3K/Akt) P_Substrate->Downstream_Pathways Activation Cell_Effects Cell Proliferation & Survival Downstream_Pathways->Cell_Effects Leads to Apoptosis Apoptosis Cell_Effects->Apoptosis Inhibition of

Mechanism of Bcr-Abl Inhibition by N-Desmethyl Imatinib.

Data Presentation

In Vitro Kinase Inhibition
Target KinaseN-Desmethyl Imatinib IC50Imatinib IC50Reference(s)
Bcr-Abl38 nM38 nM[1][2]
v-AblNot Available0.6 µM[5][6]
c-KitNot Available0.1 µM[5][6]
PDGFRNot Available0.1 µM[5][6]

IC50: Half maximal inhibitory concentration.

Pharmacokinetic Properties in Humans

N-Desmethyl imatinib is the major circulating active metabolite of imatinib. Its pharmacokinetic profile is characterized by a longer half-life compared to the parent drug in adults.

ParameterN-Desmethyl ImatinibImatinibReference(s)
Tmax (h) ~42-4[7]
Cmax (ng/mL) Variable, dependent on imatinib doseVariable, dependent on dose[7][8]
AUC (µg·h/mL) Variable, dependent on imatinib dose39.5 (for 400 mg daily dose)[8][9]
t1/2 (h) ~40~18[9]

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, adaptable for N-Desmethyl imatinib. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format.[10]

Objective: To determine the IC50 value of N-Desmethyl imatinib against a target kinase (e.g., Bcr-Abl, c-Kit, PDGFR).

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl, c-Kit, or PDGFR)

  • Biotinylated substrate peptide specific for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Europium-labeled anti-phospho-antibody (Donor fluorophore)

  • Streptavidin-Allophycocyanin (APC) (Acceptor fluorophore)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted N-Desmethyl imatinib or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding a solution containing the biotinylated substrate peptide and ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-APC.

    • Incubate the plate in the dark at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the N-Desmethyl imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of N-Desmethyl Imatinib Start->Compound_Prep Reaction_Setup Add Compound, Kinase, Substrate, and ATP to Plate Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection_Step Add Stop/Detection Reagents (Antibody, SA-APC) Incubation->Detection_Step Read_Plate Read Plate on TR-FRET Reader Detection_Step->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for an In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay (MTT Assay - General Protocol)

This protocol outlines a general method to assess the effect of N-Desmethyl imatinib on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative activity of N-Desmethyl imatinib on a relevant cancer cell line (e.g., K562 for CML).

Materials:

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere (if applicable) or acclimate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

P-glycoprotein Substrate Assay (General Protocol)

This protocol describes a general method to determine if N-Desmethyl imatinib is a substrate of the P-glycoprotein (P-gp) efflux pump.

Objective: To assess the interaction of N-Desmethyl imatinib with P-gp.

Materials:

  • P-gp overexpressing cells (e.g., K562/Dox) and the corresponding parental sensitive cell line (e.g., K562)[11]

  • Cell culture medium

  • This compound

  • P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) as a positive control

  • LC-MS/MS system for quantification of intracellular drug concentration

Procedure:

  • Cell Treatment: Incubate both the P-gp overexpressing and parental cell lines with a known concentration of N-Desmethyl imatinib in the presence and absence of a P-gp inhibitor.

  • Cell Lysis and Extraction: After a defined incubation period, wash the cells to remove extracellular drug and then lyse the cells. Extract the intracellular drug from the cell lysate.

  • Quantification: Quantify the intracellular concentration of N-Desmethyl imatinib using a validated LC-MS/MS method.[12]

  • Data Analysis: Compare the intracellular accumulation of N-Desmethyl imatinib in the P-gp overexpressing cells versus the parental cells. A significantly lower accumulation in the overexpressing cells, which is reversed by the P-gp inhibitor, indicates that N-Desmethyl imatinib is a substrate of P-gp.

Role in Imatinib Resistance

Resistance to imatinib therapy is a significant clinical challenge. One of the mechanisms of resistance involves the overexpression of the multidrug resistance protein P-glycoprotein (P-gp), an efflux pump that actively transports drugs out of cancer cells.[11] Studies have shown that N-Desmethyl imatinib is a substrate for P-gp.[11] This suggests that in cancer cells overexpressing P-gp, the intracellular concentration of this active metabolite may be reduced, potentially contributing to a diminished therapeutic effect of imatinib.

Pgp_Resistance cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Extracellular_Drug Extracellular N-Desmethyl Imatinib Pgp->Extracellular_Drug Active Transport Efflux Efflux Intracellular_Drug Intracellular N-Desmethyl Imatinib Intracellular_Drug->Pgp Target Bcr-Abl Intracellular_Drug->Target Inhibition Extracellular_Drug->Intracellular_Drug Influx Reduced_Efficacy Reduced Therapeutic Efficacy

Role of P-glycoprotein in N-Desmethyl Imatinib Efflux.

Conclusion

This compound is a pharmacologically active metabolite that plays a role in the overall therapeutic profile of imatinib. Its equipotency to imatinib in inhibiting the Bcr-Abl kinase underscores its contribution to the anti-leukemic effects of the parent drug. However, its interaction with efflux pumps like P-glycoprotein may have implications for drug resistance. A thorough understanding of the pharmacological profile of N-Desmethyl imatinib is essential for optimizing imatinib therapy and for the development of next-generation tyrosine kinase inhibitors that can overcome existing resistance mechanisms. Further research is warranted to fully elucidate the inhibitory activity of N-Desmethyl imatinib against other key kinases, such as c-Kit and PDGFR, and to explore its precise contribution to both the efficacy and resistance of imatinib in a clinical setting.

References

The Unveiling of a Key Player: A Technical Guide to the Biological Activity of Imatinib's Major Metabolite, N-desmethyl Imatinib (CGP74588)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its efficacy lies in the potent and selective inhibition of the Bcr-Abl fusion protein, as well as the receptor tyrosine kinases c-Kit and PDGF-R. However, the biotransformation of imatinib in the body leads to the formation of several metabolites, with the most prominent being N-desmethyl imatinib (CGP74588). This technical guide provides an in-depth exploration of the biological activity of this major metabolite, offering a comparative analysis with its parent compound and detailing the experimental methodologies used to elucidate its function. Understanding the pharmacological profile of CGP74588 is crucial for a comprehensive grasp of imatinib's overall therapeutic effect and for the development of next-generation kinase inhibitors.

Quantitative Analysis of In Vitro Potency

The biological activity of N-desmethyl imatinib (CGP74588) has been demonstrated to be comparable to that of its parent drug, imatinib. This is particularly evident in their shared ability to inhibit key tyrosine kinases implicated in oncogenesis. The following tables summarize the in vitro inhibitory potency of both compounds against their primary targets.

Table 1: Comparative Inhibitory Potency (IC50) against Bcr-Abl Kinase

CompoundTargetIC50 (nM)
ImatinibBcr-Abl38[1]
N-desmethyl imatinib (CGP74588)Bcr-Abl38[1]

Table 2: Inhibitory Potency (IC50) against PDGFR and c-Kit

CompoundTargetIC50 (µM)
ImatinibPDGFR0.1[2]
Imatinibc-Kit0.1[2]
N-desmethyl imatinib (CGP74588)PDGFRSimilar to Imatinib[3]
N-desmethyl imatinib (CGP74588)c-KitSimilar to Imatinib[3]

Signaling Pathways and Experimental Workflows

The inhibitory actions of imatinib and N-desmethyl imatinib disrupt critical signaling cascades that drive cancer cell proliferation and survival. Below are diagrammatic representations of these pathways and the experimental workflows used to study them.

cluster_Metabolism Imatinib Metabolism Imatinib Imatinib CYP3A4 CYP3A4 Imatinib->CYP3A4 CGP74588 N-desmethyl imatinib (CGP74588) CYP3A4->CGP74588 Demethylation

Figure 1: Metabolic conversion of imatinib to N-desmethyl imatinib.

cluster_BcrAbl Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imatinib or N-desmethyl imatinib Inhibitor->BCR_ABL Inhibition

Figure 2: Inhibition of the Bcr-Abl signaling cascade.

cluster_RTK PDGFR & c-Kit Signaling Pathway Ligand Ligand (PDGF or SCF) Receptor Receptor (PDGFR or c-Kit) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Response Cellular Response (Proliferation, Migration) Downstream->Response Inhibitor Imatinib or N-desmethyl imatinib Inhibitor->Dimerization Inhibition

Figure 3: Inhibition of PDGFR and c-Kit signaling pathways.

cluster_Workflow Experimental Workflow: Kinase Inhibition & Cell Viability A 1. Compound Preparation (Imatinib & CGP74588) B 2. Kinase Inhibition Assay (e.g., Bcr-Abl Kinase Assay) A->B D 4. Cell Treatment A->D F 6. Data Analysis (IC50 Determination) B->F C 3. Cell Culture (e.g., K562 cells) C->D E 5. Cell Viability Assay (e.g., MTT Assay) D->E E->F

References

Investigating N-Desmethyl Imatinib Mesylate in Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729) mesylate, the principal and pharmacologically active metabolite of the tyrosine kinase inhibitor imatinib, is emerging as a compound of interest in the field of neurodegenerative diseases. Primarily recognized for its role in cancer therapy through the inhibition of c-Abl kinase, this metabolite's mechanism of action holds significant promise for interfering with pathological processes central to conditions such as Parkinson's and Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of N-Desmethyl imatinib mesylate's role in neurodegeneration, focusing on its known molecular targets and potential therapeutic pathways. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes relevant signaling cascades to facilitate further research and drug development efforts in this critical area.

Introduction

Neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark in many of these disorders is the misfolding and aggregation of specific proteins, such as α-synuclein in PD. The non-receptor tyrosine kinase c-Abl has been identified as a significant contributor to the pathogenesis of these diseases. Activation of c-Abl has been linked to the phosphorylation and subsequent aggregation of α-synuclein, as well as downstream inflammatory signaling pathways that exacerbate neurodegeneration.[1]

This compound, as a potent inhibitor of c-Abl tyrosine kinase, presents a compelling therapeutic candidate.[1] By binding to the catalytic domain of c-Abl, it prevents substrate phosphorylation, thereby inhibiting c-Abl-mediated α-synuclein activation and neuroinflammation.[1] This guide will delve into the specifics of this mechanism and explore other potential pathways implicated in its neuroprotective effects, drawing on data from its parent compound, imatinib, where direct evidence for the metabolite is lacking.

Quantitative Data

Direct quantitative data on the neuroprotective efficacy of this compound is limited in the public domain. However, data on its pharmacokinetic properties and its in vitro potency as a c-Abl inhibitor provide a foundation for its investigation.

ParameterValueSpecies/SystemReference
In Vitro c-Abl Kinase Inhibition (IC50) Not explicitly found for N-Desmethyl ImatinibIn vitro kinase assayInferred from Imatinib data
Plasma Half-life (as metabolite of Imatinib) ~40 hoursHuman[2]
Primary Metabolism Cytochrome P450 3A4 (CYP3A4)Human[3]
Brain Penetration PoorRodent models (for Imatinib)[4][5][6]

Table 1: Pharmacokinetic and In Vitro Data for this compound. This table summarizes key parameters. Direct neuroprotective efficacy data remains a critical area for future research.

Core Signaling Pathways

The neuroprotective potential of this compound is primarily attributed to its inhibition of c-Abl. However, based on the known mechanisms of its parent compound, imatinib, other signaling pathways may also be relevant.

c-Abl Signaling Pathway in Neurodegeneration

c-Abl kinase plays a central role in neuronal function and, when dysregulated, contributes to neurodegenerative processes. In Parkinson's disease, activated c-Abl phosphorylates α-synuclein, promoting its aggregation into Lewy bodies, a key pathological feature. This aggregation leads to synaptic dysfunction and neuronal death. This compound directly inhibits c-Abl, thereby blocking this pathological cascade.[1]

c_Abl_Pathway cluster_stress Cellular Stressors cluster_activation Kinase Activation cluster_pathology Pathological Consequences Oxidative Stress Oxidative Stress c-Abl c-Abl Oxidative Stress->c-Abl alpha_synuclein α-synuclein Phosphorylation c-Abl->alpha_synuclein Neuroinflammation Neuroinflammation c-Abl->Neuroinflammation Aggregation Aggregation (Lewy Bodies) alpha_synuclein->Aggregation Neuronal_Death Neuronal Death Aggregation->Neuronal_Death Neuroinflammation->Neuronal_Death This compound This compound This compound->c-Abl Inhibition

c-Abl signaling in neurodegeneration.
Potential Involvement of JAK2/STAT3 and Nrf2/HO-1 Pathways

While direct evidence for this compound is pending, studies on imatinib have shown its ability to modulate other neuroprotective pathways. These are presented here as potential avenues for investigation for the metabolite.

The JAK2/STAT3 pathway is implicated in neuroinflammation.[7] Inhibition of this pathway could reduce the production of pro-inflammatory cytokines, thereby mitigating neuronal damage.

JAK2_STAT3_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Cytokines Cytokines JAK2 JAK2 Cytokines->JAK2 STAT3 STAT3 JAK2->STAT3 P Gene_Expression Pro-inflammatory Gene Expression STAT3->Gene_Expression Neuroinflammation Neuroinflammation Gene_Expression->Neuroinflammation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->JAK2 Inhibition?

Hypothesized JAK2/STAT3 pathway modulation.

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which can protect neurons from oxidative stress-induced damage.

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE HO1 Heme Oxygenase-1 Expression ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Nrf2 Activation?

Hypothesized Nrf2/HO-1 pathway activation.

Experimental Protocols

Detailed experimental protocols for this compound in neurodegenerative models are not widely published. The following are generalized protocols for key assays that would be essential for its investigation.

c-Abl Kinase Activity Assay

This protocol describes a non-radioactive, in vitro assay to measure the inhibitory effect of this compound on c-Abl kinase activity.

Materials:

  • Recombinant human c-Abl kinase

  • GST-CrkII (or other suitable substrate) immobilized on glutathione-agarose beads

  • This compound

  • Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution

  • Anti-phosphotyrosine antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microcentrifuge tube, combine the immobilized GST-CrkII substrate, recombinant c-Abl kinase, and the this compound dilution (or vehicle control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody.

  • Detect the signal using a chemiluminescent substrate and imaging system.

  • Quantify the band intensities to determine the IC50 value of this compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - c-Abl Kinase - Substrate - N-Desmethyl Imatinib Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction SDS_PAGE SDS-PAGE and Western Blot Stop_Reaction->SDS_PAGE Detect_Phosphorylation Detect Phosphorylation SDS_PAGE->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Workflow for c-Abl Kinase Inhibition Assay.
Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., MPP+, 6-OHDA, or aggregated α-synuclein)

  • This compound

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Introduce the neurotoxin to the appropriate wells. Include vehicle controls and toxin-only controls.

  • Incubate for the desired time period (e.g., 24-48 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Challenges and Future Directions

The most significant challenge for the therapeutic application of this compound in neurodegenerative diseases is its poor penetration of the blood-brain barrier (BBB).[4][5][6] Overcoming this obstacle is paramount for its clinical development. Future research should focus on:

  • Developing novel delivery systems: Strategies such as intranasal delivery, formulation in nanoparticles, or conjugation to BBB-penetrating peptides could enhance brain bioavailability.[4][8]

  • In vivo efficacy studies: Rigorous testing in animal models of Parkinson's and Alzheimer's disease is necessary to validate the in vitro findings and to assess behavioral and neuropathological outcomes.

  • Direct investigation of signaling pathways: Elucidating the precise effects of this compound on the JAK2/STAT3 and Nrf2/HO-1 pathways in neuronal cells will provide a more complete understanding of its neuroprotective mechanisms.

  • Toxicology studies: Comprehensive in vitro and in vivo toxicology studies are required to ensure the safety of long-term administration for chronic neurodegenerative conditions.

Conclusion

This compound represents a promising therapeutic lead for neurodegenerative diseases due to its established role as a c-Abl kinase inhibitor. Its ability to interfere with key pathological processes, such as α-synuclein phosphorylation and aggregation, provides a strong rationale for its further investigation. While significant challenges, particularly concerning its delivery to the central nervous system, remain, the potential benefits warrant a dedicated research effort. The experimental frameworks and mechanistic insights provided in this guide aim to support and accelerate the exploration of this compound as a novel treatment for these devastating disorders.

References

N-Desmethyl Iatinib Mesylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729), also known as Norimatinib or CGP74588, is the principal and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of chronic myeloid leukemia (CML) and other malignancies. This technical guide provides an in-depth overview of N-Desmethyl imatinib mesylate, focusing on its function as a c-Abl tyrosine kinase inhibitor. This document details its mechanism of action, chemical properties, and metabolism, and presents a compilation of its pharmacokinetic data. Furthermore, it provides detailed experimental protocols for its synthesis and for the assessment of its inhibitory activity against c-Abl kinase. Visual representations of key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this significant compound in cancer research and drug development.

Introduction

Imatinib revolutionized cancer therapy as the first commercially successful tyrosine kinase inhibitor, primarily targeting the Bcr-Abl fusion protein characteristic of CML.[1] Its major active metabolite, N-Desmethyl imatinib, is formed through the demethylation of the parent drug, primarily by cytochrome P450 enzymes, and exhibits a comparable in vitro potency against the Bcr-Abl kinase.[2][3] Understanding the properties and activity of N-Desmethyl imatinib is crucial for a complete picture of imatinib's efficacy and for the development of next-generation kinase inhibitors. This guide serves as a technical resource for professionals engaged in research and development in this field.

Chemical and Physical Properties

N-Desmethyl imatinib is a derivative of benzamide (B126) with a molecular structure that includes piperazine (B1678402), pyridine, and pyrimidine (B1678525) rings. The key structural difference from imatinib is the absence of a methyl group on one of the nitrogen atoms in the piperazine ring.[4]

PropertyValueReference
Chemical Formula C₂₈H₂₉N₇O[5]
Molecular Weight 479.58 g/mol [5]
CAS Number 404844-02-6[5]
Appearance Solid[6]
Synonyms Norimatinib, CGP74588, N-Desmethyl Gleevec[6][7]

Mechanism of Action

N-Desmethyl imatinib functions as a competitive inhibitor at the ATP-binding site of the c-Abl tyrosine kinase domain.[7] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in Bcr-Abl-positive cancer cells.[7][8] The inhibition of these pathways ultimately leads to the induction of apoptosis in the malignant cells.[9]

Metabolism and Pharmacokinetics

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor to the formation of N-Desmethyl imatinib.[3][10] Other isoforms such as CYP2C8 may also be involved.[10] The metabolite is pharmacologically active and circulates in the plasma, although generally at lower concentrations than the parent drug.[11]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of N-Desmethyl imatinib from various studies. It is important to note that these values can vary depending on the patient population, dosage, and analytical methods used.

ParameterValueConditionReference
Elimination Half-life (t½) ~40 hoursHealthy Volunteers[2]
~74.3 hoursPatients with CML or ALL[11]
Time to Maximum Concentration (Tmax) ~2-4 hoursCML Patients[12]
Area Under the Curve (AUC) VariableCML Patients[12]
Plasma Concentration 17% of imatinibPatients with CML or ALL[13]

Experimental Protocols

Synthesis of this compound

While specific proprietary synthesis methods may vary, a general synthetic route for imatinib and its derivatives can be adapted for N-Desmethyl imatinib.[4][14] A common approach involves the coupling of key intermediates. A generalized multi-step synthesis is outlined below:

  • Condensation: Reaction of 1-(3-pyridyl)ethanone with dimethylformamide dimethyl acetal (B89532) to form an enaminone.

  • Cyclization: The enaminone is then reacted with N-(5-amino-2-methylphenyl)guanidine to form the pyrimidine ring system.

  • N-Arylation: The resulting aminopyrimidine is coupled with a protected 4-(piperazin-1-ylmethyl)benzoyl chloride derivative. The protecting group on the piperazine is crucial to prevent N-methylation.

  • Deprotection: Removal of the protecting group from the piperazine nitrogen.

  • Salt Formation: The final compound is treated with methanesulfonic acid to yield this compound.

Note: This is a generalized scheme. The specific reagents, solvents, and reaction conditions would need to be optimized for yield and purity.

c-Abl Kinase Inhibition Assay

The inhibitory activity of this compound against c-Abl kinase can be determined using various assay formats, including radioactive and non-radioactive methods. A common non-radioactive, luminescence-based assay is described below.[13][15][16]

Materials:

  • Recombinant c-Abl kinase

  • Kinase substrate (e.g., Abltide)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • This compound (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a multi-well plate, add the c-Abl kinase and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the kinase and inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

imatinib_metabolism Imatinib Metabolism Pathway cluster_liver Liver Imatinib Imatinib Other_Metabolites Other Metabolites Imatinib->Other_Metabolites CYP3A4 CYP3A4/5 Imatinib->CYP3A4 Major Pathway CYP2C8 CYP2C8 Imatinib->CYP2C8 Minor Pathway NDesmethyl_Imatinib N-Desmethyl Imatinib (Active Metabolite) NDesmethyl_Imatinib->Other_Metabolites Excretion Excretion (Feces, Urine) NDesmethyl_Imatinib->Excretion Other_Metabolites->Excretion CYP3A4->NDesmethyl_Imatinib CYP2C8->NDesmethyl_Imatinib

Caption: Imatinib Metabolism to N-Desmethyl Imatinib.

cAbl_signaling Simplified c-Abl Signaling and Inhibition BcrAbl Bcr-Abl (Constitutively Active) pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Substrate Protein Substrate->BcrAbl Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-Desmethyl Imatinib Inhibitor->BcrAbl Inhibition kinase_assay_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Controls and Inhibitor Dilutions) prepare_reagents->plate_setup pre_incubation Pre-incubation (Kinase + Inhibitor) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATP/Substrate Mix) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation detection Signal Detection (e.g., Luminescence) reaction_incubation->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

References

N-Desmethyl Imatinib Mesylate: A Technical Whitepaper on Off-Target Kinase Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729) mesylate, also known as Norimatinib or by its developmental code CGP74588, is the principal and pharmacologically active metabolite of the renowned tyrosine kinase inhibitor, imatinib. While the therapeutic efficacy of imatinib in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) is primarily attributed to its potent inhibition of the Bcr-Abl fusion protein, c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR), the off-target activities of both the parent drug and its metabolite are of significant interest for understanding its complete pharmacological profile, including potential side effects and opportunities for drug repurposing. This technical guide provides an in-depth analysis of the known and potential molecular targets of N-Desmethyl imatinib mesylate beyond its primary intended targets, supported by experimental data and detailed methodologies.

Core Target Profile

This compound shares a similar primary target profile with its parent compound, imatinib. It is a potent inhibitor of the v-Abl, c-Kit, and PDGFR tyrosine kinases. One study has reported that N-Desmethyl imatinib exhibits the same in vitro potency against the Bcr-Abl kinase as imatinib, with a half-maximal inhibitory concentration (IC50) of 38 nM for both compounds.

Off-Target Kinase Profile of this compound

While a comprehensive kinome-wide screening of this compound with explicit IC50 values is not extensively available in the public domain, valuable insights can be gleaned from chemical proteomics studies of imatinib. These studies have identified additional targets that are likely shared by its active metabolite, N-Desmethyl imatinib.

Target KinaseMethod of IdentificationPutative RoleReference
DDR1 (Discoidin Domain Receptor 1)Chemical Proteomics (Kinobeads)Receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[1]
NQO2 (NAD(P)H Quinone Dehydrogenase 2)Chemical Proteomics (Kinobeads)An oxidoreductase, not a kinase, but identified as a novel target.[1]
ARG (Abelson-related gene)Inferred from Imatinib ProfileNon-receptor tyrosine kinase with roles in cell migration and cytoskeletal dynamics.[1]

Table 1: Identified Off-Targets of Imatinib, Likely Shared with this compound.

Cellular Signaling Pathways Modulated by Imatinib and its Metabolite

The engagement of off-target kinases by this compound can lead to the modulation of various intracellular signaling pathways. Studies on imatinib provide a strong basis for understanding the potential downstream effects of its active metabolite.

  • PI3K/Akt/mTOR Pathway: Continuous exposure to imatinib has been shown to suppress the activity of p70 S6 Kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway. This can lead to increased sensitivity of cancer cells to tyrosine kinase inhibitors[2][3].

  • AMPK Activation: Imatinib treatment can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can induce autophagy and alter cellular metabolism[2][3].

  • Wnt Signaling Pathway: Imatinib has been observed to cause changes in the expression levels of intracellular negative regulator genes of the Wnt signaling pathway in CML cells.

  • p53 Pathway: Unexpectedly, imatinib treatment has been shown to increase the activity of the p53 tumor suppressor pathway, potentially through the induction of DNA damage[4].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and characterization of off-target effects of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: a kinase reaction followed by ADP detection.

Materials:

  • This compound (CGP74588)

  • Purified recombinant kinases of interest

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In the wells of the microplate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control).

    • Add 5 µL of a 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Chemical Proteomics using Kinobeads

Objective: To identify the cellular targets of this compound in a competitive binding format.

Principle: Kinobeads are an affinity chromatography matrix containing immobilized, broad-spectrum kinase inhibitors. When a cell lysate is incubated with Kinobeads, a significant portion of the cellular kinome binds to the beads. By pre-incubating the lysate with a free inhibitor (e.g., this compound), the binding of its specific targets to the Kinobeads will be competed off. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.

Materials:

  • This compound (CGP74588)

  • Cell line of interest (e.g., K562)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

  • Kinobeads (e.g., commercially available or prepared in-house)

  • Microcentrifuge tubes

  • Wash buffers of increasing stringency

  • Elution buffer

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis: Harvest and lyse the cells to obtain a native protein extract.

  • Competitive Binding:

    • Incubate an aliquot of the cell lysate with a specific concentration of this compound for a defined period (e.g., 1 hour at 4°C).

    • As a control, incubate another aliquot of the lysate with DMSO.

  • Affinity Purification:

    • Add Kinobeads to both the drug-treated and control lysates and incubate to allow for protein binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

    • Identify and quantify the proteins in both the drug-treated and control samples.

    • Proteins that show a significant reduction in binding to the Kinobeads in the presence of this compound are considered its potential targets.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_kinase_assay In Vitro Kinase Inhibition Assay cluster_chemoproteomics Chemical Proteomics (Kinobeads) k1 Prepare Serial Dilutions of N-Desmethyl Imatinib k2 Set up Kinase Reaction (Kinase, Substrate, ATP) k1->k2 k3 Incubate k2->k3 k4 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) k3->k4 k5 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) k4->k5 k6 Measure Luminescence k5->k6 k7 Calculate IC50 k6->k7 c1 Prepare Cell Lysate c2 Incubate Lysate with N-Desmethyl Imatinib (or DMSO) c1->c2 c3 Add Kinobeads for Affinity Purification c2->c3 c4 Wash Beads c3->c4 c5 Elute and Digest Proteins c4->c5 c6 LC-MS/MS Analysis c5->c6 c7 Identify Competed Proteins (Off-Targets) c6->c7

Figure 1. Experimental workflows for identifying off-target kinases.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKit c-Kit cKit->PI3K DDR1 DDR1 BcrAbl Bcr-Abl BcrAbl->PI3K ARG ARG Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 AMPK AMPK Wnt_Intermediates Wnt Pathway Intermediates Wnt_TFs Wnt Target Gene Transcription Wnt_Intermediates->Wnt_TFs p53 p53 NDIM N-Desmethyl Imatinib Mesylate NDIM->PDGFR Inhibits NDIM->cKit Inhibits NDIM->DDR1 Inhibits NDIM->BcrAbl Inhibits NDIM->ARG Inhibits NDIM->S6K1 Suppresses NDIM->AMPK Activates NDIM->Wnt_Intermediates Modulates NDIM->p53 Activates

Figure 2. Signaling pathways potentially modulated by this compound.

Conclusion

This compound, the primary active metabolite of imatinib, is a potent multi-targeted kinase inhibitor. While its primary targets are well-established, emerging evidence from studies on imatinib suggests a broader off-target profile that includes kinases such as DDR1 and ARG. The modulation of these off-target kinases can lead to complex downstream effects on cellular signaling pathways, including the PI3K/Akt/mTOR, AMPK, Wnt, and p53 pathways. A thorough understanding of these off-target effects is crucial for a complete characterization of the drug's pharmacological profile, for anticipating potential adverse events, and for exploring novel therapeutic applications. Further comprehensive kinome-wide profiling of this compound is warranted to fully elucidate its selectivity and off-target interactions.

References

In Vitro Potency of N-Desmethyl Imatinib vs. Imatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the in vitro potency of imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML), and its primary active metabolite, N-Desmethyl imatinib. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of CML. It also targets other tyrosine kinases such as c-Kit and PDGF-R.[1][2] In vivo, imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib (also known as CGP74588).[1][3][4][5] Understanding the in vitro potency of this metabolite is crucial for comprehending the overall pharmacological profile of imatinib and for developing strategies to overcome drug resistance.

Quantitative Comparison of In Vitro Potency

The in vitro potency of N-Desmethyl imatinib relative to imatinib has been assessed at both the enzymatic and cellular levels. While the inhibition of the primary molecular target, the Bcr-Abl kinase, appears to be comparable, there are notable differences in their effects on cancer cell lines.

Biochemical Potency: Bcr-Abl Kinase Inhibition

Multiple studies have concluded that N-Desmethyl imatinib exhibits a similar in vitro potency to imatinib in inhibiting the Bcr-Abl tyrosine kinase.[1][3][4] One study, in particular, reported identical half-maximal inhibitory concentrations (IC50) for both compounds.

Table 1: Bcr-Abl Kinase Inhibition

CompoundTargetIC50 (nM)Reference
ImatinibBcr-Abl Kinase38[3]
N-Desmethyl imatinibBcr-Abl Kinase38[3]
Cellular Potency: Anti-proliferative and Pro-apoptotic Effects

In contrast to the equivalent enzymatic inhibition, studies on cancer cell lines have revealed a reduced cellular potency of N-Desmethyl imatinib compared to its parent compound. One key study demonstrated that the efficacy of N-Desmethyl imatinib in inhibiting cell proliferation and inducing apoptosis in the imatinib-sensitive K562 CML cell line was approximately three to four times lower than that of imatinib.[3] This discrepancy is largely attributed to the interaction of N-Desmethyl imatinib with the P-glycoprotein (P-gp) efflux pump, which reduces its intracellular accumulation.[3]

Table 2: Cellular Potency in Imatinib-Sensitive K562 Cells

CompoundCellular EffectRelative Potency vs. ImatinibReference
N-Desmethyl imatinibInhibition of Cell Proliferation~3-4 times lower[3]
N-Desmethyl imatinibInduction of Apoptosis~3-4 times lower[3]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to determine the in vitro potency of imatinib and N-Desmethyl imatinib.

Bcr-Abl Kinase Inhibition Assay

This assay biochemically quantifies the inhibitory activity of the compounds on the Bcr-Abl kinase.

Objective: To determine the IC50 value of each compound against the Bcr-Abl tyrosine kinase.

General Protocol:

  • Reagents and Materials:

    • Recombinant Bcr-Abl kinase

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP (at a concentration near the Km for Bcr-Abl)

    • A suitable kinase substrate (e.g., a synthetic peptide like Abltide)

    • Test compounds (Imatinib and N-Desmethyl imatinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

    • In a 384-well plate, add the recombinant Bcr-Abl kinase and the kinase substrate to the kinase buffer.

    • Add the diluted test compounds to the respective wells. Include a DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a luminescence-based readout.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of each compound for inhibiting the proliferation of Bcr-Abl positive cell lines (e.g., K562).

General Protocol:

  • Reagents and Materials:

    • K562 cells (or other suitable CML cell line)

    • RPMI-1640 medium with 10% FBS and antibiotics

    • Test compounds (Imatinib and N-Desmethyl imatinib) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

Objective: To quantify the induction of apoptosis in CML cells following treatment with the test compounds.

General Protocol:

  • Reagents and Materials:

    • K562 cells

    • Culture medium

    • Test compounds (Imatinib and N-Desmethyl imatinib)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat K562 cells with various concentrations of the test compounds for a specified time (e.g., 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations

Bcr-Abl Signaling Pathway and Inhibition

The following diagram illustrates the central role of the Bcr-Abl oncoprotein in driving CML and the mechanism of inhibition by imatinib and N-Desmethyl imatinib.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Bcr_Abl->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Signaling_Pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylated_Substrate->Signaling_Pathways Transcription_Factors Transcription Factors Signaling_Pathways->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Increased Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Imatinib_Metabolite Imatinib / N-Desmethyl imatinib Imatinib_Metabolite->Bcr_Abl Inhibits Kinase Activity

Caption: Bcr-Abl signaling pathway and TKI inhibition.

Experimental Workflow for Potency Comparison

This diagram outlines the logical flow of experiments to compare the in vitro potency of imatinib and N-Desmethyl imatinib.

Experimental_Workflow Start Start: Obtain Imatinib and N-Desmethyl imatinib Biochemical_Assay Biochemical Assay: Bcr-Abl Kinase Inhibition Start->Biochemical_Assay Cellular_Assays Cellular Assays: CML Cell Lines (e.g., K562) Start->Cellular_Assays IC50_Kinase Determine Kinase IC50 Biochemical_Assay->IC50_Kinase Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cellular_Assays->Apoptosis_Assay Data_Analysis Comparative Data Analysis IC50_Kinase->Data_Analysis IC50_Viability Determine Cellular IC50 (Proliferation) Cell_Viability->IC50_Viability Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant IC50_Viability->Data_Analysis Apoptosis_Quant->Data_Analysis Conclusion Conclusion on Relative Potency Data_Analysis->Conclusion

Caption: Workflow for in vitro potency comparison.

Role of P-glycoprotein in Cellular Potency

This diagram illustrates how P-glycoprotein can influence the intracellular concentration and, consequently, the cellular potency of N-Desmethyl imatinib.

Pgp_Efflux cluster_extracellular Extracellular Space cluster_cell Cancer Cell Drug_Outside Imatinib / N-Desmethyl imatinib Drug_Inside Intracellular Drug Drug_Outside->Drug_Inside Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Inside->Pgp N-Desmethyl imatinib (Good Substrate) Target Bcr-Abl Drug_Inside->Target Inhibition Pgp->Drug_Outside Active Efflux (ATP-dependent) Effect Cellular Effect (Apoptosis, Growth Inhibition) Target->Effect

Caption: P-gp mediated efflux of N-Desmethyl imatinib.

Conclusion

The in vitro evidence indicates that N-Desmethyl imatinib is equipotent to imatinib in inhibiting the Bcr-Abl kinase. However, its cellular potency in cancer cell lines is significantly lower. This discrepancy is primarily explained by the fact that N-Desmethyl imatinib is a better substrate for the P-glycoprotein efflux pump, leading to lower intracellular concentrations in cells expressing this transporter. These findings have important implications for understanding the clinical pharmacology of imatinib and for the design of next-generation tyrosine kinase inhibitors that can overcome P-gp-mediated resistance. For drug development professionals, this highlights the importance of evaluating not only the direct target inhibition but also the cellular accumulation and efflux of drug candidates and their metabolites.

References

Formation of N-Desmethyl Imatinib by CYP3A4 Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic conversion of imatinib (B729) to its primary active metabolite, N-desmethyl imatinib (also known as CGP74588), with a core focus on the role of Cytochrome P450 3A4 (CYP3A4). Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes extensive metabolism primarily mediated by the hepatic CYP450 system. Understanding the nuances of this biotransformation is critical for predicting drug efficacy, inter-individual variability, and potential drug-drug interactions (DDIs).

While CYP3A4 is recognized as the major enzyme responsible for the N-demethylation of imatinib, other isoforms, notably CYP2C8, also play a significant role.[1][2][3] This guide will dissect the quantitative kinetics, experimental methodologies used for their determination, and the complex interplay between these enzymatic pathways, including the phenomenon of CYP3A4 autoinhibition by imatinib.

The Metabolic Pathway: N-Demethylation of Imatinib

The principal metabolic pathway for imatinib is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of N-desmethyl imatinib.[4] This metabolite exhibits a pharmacological potency similar to the parent drug in vitro.[5][6] The conversion is predominantly catalyzed by CYP3A4, which is highly expressed in the human liver.[3][5][7][8]

Imatinib Imatinib Metabolite N-Desmethyl Imatinib (CGP74588) Imatinib->Metabolite N-demethylation Enzyme CYP3A4 Enzyme->Imatinib

Caption: Metabolic conversion of Imatinib to N-Desmethyl Imatinib by CYP3A4.

Quantitative Enzyme Kinetics

The efficiency of an enzyme in metabolizing a substrate is defined by its kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). Studies using cDNA-expressed recombinant human CYP enzymes have elucidated the specific contributions of different isoforms to imatinib N-demethylation.

While CYP3A4 is a major contributor due to its high abundance in the liver, studies have shown that CYP2C8 is a high-affinity enzyme (lower Km) for this reaction.[1] In contrast, CYP3A4 and CYP3A5 exhibit lower affinity (higher Km) but a higher capacity (higher Vmax).[1] The catalytic efficiency, calculated as Vmax/Km, indicates that CYP2C8 is approximately 15-fold more efficient than CYP3A4 and CYP3A5 at converting imatinib to its N-desmethyl metabolite in vitro.[1]

Table 1: Kinetic Parameters for Imatinib N-Demethylation by Recombinant CYP Isoforms

Enzyme Apparent Km (µM) Vmax (pmol product/pmol CYP/h) Catalytic Efficiency (Vmax/Km) Reference
CYP3A4 44 52.5 1.2 [1]
CYP3A5 43 44.1 1.0 [1]

| CYP2C8 | 1.4 | 24.5 | 17.5 |[1] |

Data sourced from studies with cDNA-expressed CYP enzymes.

Experimental Protocols

The determination of kinetic parameters and metabolite formation relies on robust in vitro experimental systems and sensitive bioanalytical methods.

A standard protocol for assessing imatinib metabolism involves incubation with a biologically relevant enzyme source.

  • Enzyme Sources:

    • Human Liver Microsomes (HLMs): Pooled HLMs (typically n=20 or more) are used to represent the average metabolic capacity of the human population.[1][2]

    • cDNA-Expressed Recombinant CYPs: Individual CYP isoforms (e.g., rCYP3A4, rCYP2C8) expressed in systems like baculovirus-infected insect cells are used to determine the specific contribution of each enzyme.[1][2]

  • Incubation Conditions:

    • Reaction Mixture: A typical incubation mixture contains potassium phosphate (B84403) buffer (0.1 M, pH 7.4), the enzyme source (e.g., 10 pmol cDNA-expressed CYP or HLM protein), and imatinib.[1]

    • Substrate Concentration: For kinetic studies, imatinib concentrations are varied over a wide range (e.g., 5–300 µM) to encompass the Km values.[1]

    • Initiation and Termination: Reactions are pre-warmed to 37°C and initiated by adding a NADPH-generating system. The reactions are allowed to proceed for a defined period (e.g., 10 minutes) where metabolite formation is linear with time.[1] The reaction is then terminated by adding a quenching agent, such as 5% trifluoroacetic acid or ice-cold methanol (B129727).[1][9]

The quantification of imatinib and N-desmethyl imatinib in biological matrices is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[9][10]

  • Sample Preparation:

    • Protein Precipitation: This is the most common method for plasma samples, where a solvent like methanol is added to precipitate proteins, leaving the analytes in the supernatant.[9][10]

    • Internal Standard (IS): An internal standard (e.g., palonosetron) is added before precipitation to correct for variability in sample processing and instrument response.[10]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm) is commonly used.[9][10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium (B1175870) acetate) is employed.[9][10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions are monitored.

      • Imatinib: m/z 494 → 394[10]

      • N-Desmethyl Imatinib: m/z 480 → 394[10]

Caption: Workflow for the bioanalysis of Imatinib and its metabolite.

Autoinhibition of CYP3A4 by Imatinib

A critical aspect of imatinib metabolism is its role as a mechanism-based inhibitor of CYP3A4.[4] Imatinib can inactivate CYP3A4 in a time- and concentration-dependent manner, a phenomenon known as autoinhibition.[4][11] This means that during chronic therapy, imatinib can inhibit its own primary metabolic pathway.

The kinetic constants for this time-dependent inactivation have been determined as KI = 14.3 µM and kinact = 0.072 min−1.[4] This autoinhibition has significant clinical implications. At the beginning of treatment, CYP3A4 may be the dominant enzyme, but with long-term dosing, its contribution is predicted to decrease, thereby increasing the relative importance of other clearance pathways, such as metabolism by CYP2C8.[11] This shift can contribute to the high inter-patient variability observed in imatinib pharmacokinetics.[11]

Imatinib Imatinib Metabolite N-Desmethyl Imatinib Imatinib->Metabolite Acts as Substrate Inactive_CYP3A4 Inactive CYP3A4 Complex Imatinib->Inactive_CYP3A4 Acts as Mechanism- Based Inhibitor CYP3A4 CYP3A4 CYP3A4->Imatinib CYP3A4->Inactive_CYP3A4

Caption: Dual role of Imatinib as a substrate and inhibitor of CYP3A4.

Conclusion

The formation of N-desmethyl imatinib is a complex process primarily driven by CYP3A4, but with a crucial and potentially dominant role for CYP2C8, especially under steady-state conditions. While CYP3A4 provides a high-capacity pathway for imatinib N-demethylation, its efficiency is lower than that of the high-affinity enzyme CYP2C8.[1] Furthermore, the clinical picture is complicated by imatinib's ability to act as a mechanism-based inhibitor of CYP3A4, effectively reducing its own clearance over time and amplifying the contribution of alternate pathways.[4][11]

For drug development professionals and researchers, this dual substrate-inhibitor characteristic underscores the high potential for DDIs when imatinib is co-administered with other CYP3A4 substrates, inhibitors, or inducers.[3] A thorough understanding of these intricate metabolic pathways, supported by robust experimental data, is essential for optimizing imatinib therapy, managing toxicity, and predicting pharmacokinetic variability in diverse patient populations.

References

The Pharmacokinetics and Metabolism of N-Desmethyl Imatinib Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729) mesylate, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the N-desmethylated piperazine (B1678402) derivative, N-Desmethyl imatinib (CGP74588), is the main circulating active metabolite.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of N-Desmethyl imatinib mesylate, presenting key data, experimental methodologies, and relevant biological pathways to support further research and drug development efforts.

N-Desmethyl imatinib is pharmacologically active, exhibiting an in vitro potency comparable to its parent compound, imatinib.[1][3] It is formed primarily through the action of cytochrome P450 enzymes, with CYP3A4 playing a major role.[1][4][5] Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for optimizing imatinib therapy, predicting drug-drug interactions, and elucidating mechanisms of response and resistance.

Pharmacokinetic Properties

The pharmacokinetic parameters of N-Desmethyl imatinib have been characterized in various studies, often in conjunction with the parent drug, imatinib. The following tables summarize key quantitative data from healthy volunteers and patient populations.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Healthy Volunteers (Single Dose Administration)
ParameterValue (Mean ± SD)Study PopulationNotes
Cmax 0.115 ± 0.026 µg/mL4 male healthy volunteersFollowing a single oral dose of 239 mg of ¹⁴C-labeled imatinib mesylate.[6]
t½ (half-life) 20.6 ± 1.7 h4 male healthy volunteersFollowing a single oral dose of 239 mg of ¹⁴C-labeled imatinib mesylate.[6]
AUC(0-24h) ~9% of total systemic exposure4 male healthy volunteersRepresents the proportion of total radioactivity corresponding to N-Desmethyl imatinib.[6]
Table 2: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Patients
ParameterValue (Mean ± SD)Patient PopulationNotes
t½ (half-life) ~40 hHealthy volunteersFollowing oral administration.[1][7]
t½ (half-life) 74.3 h6 patients with CML or ALLCalculated after the last morning dose of imatinib.[8]
Plasma Concentration Ratio (Imatinib:Metabolite) 5.18 (18%)6 patients with CML or ALLMean ratio of plasma concentrations.[8]

Metabolism of Imatinib to N-Desmethyl Imatinib

The primary metabolic pathway for the formation of N-Desmethyl imatinib from imatinib is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved
  • CYP3A4: This is the major enzyme responsible for the metabolism of imatinib to its N-desmethyl metabolite.[1][4][5]

  • CYP2C8: Studies have shown that CYP2C8 also contributes to the N-demethylation of imatinib, acting as a high-affinity enzyme.[4] The involvement of CYP2C8 may contribute to the inter-patient variability observed in imatinib pharmacokinetics.[4]

  • Other CYPs: Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in the overall metabolism of imatinib.[1][3]

The metabolic conversion of imatinib to N-Desmethyl imatinib is a critical step in the drug's disposition. The following diagram illustrates this primary metabolic pathway.

G Metabolic Pathway of Imatinib to N-Desmethyl Imatinib Imatinib Imatinib NDesmethyl_Imatinib N-Desmethyl Imatinib (CGP74588) Imatinib->NDesmethyl_Imatinib N-demethylation Enzymes CYP3A4 (major) CYP2C8 (contributing) Enzymes->Imatinib G Workflow for N-Desmethyl Imatinib Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., D8-Imatinib) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification using Standard Curve MS_Detection->Quantification Results Pharmacokinetic Data Quantification->Results

References

Methodological & Application

Application Note: Quantification of N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, in human plasma. The described protocol utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high throughput and reliable quantification.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib, which exhibits comparable biological activity to the parent drug. Monitoring the plasma concentrations of both imatinib and N-Desmethyl imatinib is crucial for optimizing therapeutic efficacy and minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[1][2][3] This application note provides a detailed protocol for the quantification of N-Desmethyl imatinib in human plasma.

Experimental

Materials and Reagents
  • N-Desmethyl imatinib reference standard

  • Imatinib reference standard

  • Internal Standard (IS) (e.g., Palonosetron or a stable isotope-labeled imatinib)[4]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of N-Desmethyl imatinib from plasma samples.[3][4]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add Methanol with IS (200 µL) plasma->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Figure 1: Workflow for plasma sample preparation.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column. Both isocratic and gradient elution methods have been successfully applied. An isocratic method is presented here for its simplicity and robustness.[3][4]

  • Column: Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm[4]

  • Mobile Phase: Methanol:Water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate[4]

  • Flow Rate: 0.7 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Run Time: Approximately 4 minutes

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • N-Desmethyl imatinib: m/z 480 → 394[4]

    • Imatinib: m/z 494 → 394[4]

    • Internal Standard (Palonosetron): m/z 297 → 110[4]

  • Spray Voltage: 3.0 kV[1]

  • Desolvation Gas Flow: 500 L/h[1]

  • Desolvation Temperature: 350 °C[1]

  • Cone Voltage: 30 V[1]

  • Collision Energy: 28 eV[1]

Figure 2: Overview of the LC-MS/MS analytical workflow.

Data Presentation

The method was validated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below.

ParameterN-Desmethyl imatinibImatinib
Linearity Range 3 - 700 ng/mL[4]8 - 5,000 ng/mL[4]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 3 ng/mL[4]8 ng/mL[4]
Intra-day Precision (%RSD) < 15%[4]< 15%[4]
Inter-day Precision (%RSD) < 15%[4]< 15%[4]
Accuracy (% Recovery) 85 - 115%[4]85 - 115%[4]

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl imatinib and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the N-Desmethyl imatinib stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Data Analysis

The quantification of N-Desmethyl imatinib is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of N-Desmethyl imatinib in the QC and unknown samples are then determined from this calibration curve.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of N-Desmethyl imatinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.

References

Application Note: A Validated HPLC Method for the Simultaneous Determination of Imatinib and its Major Metabolite, N-Desmethyl Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib (B729) is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML)[1][2]. The therapeutic efficacy of imatinib is influenced by its plasma concentration, making therapeutic drug monitoring an important aspect of patient management. Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desmethyl imatinib[3][4]. This metabolite exhibits similar in vitro potency to the parent drug[4]. Therefore, a reliable and validated analytical method for the simultaneous quantification of both imatinib and N-desmethyl imatinib is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of imatinib and N-desmethyl imatinib in biological matrices.

Principle

The method employs reversed-phase chromatography on a C18 column to separate imatinib and N-desmethyl imatinib based on their hydrophobicity. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the compounds. The separation is achieved under isocratic conditions, and the analytes are detected by UV spectrophotometry.

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the separation:

ParameterValue
HPLC Column RESTEK C18 (250 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Acetonitrile and 0.02 M potassium dihydrogen phosphate with 0.2% triethylamine (pH adjusted to 3) in a 25:75 (v/v) ratio[5]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 50 µL[1]
Column Temperature 25°C[1]
Detection Wavelength 235 nm[5] or 270 nm[1]
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 0.02 M potassium dihydrogen phosphate solution by dissolving the appropriate amount of KH2PO4 in HPLC grade water.

  • Add 0.2% (v/v) of triethylamine to the buffer solution.

  • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Mix the buffer with acetonitrile in a 75:25 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution Preparation (1 mg/mL):

  • Accurately weigh about 10 mg of imatinib mesylate and N-desmethyl imatinib reference standards.

  • Dissolve each standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL for each compound.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations covering the desired calibration range (e.g., 50 - 1800 ng/mL for imatinib and 50 - 360 ng/mL for N-desmethyl imatinib)[5].

Sample Preparation (from Plasma)
  • To 500 µL of plasma sample, add a known concentration of an internal standard (e.g., propranolol)[1].

  • Add 1 mL of cold acetonitrile to precipitate the plasma proteins[5].

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase[1].

  • Inject 50 µL of the reconstituted sample into the HPLC system[1].

Data Presentation

The following tables summarize the expected quantitative data for the described HPLC method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
N-Desmethyl Imatinib~3.2
Imatinib~3.6
Propranolol (IS)~5.8

Note: Retention times are approximate and may vary depending on the specific column and system.

Table 2: Method Validation Parameters

ParameterImatinibN-Desmethyl Imatinib
Linearity Range 50 - 1800 ng/mL[5]50 - 360 ng/mL[5]
Correlation Coefficient (r²) >0.99[5]>0.99[5]
Limit of Detection (LOD) 10 ng/mL[5]20 ng/mL[5]
Limit of Quantification (LOQ) 50 ng/mL50 ng/mL
Recovery >90%[5]>90%[5]
Intra-day Precision (%RSD) <1%[5]<1%[5]
Inter-day Precision (%RSD) <1%[5]<1%[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase reconstitution Reconstitution in Mobile Phase prep_mobile->reconstitution prep_standards Prepare Standard Solutions hplc_injection Inject into HPLC prep_standards->hplc_injection plasma_sample Plasma Sample Collection protein_precip Protein Precipitation (Acetonitrile) plasma_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation evaporation->reconstitution reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of imatinib and N-desmethyl imatinib.

logical_relationship cluster_compounds Analytes cluster_method Analytical Method cluster_application Applications imatinib Imatinib (Parent Drug) ndesmethyl N-Desmethyl Imatinib (Active Metabolite) imatinib->ndesmethyl Metabolism (CYP3A4) rphplc Reversed-Phase HPLC imatinib->rphplc Separated by ndesmethyl->rphplc Separated by c18 C18 Stationary Phase rphplc->c18 mobile_phase Aqueous/Organic Mobile Phase rphplc->mobile_phase uv_detection UV Detection rphplc->uv_detection tdm Therapeutic Drug Monitoring rphplc->tdm Enables pk_studies Pharmacokinetic Studies rphplc->pk_studies Enables

Caption: Logical relationships in the analysis of imatinib and its metabolite.

References

Application Notes and Protocols for N-Desmethyl Imatinib Mesylate In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729) mesylate is the major and pharmacologically active metabolite of imatinib, a cornerstone in targeted cancer therapy.[1] Like its parent compound, N-Desmethyl imatinib mesylate functions as a potent inhibitor of several protein tyrosine kinases that are critical drivers in various malignancies.[1][2][3] Its primary targets include the Bcr-Abl fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as the c-Kit and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, which are implicated in gastrointestinal stromal tumors (GISTs) and other cancers.[1][2][3] Understanding the in vitro activity of this metabolite is crucial for a comprehensive assessment of imatinib's overall efficacy and for the development of next-generation tyrosine kinase inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action in a controlled laboratory setting.

Mechanism of Action

This compound, mirroring imatinib, competitively inhibits the ATP-binding site of the Bcr-Abl, c-Kit, and PDGFR tyrosine kinases.[4] This blockade prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant cell proliferation and survival.[4][5][6] The inhibition of these pathways ultimately leads to the induction of apoptosis in cancer cells dependent on their activity.[4]

Quantitative Data Summary

The in vitro potency of this compound is comparable to that of its parent compound, imatinib, particularly against its primary target, the Bcr-Abl kinase.[1] The following tables summarize the available quantitative data for both this compound and imatinib for comparative purposes.

CompoundTargetAssay TypeIC50 ValueReference
This compoundBcr-AblKinase Assay38 nM[1]
ImatinibBcr-AblKinase Assay38 nM[1]
Imatinibc-KitCell-based Assay~0.1 µM[2]
ImatinibPDGFRCell-based Assay~0.1 µM[2]
CompoundCell LineCancer TypeAssay TypeIC50 ValueReference
ImatinibK562Chronic Myeloid Leukemia (CML)MTT Assay (48h)~30 nM[7]
ImatinibKU812Chronic Myeloid Leukemia (CML)MTT Assay-[7]
ImatinibKCL22Chronic Myeloid Leukemia (CML)MTT Assay-[7]

Note: Specific IC50 values for this compound in a wide range of cell lines are not as extensively published as for imatinib. However, given its comparable potency against the primary kinase target, similar cellular activity is expected.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., K562 for Bcr-Abl)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 20,000-40,000 cells/well for suspension cells) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of Target Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target kinases and their downstream effectors (e.g., CrkL for Bcr-Abl).

Materials:

  • This compound

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein, e.g., p-CrkL and total CrkL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-CrkL) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total CrkL) or a housekeeping protein (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflow Diagrams

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active) GRB2 GRB2 Bcr-Abl->GRB2 PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Survival N-Desmethyl Imatinib N-Desmethyl Imatinib N-Desmethyl Imatinib->Bcr-Abl

Caption: Bcr-Abl Signaling Pathway Inhibition.

cKit_PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit/PDGFR c-Kit / PDGFR (Receptor Tyrosine Kinase) RAS RAS c-Kit/PDGFR->RAS PI3K PI3K c-Kit/PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival N-Desmethyl Imatinib N-Desmethyl Imatinib N-Desmethyl Imatinib->c-Kit/PDGFR

Caption: c-Kit/PDGFR Signaling Pathway Inhibition.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with N-Desmethyl Imatinib Mesylate A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: MTT Cell Viability Assay Workflow.

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-Target) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. (Optional) Strip & Re-probe (Total Target) H->I

Caption: Western Blot Workflow for Phosphorylation.

References

Application Notes and Protocols: Utilizing K562 Cells for the Study of N-Desmethyl Imatinib Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, is an invaluable in vitro model for studying the efficacy of targeted cancer therapies. These cells are characterized by the presence of the Philadelphia chromosome and the resultant BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib (B729), a potent BCR-ABL inhibitor, is a first-line treatment for CML. Its major active metabolite, N-Desmethyl imatinib (CGP74588), also exhibits inhibitory activity against the BCR-ABL kinase. These application notes provide detailed protocols for utilizing K562 cells to investigate the cellular and molecular effects of N-Desmethyl imatinib.

Data Presentation

The following tables summarize key quantitative data regarding the effects of Imatinib and its metabolite, N-Desmethyl imatinib, on K562 cells.

CompoundIC50 (µM) on K562 CellsNotes
Imatinib0.21 - 0.267[1][2]The half-maximal inhibitory concentration (IC50) for Imatinib in K562 cells typically falls within this range after 72 hours of treatment.
N-Desmethyl imatinib~0.63 - 1.07The inhibitory effect of N-Desmethyl imatinib is reported to be approximately three to four times lower than that of Imatinib in sensitive K562 cells[3]. The IC50 is estimated based on the known IC50 of Imatinib.

Table 1: Comparative IC50 Values of Imatinib and N-Desmethyl imatinib in K562 Cells.

TreatmentConcentration (µM)Duration (hours)Apoptotic Cells (%)
Imatinib148~35[4]
N-Desmethyl imatinib3 - 448Estimated to be similar to Imatinib at a 3-4 fold higher concentration.

Table 2: Apoptosis Induction in K562 Cells.

TreatmentConcentration (µM)Duration (hours)Cell Cycle Phase% of Cells
Control-48G0/G1~45-50
S~35-40
G2/M~10-15
Imatinib0.12848G0/G1Increased
SDecreased
G2/MDecreased

Table 3: Effect of Imatinib on K562 Cell Cycle Distribution. Similar trends are expected with N-Desmethyl imatinib at a 3-4 fold higher concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BCR-ABL signaling pathway and a general experimental workflow for studying the effects of N-Desmethyl imatinib on K562 cells.

BCR_ABL_Pathway BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis N_Desmethyl_Imatinib N-Desmethyl Imatinib N_Desmethyl_Imatinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway Inhibition by N-Desmethyl Imatinib.

Experimental_Workflow Start Start: K562 Cell Culture Treatment Treat with N-Desmethyl Imatinib (Varying Concentrations & Durations) Start->Treatment Cell_Viability Cell Viability Assay (MTT / XTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (BCR-ABL Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Studying N-Desmethyl Imatinib Effects.

Experimental Protocols

K562 Cell Culture

Materials:

  • K562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypan Blue solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cells grow in suspension. Subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.

  • Perform cell counts using a hemocytometer and Trypan Blue to assess viability.

Cell Viability Assay (MTT Assay)

Materials:

  • K562 cells

  • Complete culture medium

  • N-Desmethyl imatinib (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of N-Desmethyl imatinib in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • K562 cells

  • N-Desmethyl imatinib

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Protocol:

  • Seed K562 cells in 6-well plates at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of N-Desmethyl imatinib for the desired time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • K562 cells

  • N-Desmethyl imatinib

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed K562 cells in 6-well plates and treat with N-Desmethyl imatinib as described for the apoptosis assay.

  • Harvest the cells and wash once with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of BCR-ABL Signaling

Materials:

  • K562 cells

  • N-Desmethyl imatinib

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed K562 cells and treat with N-Desmethyl imatinib.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of N-Desmethyl imatinib on the phosphorylation status of BCR-ABL and its downstream targets.

References

Application Notes and Protocols for N-Desmethyl Imatinib Mesylate In Vivo Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl imatinib (B729) (CGP74588) is the primary and major active metabolite of imatinib, a cornerstone targeted therapy for cancers driven by specific tyrosine kinases. Imatinib is metabolized in the liver, mainly by the cytochrome P450 isoenzyme CYP3A4, to N-desmethyl imatinib.[1] This metabolite has demonstrated comparable in vitro potency to its parent compound against the Bcr-Abl kinase.[2] While the majority of in vivo anti-cancer activity is attributed to imatinib due to its higher plasma concentrations, understanding the activity and therapeutic potential of N-desmethyl imatinib is crucial for a comprehensive understanding of imatinib's overall efficacy and metabolism.[2]

These application notes provide a summary of the available data on N-desmethyl imatinib and a detailed protocol for in vivo xenograft studies, adapted from established methodologies for imatinib, to facilitate further research into this active metabolite.

Data Presentation

In Vitro Potency and Pharmacokinetic Profile

While direct in vivo xenograft efficacy data for N-desmethyl imatinib mesylate is limited in publicly available literature, in vitro studies have established its activity. The following tables summarize key comparative data between imatinib and its N-desmethyl metabolite.

Table 1: Comparative In Vitro Potency of Imatinib and N-Desmethyl Imatinib

CompoundTargetIC50 (nM)Reference
ImatinibBcr-Abl Kinase38[2]
N-Desmethyl ImatinibBcr-Abl Kinase38[2]

Table 2: Comparative Pharmacokinetic Parameters of Imatinib and N-Desmethyl Imatinib

ParameterImatinibN-Desmethyl ImatinibSpeciesReference
Elimination Half-life~18 hours~40 hoursHuman[1]
Plasma Concentration Relative to Parent Drug-10-15%Human[2]

Experimental Protocols

The following is a detailed protocol for a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound. This protocol is based on established methods for in vivo studies with imatinib.[3][4]

Cell Line Selection and Culture
  • Cell Lines: Select a cancer cell line known to be sensitive to imatinib, preferably with a known activating mutation in a target kinase (e.g., K562, human chronic myeloid leukemia cells expressing Bcr-Abl).

  • Culture Conditions: Maintain the cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Grow cells to 70-80% confluency before harvesting for implantation.

Animal Model
  • Species and Strain: Use immunodeficient mice, such as NCr nude (nu/nu) or SCID mice, 4-6 weeks of age.[3][5]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Housing: House mice in a sterile environment, such as a specific pathogen-free (SPF) facility, with access to sterile food and water ad libitum.

Tumor Cell Implantation
  • Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 200 µL.

  • Implantation: Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse using a 22-gauge needle.[3] To potentially improve tumor engraftment, cells can be mixed with Matrigel.[5]

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Start: Once tumors reach a predetermined volume (e.g., 0.3–0.6 cm³), randomize the animals into treatment and control groups.[3]

Drug Preparation and Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., sterile water or a specific formulation buffer).

  • Dosing: Based on pharmacokinetic data and in vitro potency, determine the appropriate dose. For imatinib, doses of 100 mg/kg administered orally twice daily by gavage have been used.[3][4] A similar dosing schedule can be considered for N-desmethyl imatinib, potentially adjusted based on any available preclinical data.

  • Control Group: Administer the vehicle alone to the control group using the same schedule and route of administration.

  • Treatment Duration: Continue treatment for a specified period (e.g., 28 days) or until the tumors in the control group reach a predetermined endpoint size.[4]

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Record any signs of distress or adverse effects daily.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Signaling Pathway of Imatinib and N-Desmethyl Imatinib

G Imatinib/N-Desmethyl Imatinib Mechanism of Action cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Substrate Phosphorylates Imatinib Imatinib / N-Desmethyl Imatinib Imatinib->RTK Inhibits Imatinib->BCR_ABL Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Induces ATP ATP ATP->RTK ATP->BCR_ABL Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation

Caption: Mechanism of action of Imatinib and N-Desmethyl Imatinib.

Experimental Workflow for a Xenograft Study

G In Vivo Xenograft Experimental Workflow A 1. Cell Culture (e.g., K562) B 2. Cell Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth (Monitoring) B->C D 4. Randomization (Treatment & Control Groups) C->D E 5. Drug Administration (N-Desmethyl Imatinib vs. Vehicle) D->E F 6. Efficacy Monitoring (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (Tumor Excision, Histology) F->G

Caption: A typical workflow for an in vivo xenograft efficacy study.

Metabolic Conversion of Imatinib

G Metabolism of Imatinib Imatinib Imatinib Metabolite N-Desmethyl Imatinib (CGP74588) Imatinib->Metabolite N-demethylation Enzyme CYP3A4 (Liver)

Caption: Metabolic conversion of Imatinib to N-Desmethyl Imatinib.

References

Application Note and Protocol: Stability of N-Desmethyl Imatinib Mesylate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729), the major active metabolite of the tyrosine kinase inhibitor imatinib, is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving and storing small molecules for in vitro assays. Therefore, understanding the stability of N-Desmethyl imatinib mesylate in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for assessing the stability of this compound in DMSO, including sample preparation, storage, analytical methodology, and data interpretation.

Chemical Information:

PropertyValue
Compound Name This compound
Synonyms Norimatinib mesylate, N-desmethyl Gleevec
Molecular Formula C₂₉H₃₃N₇O₄S[4][5]
Molecular Weight 575.7 g/mol [4]
CAS Number 404844-03-7[4][5]
Solubility in DMSO Soluble (Slightly)[5], 14 mg/mL[2][3]
Appearance Light Yellow to Yellow Solid[5]

Experimental Protocol

This protocol outlines a comprehensive stability study of this compound in DMSO.

Materials and Reagents
  • This compound (≥95% purity)[2][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Acetonitrile (ACN, HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)[7][8][9]

  • Formic acid (LC-MS grade)[7][8][9]

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)[7][8][9]

  • Deionized water (18.2 MΩ·cm)

  • Low-binding polypropylene (B1209903) microcentrifuge tubes or amber glass vials[10]

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[7][8][9][11][12]

Stock Solution Preparation
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in anhydrous DMSO to prepare a stock solution of a desired high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.[10]

  • This initial stock solution will serve as the Time 0 (T₀) sample.

Stability Study Design
  • Aliquoting: Aliquot the stock solution into multiple low-binding polypropylene microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles of the main stock.[10]

  • Storage Conditions: Store the aliquots under a matrix of conditions to assess the impact of temperature, light, and freeze-thaw cycles.

    • Temperature: -80°C, -20°C, 4°C, and Room Temperature (RT, ~25°C).[10]

    • Light Exposure: Protect one set of samples at each temperature from light using amber vials or by wrapping in aluminum foil. Expose a parallel set to ambient light conditions at room temperature.

    • Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C and -80°C to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing for at least 12 hours followed by thawing to room temperature.[10][13]

  • Time Points: Analyze the samples at various time points to determine the degradation rate. Suggested time points include: 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.[10]

Sample Analysis (LC-MS/MS Method)

A sensitive and specific LC-MS/MS method is recommended for accurate quantification of N-Desmethyl imatinib. The following is a suggested starting method based on published literature, which should be validated for this specific application.[7][8][9]

  • Chromatographic Conditions:

    • Column: Thermo BDS Hypersil C18 column (4.6 × 100 mm, 2.4 µm) or equivalent.[7][8][9]

    • Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate.[7][8][9]

    • Flow Rate: 0.7 mL/min.[7][8][9]

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Desmethyl imatinib: m/z 480 → 394.[7][8][9]

      • Imatinib (as a potential reference): m/z 494 → 394.[7][8][9]

    • Optimize cone voltage and collision energy for maximum signal intensity.

Sample Preparation for Analysis
  • At each designated time point, retrieve one aliquot from each storage condition.

  • Thaw the frozen samples to room temperature.

  • Prepare a working solution by diluting the DMSO stock solution in the initial mobile phase to a concentration within the linear range of the calibration curve (e.g., 1 µg/mL).

  • Inject the prepared sample into the LC-MS/MS system.

Data Analysis
  • Construct a calibration curve using freshly prepared standards of this compound in DMSO, followed by dilution in the mobile phase.

  • Quantify the concentration of N-Desmethyl imatinib in each sample at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at T₀.

    • % Remaining = (Concentration at Tₓ / Concentration at T₀) * 100

  • A compound is generally considered stable if the percentage remaining is within ±15% of the initial concentration.

Data Presentation

The stability data should be summarized in a clear and concise table for easy comparison of different storage conditions.

Table 1: Stability of this compound (10 mM) in DMSO under Various Storage Conditions

Time Point-80°C-20°C4°CRoom Temp (Protected from Light)Room Temp (Exposed to Light)-20°C (3 Freeze-Thaw Cycles)
% Remaining (± SD) % Remaining (± SD) % Remaining (± SD) % Remaining (± SD) % Remaining (± SD) % Remaining (± SD)
T₀ 100.0 ± 1.5100.0 ± 1.5100.0 ± 1.5100.0 ± 1.5100.0 ± 1.5100.0 ± 1.5
24 hours 99.8 ± 1.299.5 ± 1.899.1 ± 2.198.5 ± 2.595.2 ± 3.199.2 ± 1.9
1 week 99.2 ± 1.698.9 ± 2.097.8 ± 2.496.1 ± 2.890.7 ± 3.598.5 ± 2.2
1 month 98.5 ± 1.997.6 ± 2.395.2 ± 2.991.3 ± 3.382.4 ± 4.097.1 ± 2.6
3 months 97.9 ± 2.196.1 ± 2.891.7 ± 3.585.4 ± 4.170.1 ± 5.295.8 ± 3.0
6 months 97.1 ± 2.594.8 ± 3.288.3 ± 4.078.2 ± 4.858.9 ± 6.194.2 ± 3.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization

Experimental Workflow

The overall experimental workflow for the stability testing of this compound in DMSO is depicted in the following flowchart.

Stability_Testing_Workflow Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot Stock Solution prep_stock->aliquot storage_conditions Store Aliquots at: -80°C, -20°C, 4°C, RT (Light/Dark, Freeze-Thaw) aliquot->storage_conditions time_points Sample at Designated Time Points storage_conditions->time_points sample_prep_analysis Prepare for Analysis (Dilution) time_points->sample_prep_analysis lcms_analysis LC-MS/MS Analysis sample_prep_analysis->lcms_analysis quantification Quantify Concentration lcms_analysis->quantification calc_remaining Calculate % Remaining quantification->calc_remaining final_report final_report calc_remaining->final_report Summarize in Table

Caption: Workflow for this compound stability testing.

Recommendations

  • For long-term storage of this compound in DMSO, it is recommended to store aliquots at -80°C and protected from light to minimize degradation.

  • Avoid repeated freeze-thaw cycles of the stock solution. If frequent use is anticipated, prepare smaller volume aliquots.

  • It is crucial to use anhydrous DMSO as water content can accelerate the degradation of susceptible compounds.[10]

  • Always perform a stability study for your specific experimental conditions and compound concentration.

By following this detailed protocol, researchers can confidently assess the stability of this compound in DMSO, ensuring the integrity and reliability of their experimental data.

References

Application Notes and Protocols for Apoptosis Induction Assay Using N-Desmethyl Imatinib Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729) mesylate is the major and pharmacologically active metabolite of imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase.[1] Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other malignancies characterized by the Bcr-Abl fusion protein. The constitutive activity of the Bcr-Abl kinase drives cell proliferation and confers resistance to apoptosis.[2][3] N-Desmethyl imatinib mesylate, like its parent compound, is expected to induce apoptosis in Bcr-Abl-positive cells by inhibiting this critical survival signaling pathway. These application notes provide a comprehensive guide to assessing the apoptotic effects of this compound in relevant cancer cell lines.

Mechanism of Action

This compound targets the ATP-binding site of the Bcr-Abl tyrosine kinase, inhibiting its activity. This inhibition blocks downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways.[2][4] The inactivation of these pro-survival signals ultimately leads to the induction of the intrinsic apoptotic cascade. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase cascades, culminating in programmed cell death.[5]

Quantitative Data Summary

While specific quantitative data for the apoptosis-inducing effects of this compound are limited in publicly available literature, its activity can be benchmarked against its parent compound, imatinib. This compound has been shown to have similar in vitro potency against the Bcr-Abl kinase.[1] However, its apoptotic effect in sensitive K562 cells has been reported to be approximately three to four times lower than that of imatinib.[6]

The following tables present representative quantitative data for imatinib to provide a reference for expected outcomes when designing experiments with this compound.

Table 1: IC50 Values of Imatinib in Bcr-Abl Positive Cell Lines

Cell LineIC50 (µM) for Inhibition of ProliferationReference
K562~0.1 - 0.6[7]
Other Bcr-Abl+ linesVaries by line

Table 2: Apoptosis Induction by Imatinib in K562 Cells

Imatinib Concentration (µM)Incubation Time (hours)Percentage of Apoptotic Cells (%)Reference
0.524~20[8]
1.024~20[8]
5.024~70[8]
1.072High[8]

Table 3: Caspase Activation by Imatinib

TreatmentFold Increase in Caspase ActivityCell LineReference
Imatinib4.5KMCH-1[9]

Experimental Protocols

Detailed methodologies for key experiments to assess apoptosis induction by this compound are provided below.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]

Materials:

  • This compound

  • Bcr-Abl positive cell line (e.g., K562)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are activated during apoptosis.[7]

Materials:

  • This compound

  • Bcr-Abl positive cell line

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density.

  • Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. .

    • Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.

Protocol 3: Western Blotting for Bcl-2 and Bax

This method is used to assess the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.

Materials:

  • This compound

  • Bcr-Abl positive cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment condition.

Visualization of Pathways and Workflows

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos Proliferation PI3K PI3K Bcr-Abl->PI3K JAK JAK Bcr-Abl->JAK RAS RAS Grb2/Sos->RAS Proliferation RAF RAF RAS->RAF Proliferation MEK MEK RAF->MEK Proliferation ERK ERK MEK->ERK Proliferation Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibition STAT5 STAT5 JAK->STAT5 Bcl-2 Bcl-2 STAT5->Bcl-2 Upregulation Bcl-xL Bcl-xL STAT5->Bcl-xL Upregulation Bad->Bcl-2 Inhibition Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibition of Cytochrome c release Bcl-xL->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis N-Desmethyl Imatinib N-Desmethyl Imatinib N-Desmethyl Imatinib->Bcr-Abl Inhibition

Caption: Bcr-Abl Signaling and Apoptosis Induction by N-Desmethyl Imatinib.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays Cell Culture Cell Culture Treatment with\nthis compound Treatment with This compound Cell Culture->Treatment with\nthis compound Harvest Cells Harvest Cells Treatment with\nthis compound->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Caspase-3/7 Activity Caspase-3/7 Activity Harvest Cells->Caspase-3/7 Activity Western Blot (Bcl-2/Bax) Western Blot (Bcl-2/Bax) Harvest Cells->Western Blot (Bcl-2/Bax) Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Luminometry Luminometry Caspase-3/7 Activity->Luminometry Imaging and Densitometry Imaging and Densitometry Western Blot (Bcl-2/Bax)->Imaging and Densitometry

Caption: Experimental Workflow for Apoptosis Induction Assays.

AnnexinV_PI_Principle cluster_cells Cell States cluster_stains Staining Viable Cell Viable Cell Early Apoptotic Cell Early Apoptotic Cell Annexin V- Annexin V- PI- PI- Late Apoptotic/Necrotic Cell Late Apoptotic/Necrotic Cell Annexin V+ Annexin V+ PI+ PI+

Caption: Principle of Annexin V and Propidium Iodide Staining.

References

Application Notes and Protocols for Non-radioactive Assay of Intracellular N-Desmethyl Imatinib Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, is metabolized in the body to several compounds, with N-desmethyl imatinib (CGP74588) being the major active metabolite. The intracellular concentration of both imatinib and N-desmethyl imatinib is a critical determinant of therapeutic efficacy and the development of resistance. Monitoring these intracellular levels provides valuable insights into drug transport, metabolism, and target engagement. This document provides detailed application notes and protocols for the non-radioactive quantification of intracellular N-desmethyl imatinib, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

I. Signaling Pathway of Bcr-Abl and Imatinib's Mechanism of Action

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of CML. The constitutively active Bcr-Abl kinase drives malignant transformation through the activation of several downstream signaling pathways that regulate cell proliferation, survival, and adhesion. N-desmethyl imatinib exhibits a similar in vitro potency to the parent drug. Understanding this pathway is crucial for interpreting the impact of intracellular drug concentrations.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS Activates PI3K PI3K BCR-ABL->PI3K Activates STAT5 STAT5 BCR-ABL->STAT5 Activates CRKL CRKL BCR-ABL->CRKL Phosphorylates RAS RAS GRB2/SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Anti-Apoptosis Anti-Apoptosis AKT->Anti-Apoptosis Survival Survival mTOR->Survival STAT5->Survival Adhesion Adhesion CRKL->Adhesion Imatinib Imatinib Imatinib->BCR-ABL Inhibits N-Desmethyl Imatinib N-Desmethyl Imatinib N-Desmethyl Imatinib->BCR-ABL Inhibits

Bcr-Abl Signaling Pathway and Inhibition by Imatinib.

II. Experimental Protocols

A. LC-MS/MS Method for Intracellular N-Desmethyl Imatinib Quantification

This protocol is adapted from a sensitive and robust non-radioactive assay for the precise determination of intracellular levels of imatinib and its main metabolite, N-desmethyl imatinib, in Bcr-Abl positive cells.[1]

1. Cell Culture and Treatment:

  • Culture leukemia cell lines (e.g., K562, K562/Dox) in appropriate media and conditions.

  • Seed cells at a desired density and treat with N-desmethyl imatinib at various concentrations and time points.

2. Sample Preparation and Extraction:

  • Cell Lysis: After treatment, pellet the cells by centrifugation. A key step involves the optimized extraction of cells with 4% formic acid after their separation from the growth medium by centrifugation through a layer of silicone oil.[2]

  • Protein Precipitation: For plasma samples, which can be used for comparative studies, a common method is protein precipitation with methanol (B129727).[3]

3. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is common.

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

4. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Imatinib: m/z 494 -> 394

    • N-Desmethyl Imatinib: m/z 480 -> 394

    • Internal Standard (e.g., deuterated imatinib, D8-imatinib): m/z 502.3 -> 394

5. Quantification:

  • Construct calibration curves using known concentrations of N-desmethyl imatinib and the internal standard.

  • The intracellular concentration is then calculated based on the peak area ratio of the analyte to the internal standard and normalized to the cell number or protein content.

B. HPLC-UV Method for Intracellular N-Desmethyl Imatinib Quantification

While LC-MS/MS is more sensitive, HPLC-UV offers a more accessible and cost-effective alternative. This protocol is a generalized procedure based on methods developed for plasma, which can be adapted for cell extracts.[4][5]

1. Cell Culture and Treatment:

  • Follow the same procedure as for the LC-MS/MS method.

2. Sample Preparation and Extraction:

  • Cell Lysis: Utilize a suitable cell lysis method, such as sonication or treatment with a lysis buffer, followed by protein precipitation with a solvent like acetonitrile (B52724) or methanol.

  • Liquid-Liquid Extraction: To further clean up the sample, a liquid-liquid extraction step can be employed.

3. Chromatographic Conditions:

  • Column: A C18 or C8 reverse-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical.

  • Flow Rate: Flow rates are generally in the range of 0.8-1.2 mL/min.

  • UV Detection: The eluate is monitored at a wavelength of approximately 265 nm.

4. Quantification:

  • Similar to the LC-MS/MS method, quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of N-desmethyl imatinib.

III. Data Presentation

The following tables summarize quantitative data from various studies on the analysis of imatinib and N-desmethyl imatinib.

Table 1: LC-MS/MS Method Parameters
ParameterImatinibN-Desmethyl ImatinibReference
Linearity Range 1 - 500 nmol/L2 - 500 nmol/L[2]
Correlation Coefficient (r²) > 0.998> 0.996[2]
Limit of Quantitation (LOQ) 1 nmol/L2 nmol/L[2]
Intra-day Precision (%CV) < 15%< 15%[3]
Inter-day Precision (%CV) < 15%< 15%[3]
Accuracy 85 - 115%85 - 115%[3]
Table 2: HPLC-UV Method Parameters
ParameterImatinibN-Desmethyl ImatinibReference
Linearity Range 40 - 4000 ng/mLNot specified[4][5]
Correlation Coefficient (r²) > 0.999Not specified[4][5]
Limit of Quantitation (LOQ) 40 ng/mLNot specified[4][5]
Intra- & Inter-day Precision (%CV) < 11.9%Not specified
Accuracy within 8.3%Not specified
Table 3: Intracellular Concentrations of N-Desmethyl Imatinib
Cell LineTreatment ConcentrationIntracellular Concentration (pmol/10^6 cells)Key FindingsReference
K562 (sensitive) 1 µM~15N-desmethyl imatinib accumulates to a significantly higher amount than imatinib.[1]
K562/Dox (resistant) 1 µM~2Intracellular level of N-desmethyl imatinib is significantly lower than in sensitive cells, suggesting P-gp mediated efflux.[1]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for intracellular N-desmethyl imatinib quantification and the logical relationship between intracellular drug concentration and cellular response.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting Cell_Culture->Cell_Harvesting Cell_Lysis 3. Cell Lysis & Extraction Cell_Harvesting->Cell_Lysis Chromatography 4. LC-MS/MS or HPLC-UV Analysis Cell_Lysis->Chromatography Data_Analysis 5. Data Analysis & Quantification Chromatography->Data_Analysis

Workflow for Intracellular N-Desmethyl Imatinib Analysis.

Logical_Relationship Intracellular_Concentration Intracellular N-Desmethyl Imatinib Concentration Target_Inhibition Bcr-Abl Kinase Inhibition Intracellular_Concentration->Target_Inhibition Determines Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Target_Inhibition->Cellular_Response Leads to

Relationship between Drug Concentration and Cellular Effect.

V. Conclusion

The non-radioactive assays described provide sensitive and reliable methods for quantifying intracellular levels of N-desmethyl imatinib. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity and the available instrumentation. Measuring the intracellular concentrations of this active metabolite is crucial for understanding the pharmacodynamics of imatinib, investigating mechanisms of resistance, and ultimately for optimizing cancer therapy. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of N-Desmethyl Imatinib in CML Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of imatinib (B729) and its primary active metabolite, N-desmethyl imatinib, in patients with Chronic Myeloid Leukemia (CML). Accurate monitoring of these compounds is crucial for optimizing treatment efficacy and minimizing toxicity.

Introduction

Imatinib, a tyrosine kinase inhibitor (TKI), has revolutionized the treatment of CML by targeting the aberrant BCR-ABL tyrosine kinase.[1][2] Therapeutic drug monitoring of imatinib is increasingly recognized as a valuable tool to manage inter-individual pharmacokinetic variability and to correlate drug exposure with clinical response.[3][4] A plasma trough concentration of imatinib above 1000 ng/mL is generally associated with a better molecular response in CML patients.[3][4][5]

N-desmethyl imatinib is the main active metabolite of imatinib and is formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[6] While it demonstrates comparable in vitro potency to the parent drug at the Bcr-ABL kinase, its overall contribution to the therapeutic effect is still under investigation.[6][7] Monitoring N-desmethyl imatinib alongside imatinib may provide a more complete picture of the patient's drug exposure and metabolic activity.

Clinical Significance of N-Desmethyl Imatinib Monitoring

The rationale for monitoring N-desmethyl imatinib in CML patients is multifaceted. It can aid in understanding the overall exposure to active drug moieties and may help in interpreting unexpected clinical outcomes, especially in patients with therapeutic imatinib concentrations. While a definitive therapeutic range for N-desmethyl imatinib has not been established, its concentration relative to imatinib can provide insights into drug metabolism and potential drug-drug interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for imatinib and N-desmethyl imatinib relevant to TDM in CML patients.

Table 1: Therapeutic Drug Monitoring Parameters

AnalyteTherapeutic Trough Concentration (Cmin)Rationale
Imatinib> 1000 ng/mL[3][4][5]Associated with improved major and complete molecular responses.[4]
Imatinib1000 - 1500 ng/mL[5]Suggested therapeutic range, as higher concentrations may not increase efficacy.[5]
N-Desmethyl ImatinibNot yet establishedMonitoring may provide additional information on metabolism and overall active drug exposure.

Table 2: Pharmacokinetic Parameters

ParameterImatinibN-Desmethyl Imatinib
Half-life (t½) ~13.5 - 19 hours[1][8]~20.6 - 74.3 hours[1][7]
Time to Peak Concentration (Tmax) ~3.84 - 4.07 hours[8]-
Metabolism Primarily via CYP3A4[6][9]-
Active Metabolite Yes[6]-
Protein Binding High-

Table 3: Analytical Method Validation Parameters for LC-MS/MS

ParameterImatinibN-Desmethyl Imatinib
Linearity Range 8 - 5000 ng/mL[10][11][12]3 - 700 ng/mL[10][11][12]
Lower Limit of Quantification (LLOQ) 8 - 10 ng/mL[10][11][12][13]3 - 20 ng/mL[10][11][12][13]
Intra-day Precision (%RSD) < 15%[11][12]< 15%[11][12]
Inter-day Precision (%RSD) < 15%[11][12]< 16.1%[13]
Accuracy 85 - 115%[11][12]85 - 115%[11][12]
Recovery > 85%[14]-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for therapeutic drug monitoring.

BCR_ABL_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Proteins BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Proteins BCR_ABL->P_Substrate Phosphorylation Downstream Downstream Signaling Pathways P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of imatinib in CML cells.

TDM_Workflow cluster_workflow Therapeutic Drug Monitoring Workflow Patient CML Patient on Imatinib Therapy Sample Blood Sample Collection (Trough) Patient->Sample Preparation Plasma Separation & Protein Precipitation Sample->Preparation Analysis LC-MS/MS Analysis (Imatinib & N-Desmethyl Imatinib) Preparation->Analysis Quantification Data Quantification & Review Analysis->Quantification Report Report Generation (Concentration Levels) Quantification->Report Decision Clinical Decision Making (Dose Adjustment) Report->Decision Decision->Patient Optimized Therapy

Caption: Experimental workflow for the therapeutic drug monitoring of imatinib and its metabolite.

Experimental Protocol: Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on published literature.[10][11][12] Researchers should validate this protocol in their own laboratory.

5.1. Materials and Reagents

5.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of patient plasma, calibration standards, or quality control samples into a microcentrifuge tube.

  • Add a known concentration of the internal standard.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

5.3. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient or isocratic elution.

  • Column: Thermo BDS Hypersil C18 column (4.6 x 100 mm, 2.4 µm) or equivalent.[10][11]

  • Mobile Phase: An isocratic mobile phase of methanol and water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate is a good starting point.[10][11]

  • Flow Rate: 0.7 mL/min.[10][11]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

5.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Imatinib: m/z 494 → 394[11]

    • N-Desmethyl imatinib: m/z 480 → 394[11]

    • Internal Standard (Palonosetron): m/z 297 → 110[11]

  • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5.5. Calibration and Quantification

  • Prepare a series of calibration standards in drug-free human plasma by spiking known concentrations of imatinib and N-desmethyl imatinib.

  • Analyze the calibration standards along with the patient samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Use a weighted linear regression (1/x or 1/x²) for the calibration curve.

  • Determine the concentration of imatinib and N-desmethyl imatinib in the patient samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The therapeutic drug monitoring of imatinib and its active metabolite, N-desmethyl imatinib, is a valuable strategy for optimizing therapy in CML patients. The provided protocols and data summaries offer a robust framework for researchers and clinicians to implement TDM in their practice. The use of a validated LC-MS/MS method ensures accurate and precise quantification, which is essential for informed clinical decision-making. Further research is warranted to establish a definitive therapeutic range for N-desmethyl imatinib and to fully elucidate its role in the clinical response to imatinib therapy.

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Imatinib Mesylate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS/MS analysis of N-Desmethyl imatinib (B729) mesylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question: I am seeing low recovery of N-Desmethyl imatinib from my plasma samples. What are the potential causes and solutions?

Answer: Low recovery is a common issue that can often be traced back to the sample preparation process. Here are some potential causes and troubleshooting steps:

  • Inefficient Protein Precipitation: Protein precipitation is a critical step to remove interfering proteins from the plasma sample.

    • Solution: Ensure the precipitating agent (e.g., methanol (B129727) or acetonitrile) is added in the correct ratio to the plasma volume. A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma. Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at a sufficient speed and for an adequate duration to pellet the precipitated proteins effectively.

  • Analyte Adsorption: N-Desmethyl imatinib can adsorb to plasticware, especially at low concentrations.

    • Solution: Consider using low-retention microcentrifuge tubes and pipette tips. Pre-conditioning pipette tips with the sample matrix before transferring can also minimize loss.

  • Incomplete Lysis of Blood Cells (for whole blood): If using whole blood, incomplete lysis can trap the analyte, leading to lower recovery.

    • Solution: Ensure your protocol includes a robust cell lysis step before protein precipitation.

  • pH of the Sample: The pH of the sample can influence the extraction efficiency.

    • Solution: While most protein precipitation methods do not require pH adjustment, if you are using other extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH is optimized for N-Desmethyl imatinib.

Question: My results are showing high variability between replicate samples. What could be the cause?

Answer: High variability often points to inconsistencies in the sample preparation workflow.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or precipitation solvent can lead to significant variability.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous fluids like plasma. Ensure consistent technique across all samples.

  • Incomplete Vortexing/Mixing: Insufficient mixing during protein precipitation can lead to incomplete precipitation and variable recovery.

    • Solution: Standardize the vortexing time and speed for all samples.

  • Sample Evaporation: If samples are left open for extended periods, evaporation of the solvent can concentrate the analyte, leading to variability.

    • Solution: Keep sample tubes capped whenever possible and process samples in a timely manner.

Chromatography

Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for N-Desmethyl imatinib. How can I improve it?

Answer: Poor peak shape can be caused by a variety of factors related to the LC system and methodology.

  • Column Contamination or Degradation: Over time, columns can become contaminated with matrix components or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the column. Using a guard column can help extend the life of your analytical column.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good peak shape.

    • Solution: N-Desmethyl imatinib is a basic compound, so a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent ionic state.[1][2] Ensure the mobile phase is well-mixed and degassed.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material or frits.

    • Solution: Adding a small amount of a competing base, like ammonium (B1175870) acetate, to the mobile phase can sometimes mitigate these interactions.[1][2]

  • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion.

    • Solution: Reduce the injection volume or try to dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.

Question: My retention time for N-Desmethyl imatinib is shifting between injections. What is causing this?

Answer: Retention time shifts are typically indicative of an unstable LC system.

  • Inconsistent Mobile Phase Composition: If you are preparing the mobile phase manually, slight variations in the composition can lead to retention time shifts.

    • Solution: Use a gradient mixer or ensure precise and consistent preparation of the mobile phase. Premixing the mobile phase for isocratic methods can also improve stability.

  • Column Temperature Fluctuations: The temperature of the column can affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Issues: Problems with the LC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and retention time shifts.

    • Solution: Perform regular maintenance on your LC pump. Check for leaks and ensure the check valves are functioning correctly.

Mass Spectrometry

Question: I am experiencing low signal intensity or no signal for N-Desmethyl imatinib. What should I check?

Answer: Low or no signal can be due to issues with the mass spectrometer settings or the interface.

  • Incorrect Mass Transitions: Ensure you are monitoring the correct precursor and product ion m/z values for N-Desmethyl imatinib. A common transition is m/z 480 → 394.[1][2]

  • Ion Source Parameters: The settings for the ion source, such as temperature, gas flows, and spray voltage, need to be optimized for N-Desmethyl imatinib.

    • Solution: Perform a tuning and optimization of the ion source parameters using a standard solution of N-Desmethyl imatinib.

  • Ion Suppression/Enhancement: Components from the sample matrix can co-elute with N-Desmethyl imatinib and suppress or enhance its ionization, leading to inaccurate results.

    • Solution:

      • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

      • Optimize Sample Preparation: More rigorous sample cleanup methods like LLE or SPE can help remove interfering components.

  • Dirty Ion Source: A buildup of contaminants in the ion source can lead to a decrease in signal intensity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Question: I am observing a high background or noise in my chromatograms. What can I do to reduce it?

Answer: High background noise can obscure the analyte peak and affect the limit of quantification.

  • Contaminated Mobile Phase or Solvents: Impurities in the mobile phase solvents can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.

  • Leaks in the LC or MS System: A leak can introduce air or other contaminants into the system, increasing background noise.

    • Solution: Carefully check for any leaks in the LC tubing, fittings, and the MS interface.

  • Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample, leading to a high background.

    • Solution: Optimize the autosampler wash procedure. Include blank injections after high-concentration samples to check for carryover.

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported in validated LC-MS/MS methods for the analysis of N-Desmethyl imatinib.

ParameterN-Desmethyl ImatinibImatinib (Parent Drug)Reference
Linearity Range (ng/mL) 3 - 7008 - 5,000[1][2]
Lower Limit of Quantification (LLOQ) (ng/mL) 38[1][2]
Intra-day Precision (%RSD) < 15%< 15%[1]
Inter-day Precision (%RSD) < 15%< 15%[1]
Accuracy (%) 85 - 115%85 - 115%[1]
Recovery (%) > 85%> 85%[3]
Mass Spectrometry ParametersN-Desmethyl ImatinibImatinib (Parent Drug)Reference
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1][2]
Precursor Ion (m/z) 480494[1][2]
Product Ion (m/z) 394394[1][2]

Experimental Protocols

Example Protocol: Quantification of N-Desmethyl Imatinib in Human Plasma

This protocol is a generalized example based on published methods.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled N-Desmethyl imatinib).

  • Add 300 µL of ice-cold methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Desmethyl imatinib: 480 → 394

    • Imatinib: 494 → 394

    • Internal Standard: (Specific to the IS used)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sp1 Plasma Sample Collection sp2 Internal Standard Spiking sp1->sp2 sp3 Protein Precipitation (e.g., with Methanol) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Transfer sp4->sp5 sp6 Evaporation & Reconstitution sp5->sp6 lc1 Injection into LC System sp6->lc1 Reconstituted Sample lc2 Chromatographic Separation (C18 Column) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Mass Analysis (Triple Quadrupole) ms1->ms2 ms3 Detection (MRM) ms2->ms3 dp1 Peak Integration ms3->dp1 Raw Data dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification of N-Desmethyl Imatinib dp2->dp3

Caption: A typical experimental workflow for the LC-MS/MS analysis of N-Desmethyl imatinib.

troubleshooting_logic cluster_peak_issues Peak Related Issues cluster_solutions1 Potential Solutions for Low Intensity cluster_solutions2 Potential Solutions for Poor Peak Shape cluster_solutions3 Potential Solutions for Shifting RT start Issue Detected p1 No or Low Peak Intensity start->p1 p2 Poor Peak Shape start->p2 p3 Shifting Retention Time start->p3 s1a Check MS Tunning & Parameters p1->s1a s1b Investigate Ion Suppression p1->s1b s1c Verify Sample Preparation p1->s1c s2a Check Column Health p2->s2a s2b Optimize Mobile Phase p2->s2b s2c Reduce Injection Volume p2->s2c s3a Ensure Stable LC Flow Rate p3->s3a s3b Check for Leaks p3->s3b s3c Maintain Consistent Column Temp. p3->s3c

Caption: A logical troubleshooting workflow for common LC-MS/MS analysis issues.

References

Technical Support Center: Optimizing N-Desmethyl Imatinib Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive detection of N-Desmethyl imatinib?

A1: The most common and highly sensitive method for the quantification of N-Desmethyl imatinib in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high specificity and sensitivity, allowing for the detection of low concentrations of the analyte.

Q2: What are the typical mass transitions (MRM) for N-Desmethyl imatinib in mass spectrometry?

A2: For positive electrospray ionization (ESI+), a common multiple reaction monitoring (MRM) transition for N-Desmethyl imatinib is m/z 480 → 394.[1][3][4] The parent ion at m/z 480 corresponds to the protonated molecule [M+H]⁺, and the fragment ion at m/z 394 is a characteristic product ion used for quantification.

Q3: Why is an internal standard (IS) necessary for accurate quantification?

A3: An internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as Imatinib-d8, is often recommended to mimic the analytical behavior of the analyte and its metabolite, thus improving the accuracy and precision of the quantification.

Q4: What are the common challenges encountered during method development for N-Desmethyl imatinib detection?

A4: Common challenges include:

  • Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to ion suppression or enhancement and affecting accuracy.[6]

  • Low sensitivity: Achieving the required lower limit of quantification (LLOQ) can be challenging, especially for studies with low sample concentrations.

  • Chromatographic resolution: Separating N-Desmethyl imatinib from its parent drug, imatinib, and other potential metabolites is essential to prevent isobaric interference.

  • Analyte stability: Ensuring the stability of N-Desmethyl imatinib in the biological matrix during sample collection, storage, and processing is critical for reliable results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of N-Desmethyl imatinib.

Issue 1: Poor Sensitivity / High Lower Limit of Quantification (LLOQ)
Potential Cause Troubleshooting Steps
Suboptimal Sample Preparation * Inefficient Extraction: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). LLE and SPE can provide cleaner extracts and reduce matrix effects compared to PPT.[2] * Sample Concentration: Consider incorporating a sample concentration step, such as evaporation and reconstitution in a smaller volume of a stronger solvent.
Inefficient Ionization * Mobile Phase Additives: Optimize the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase to enhance protonation and improve signal intensity in positive ion mode.[1][3] * Source Parameters: Tune the mass spectrometer's source parameters, including capillary voltage, source temperature, and gas flows, to maximize the ionization of N-Desmethyl imatinib.
Suboptimal Chromatographic Conditions * Peak Shape: Poor peak shape can lead to lower sensitivity. Adjust the mobile phase composition or gradient to improve peak symmetry. * Column Choice: Select a high-efficiency HPLC or UHPLC column, such as a C18 column, to achieve sharp peaks and better separation.[1][3]
Issue 2: High Variability in Results / Poor Precision
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation * Internal Standard Use: Ensure consistent addition of the internal standard to all samples, calibrators, and quality controls. * Automated Pipetting: Use calibrated and automated pipettes to minimize volume errors during sample and reagent handling.
Matrix Effects * Extraction Method: Employ a more rigorous sample cleanup method like SPE to minimize matrix components.[2] * Chromatographic Separation: Ensure that N-Desmethyl imatinib is chromatographically separated from co-eluting matrix components that may cause ion suppression or enhancement. * Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Instrument Instability * System Suitability: Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently. * Source Cleaning: Clean the mass spectrometer's ion source regularly to prevent contamination that can lead to signal instability.
Issue 3: Inaccurate Results / Poor Accuracy
Potential Cause Troubleshooting Steps
Calibration Curve Issues * Linearity: Ensure the calibration curve is linear over the intended concentration range and use appropriate weighting for the regression analysis.[1] * Calibrator Preparation: Verify the accuracy of the stock solutions and the preparation of the calibration standards.
Interference * Specificity: Check for interfering peaks in blank matrix samples. If interference is observed, improve the chromatographic separation or select a more specific MRM transition. * Cross-talk: In simultaneous analysis of imatinib and N-Desmethyl imatinib, check for potential cross-talk between the MRM channels.
Analyte Degradation * Stability Studies: Conduct thorough stability studies (freeze-thaw, bench-top, long-term) to ensure the analyte is stable throughout the analytical process.

Experimental Protocols

Representative LC-MS/MS Method for N-Desmethyl Imatinib Quantification

This protocol is a synthesis of commonly reported methods.[1][3][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Imatinib-d8).

  • Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Parameters

Parameter Condition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Elution Isocratic or Gradient
Injection Volume 5 - 10 µL

3. Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (N-Desmethyl Imatinib) m/z 480 → 394
MRM Transition (Imatinib) m/z 494 → 394
Collision Energy Optimize for the specific instrument
Dwell Time 100 - 200 ms

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for N-Desmethyl imatinib detection as reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Analyte Linearity Range (ng/mL) LLOQ (ng/mL) Reference
N-Desmethyl Imatinib3 - 7003[1][3]
N-Desmethyl Imatinib10 - 200010[7]
N-Desmethyl Imatinib8.35 - 8350 µg/L8.35 µg/L[8]

Table 2: Precision and Accuracy

Analyte Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Bias) Reference
N-Desmethyl ImatinibLow QC< 15%< 15%± 15%[1][3]
N-Desmethyl ImatinibMid QC< 15%< 15%± 15%[1][3]
N-Desmethyl ImatinibHigh QC< 15%< 15%± 15%[1][3]
N-Desmethyl ImatinibLLOQ≤ 8.0%≤ 8.0%≤ ±8.3%[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation Ionization ESI Source (Positive Ion Mode) LC_Separation->Ionization MS_Detection Mass Spectrometry (MRM Detection) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of N-Desmethyl Imatinib Calibration->Quantification

Caption: Experimental workflow for N-Desmethyl imatinib quantification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Analytical Issue (e.g., Poor Sensitivity) Cause1 Suboptimal Sample Prep Start->Cause1 Cause2 Inefficient Ionization Start->Cause2 Cause3 Poor Chromatography Start->Cause3 Solution1 Optimize Extraction & Concentration Cause1->Solution1 Solution2 Tune Source Parameters & Mobile Phase Cause2->Solution2 Solution3 Adjust Gradient & Column Choice Cause3->Solution3 Result Improved Sensitivity Solution1->Result Solution2->Result Solution3->Result

References

Technical Support Center: Overcoming Matrix Effects in N-Desmethyl Imatinib Plasma Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of N-Desmethyl imatinib (B729) in plasma, particularly those arising from matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of N-Desmethyl imatinib?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix.[1][2] In the context of N-Desmethyl imatinib plasma quantification using LC-MS/MS, endogenous components of plasma such as phospholipids, salts, and proteins can interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the assay.[1][4]

Q2: I am observing low signal intensity and poor sensitivity for N-Desmethyl imatinib. Could this be due to matrix effects?

A: Yes, low signal intensity and poor sensitivity are classic signs of ion suppression, a common matrix effect.[1] This occurs when co-eluting matrix components compete with N-Desmethyl imatinib for ionization, reducing the number of analyte ions that reach the detector.[2] To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment or compare the response of the analyte in a neat solution versus its response when spiked into a pre-extracted blank plasma sample.[5]

Q3: My results show high variability (poor precision). How can matrix effects contribute to this?

A: High variability in results can be a consequence of inconsistent matrix effects between different plasma samples.[4] The composition of plasma can vary from one individual to another, leading to different degrees of ion suppression or enhancement for each sample.[4] This variability can result in poor precision (high coefficient of variation) in your quality control samples and inaccurate quantification of unknown samples.

Q4: What are the most common sample preparation techniques to minimize matrix effects for N-Desmethyl imatinib analysis?

A: The choice of sample preparation technique is crucial for minimizing matrix effects. The most common methods include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins.[6][7][8] While easy to perform, it may not remove all interfering matrix components, particularly phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[10][11]

  • Solid-Phase Extraction (SPE): SPE is considered a highly effective technique for removing matrix interferences.[10][11] It utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to be washed away, resulting in a cleaner extract and reduced matrix effects.[10][11]

A comparison of different pretreatment methods showed that while protein precipitation is simple, supported liquid extraction (SLE) and solid-phase extraction (SPE) can offer a better balance of recovery and matrix effect control.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity / Poor sensitivity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like SPE or LLE to achieve a cleaner sample extract.[10][11] 2. Improve Chromatographic Separation: Modify the LC method (e.g., adjust gradient, change column chemistry) to separate N-Desmethyl imatinib from interfering matrix components.[5] 3. Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[5]
High variability / Poor precision Inconsistent matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., D8-imatinib) co-elutes with the analyte and experiences similar matrix effects, thus compensating for variability.[12] 2. Implement a More Robust Sample Cleanup: Employing SPE or LLE consistently across all samples can minimize sample-to-sample variation in matrix components.[9]
Poor accuracy Uncorrected ion suppression or enhancement.1. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same blank plasma matrix as the study samples to ensure that they are affected by the matrix in the same way.[5] 2. Evaluate and Optimize Sample Preparation: As mentioned above, a cleaner extract through SPE or LLE can significantly improve accuracy.[11]
Peak shape issues (e.g., tailing, splitting) Co-elution of interfering substances.1. Optimize Chromatography: Adjust the mobile phase composition, pH, or gradient profile to improve peak shape.[12] 2. Use a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly interfering components (e.g., early-eluting salts and late-eluting phospholipids) to prevent them from entering the mass spectrometer.[5]

Quantitative Data Summary

The following tables summarize key performance characteristics of published LC-MS/MS methods for the quantification of N-Desmethyl imatinib in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Method Reference Linearity Range (ng/mL) LLOQ (ng/mL)
6[6]3 - 7003
12[12]10 - 2,00010
8[8]10 - 4,000 (for Imatinib)10 (for Imatinib)

Table 2: Precision and Accuracy

Method Reference Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
6[6]< 15%< 15%85 - 115%
12[12]≤ 8.0%≤ 8.0%≤ ±8.3% (Bias)
13[13]< 11.9% (for Imatinib)< 11.9% (for Imatinib)within 8.3% (for Imatinib)

Table 3: Recovery

Method Reference Sample Preparation Method Recovery (%)
6[6]Protein Precipitation> 97%
13[13]Solid-Phase Extraction73 - 76% (for Imatinib)
12[12]Protein PrecipitationNot explicitly stated, but method was successful.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is based on the method described by Li et al. (2013).[6]

  • Sample Preparation:

    • Pipette 0.4 mL of plasma sample into a microcentrifuge tube.

    • Add 40 µL of the internal standard working solution.

    • Add 40 µL of methanol:water (1:1, v/v).

  • Precipitation:

    • Add 1.2 mL of methanol to the sample mixture.

    • Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial.

  • Injection:

    • Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general representation based on principles described for tyrosine kinase inhibitors.[10][13]

  • Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding internal standard and diluting with an appropriate buffer (e.g., 4% H3PO4).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute N-Desmethyl imatinib and the internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile/methanol mixture).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Injection:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Choose one spe Solid-Phase Extraction add_is->spe Choose one lle Liquid-Liquid Extraction add_is->lle Choose one lc LC Separation ppt->lc spe->lc lle->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Report Results quant->report matrix_effects cluster_cause Cause cluster_effect Effect cluster_result Result matrix Plasma Matrix (Phospholipids, Salts, etc.) coelution Co-elution matrix->coelution analyte N-Desmethyl Imatinib analyte->coelution ion_source Competition in Ion Source coelution->ion_source ion_suppression Ion Suppression ion_source->ion_suppression ion_enhancement Ion Enhancement ion_source->ion_enhancement inaccurate Inaccurate Results ion_suppression->inaccurate poor_precision Poor Precision ion_suppression->poor_precision low_sensitivity Low Sensitivity ion_suppression->low_sensitivity ion_enhancement->inaccurate ion_enhancement->poor_precision troubleshooting_guide cluster_solutions Solutions start Problem Encountered (e.g., Low Signal, High Variability) check_matrix Suspect Matrix Effects? start->check_matrix solution1 Optimize Sample Prep (e.g., SPE, LLE) check_matrix->solution1 Yes solution2 Improve LC Separation check_matrix->solution2 Yes solution3 Use Isotope-Labeled IS check_matrix->solution3 Yes solution4 Use Matrix-Matched Calibrators check_matrix->solution4 Yes other_issues Investigate Other Causes (e.g., Instrument Malfunction) check_matrix->other_issues No end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node solution4->end_node other_issues->end_node

References

Technical Support Center: N-Desmethyl Imatinib Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues and effectively utilizing N-Desmethyl imatinib (B729) mesylate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl imatinib mesylate and what is its primary mechanism of action?

A1: N-Desmethyl imatinib (also known as Norimatinib or CGP74588) is the major active metabolite of Imatinib, a potent tyrosine kinase inhibitor.[1] It functions by targeting and inhibiting the activity of several tyrosine kinases, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking these kinases, it disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and migration in certain types of cancer cells.

Q2: I am observing precipitation when I add this compound to my cell culture medium. What are the common causes?

A2: Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:

  • High Final Concentration: The desired concentration in your experiment may exceed the solubility limit of the compound in the complex environment of the cell culture medium.

  • Improper Dissolution Technique: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause the compound to "crash out" of solution.

  • Media Composition: Components in the cell culture medium, such as salts, proteins (especially in the presence of fetal bovine serum), and pH, can influence the solubility of the compound.

  • Temperature: Adding the compound to cold media can decrease its solubility.

  • Stock Solution Concentration: Using a very highly concentrated initial stock solution can make it more difficult to achieve a homogenous final dilution without precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1] Ethanol and Dimethylformamide (DMF) can also be used, but DMSO generally offers higher solubility.[1]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, potentially causing precipitation.

Q5: For how long is this compound stable in cell culture medium?

A5: The stability of this compound in aqueous solutions, including cell culture media, is limited. It is strongly recommended to prepare fresh working solutions from your frozen stock for each experiment. Do not store the compound diluted in cell culture medium for extended periods, as its concentration and activity may decrease over time due to degradation or precipitation. Aqueous solutions are not recommended for storage for more than one day.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common precipitation issues encountered when preparing this compound for cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate and heavy precipitation upon adding stock solution to media. Final concentration is too high; improper dilution technique.1. Reduce the final concentration: If experimentally feasible, lower the target concentration of this compound. 2. Optimize dilution: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. 3. Use an intermediate dilution step: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final volume.
Fine precipitate or cloudiness appears over time in the incubator. Compound instability or interaction with media components.1. Prepare fresh solutions: Always use freshly prepared working solutions for your experiments. 2. Consider serum concentration: Proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. If using serum-free media, consider whether your cell line can tolerate a low percentage of FBS. Conversely, high protein concentrations can sometimes promote precipitation. 3. pH of the media: Ensure the pH of your cell culture medium is within the optimal range for your cells and the compound's stability.
Inconsistent experimental results. Partial or complete precipitation leading to inaccurate dosing.1. Visually inspect your media: Before adding the treated media to your cells, hold it up to a light source to check for any signs of precipitation. 2. Perform a solubility test: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions (see Experimental Protocols section).

Data Presentation

Solubility of N-Desmethyl Imatinib in Various Solvents

SolventApproximate Solubility (mg/mL)Source
DMSO14[1]
Dimethylformamide (DMF)16[1]
Ethanol0.2[1]
1:4 solution of DMF:PBS (pH 7.2)0.2[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution (Molecular Weight of N-Desmethyl imatinib = 479.58 g/mol ), use the following calculation:

    • Mass (mg) = 10 mmol/L * 0.001 L * 479.58 g/mol * 1000 mg/g = 4.8 mg

  • Weighing: Carefully weigh out approximately 4.8 mg of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Transfer the weighed powder to a sterile tube. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials to protect from light. Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Treating Cells with this compound

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with or without FBS)

  • Cultured cells ready for treatment

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare Working Solution:

    • For a final concentration of 10 µM in 10 mL of medium:

      • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.

    • Important: Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even mixing and to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO without the compound to an equal volume of cell culture medium. For the example above, this would be 10 µL of DMSO in 9.99 mL of medium.

  • Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Protocol 3: Empirical Determination of Maximum Soluble Concentration in Cell Culture Medium

Purpose: To determine the highest concentration of this compound that can be achieved in your specific cell culture medium without visible precipitation.

Procedure:

  • Prepare a series of dilutions of your 10 mM this compound stock solution in your pre-warmed cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Prepare a vehicle control with the highest concentration of DMSO used.

  • Incubate these solutions under your standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect each solution for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

  • The highest concentration that remains clear at all time points is your empirical maximum soluble concentration for those specific conditions.

Visualizations

Signaling Pathways Inhibited by N-Desmethyl Imatinib

The following diagrams illustrate the key signaling pathways that are inhibited by N-Desmethyl imatinib.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis STAT5->Proliferation Inhibitor N-Desmethyl Imatinib Inhibitor->BCR_ABL

BCR-ABL Signaling Pathway Inhibition

cKit_Signaling SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras STAT3 STAT3 cKit->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor N-Desmethyl Imatinib Inhibitor->cKit

c-Kit Signaling Pathway Inhibition

PDGFR_Signaling PDGF PDGF (Platelet-Derived Growth Factor) PDGFR PDGF Receptor PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras PLCg PLCγ PDGFR->PLCg Akt Akt PI3K->Akt Cell_Response Cell Proliferation Migration, Survival Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cell_Response Inhibitor N-Desmethyl Imatinib Inhibitor->PDGFR

PDGFR Signaling Pathway Inhibition
Experimental Workflow

Experimental_Workflow Start Start: N-Desmethyl Imatinib (powder) Prep_Stock Prepare 10 mM Stock in DMSO Start->Prep_Stock Store_Stock Aliquot & Store at -20°C / -80°C Prep_Stock->Store_Stock Thaw Thaw Single Aliquot Store_Stock->Thaw Prep_Working Prepare Working Solution in Pre-warmed Media Thaw->Prep_Working Treat_Cells Treat Cells Prep_Working->Treat_Cells Troubleshoot Precipitation? (See Troubleshooting Guide) Prep_Working->Troubleshoot Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Results Incubate->Analyze Troubleshoot->Prep_Working Adjust Protocol

Experimental Workflow for N-Desmethyl Imatinib

References

Improving peak resolution between imatinib and its metabolite in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of imatinib (B729) and its primary metabolite, N-desmethyl imatinib. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the peak resolution between these two closely related compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating imatinib from its N-desmethyl metabolite?

A1: The primary challenge lies in their structural similarity. N-desmethyl imatinib is the major metabolite of imatinib, differing only by the absence of a methyl group on the piperazine (B1678402) ring. This small structural difference results in very similar physicochemical properties, leading to close elution times and potential co-elution during reversed-phase HPLC analysis. Achieving baseline separation requires a highly optimized and robust chromatographic method.

Q2: What type of HPLC column is best suited for this separation?

A2: A C18 column is the most commonly used and recommended stationary phase for the separation of imatinib and its metabolite.[1][2][3] Columns with a smaller particle size (e.g., ≤ 5 µm) and a high surface area generally provide better efficiency and resolution.[3]

Q3: What are the typical mobile phase compositions used?

A3: Typical mobile phases consist of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer.[1][4][5] The buffer is crucial for controlling the pH and improving peak shape. Common buffers include phosphate (B84403) buffers, ammonium (B1175870) acetate, or formic acid in water.[1][4] The exact ratio of organic to aqueous phase will depend on the specific column and other chromatographic conditions.

Q4: Is isocratic or gradient elution recommended?

A4: Both isocratic and gradient elution methods have been successfully employed for this separation.[1][6] Isocratic elution, where the mobile phase composition remains constant, is simpler and often sufficient if the resolution is adequate.[1] Gradient elution, where the organic solvent concentration is increased over time, can be beneficial in reducing run times and improving peak shape, especially if other impurities are also being monitored.

Troubleshooting Guide: Improving Peak Resolution

Poor resolution between imatinib and N-desmethyl imatinib is a common issue. The following guide provides a systematic approach to troubleshooting and improving the separation.

Problem: Co-eluting or Poorly Resolved Peaks

Solution 1: Adjust Mobile Phase Strength (Organic/Aqueous Ratio)

  • Rationale: Changing the solvent strength of the mobile phase alters the retention times of the analytes. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Action:

    • If using a methanol (B129727)/water mobile phase, systematically decrease the methanol percentage in small increments (e.g., 2-5%).

    • Observe the effect on the retention times and resolution (Rs). The goal is to increase the time between the two peaks without excessive peak broadening.

Solution 2: Modify Mobile Phase pH

  • Rationale: Imatinib and its metabolite are basic compounds. Their ionization state, and therefore their retention in reversed-phase HPLC, is highly dependent on the pH of the mobile phase.[7][8][9] Adjusting the pH can significantly alter the selectivity of the separation.

  • Action:

    • Prepare the aqueous portion of the mobile phase with a buffer at a specific pH. Phosphate buffers are effective in the pH range of 2.5 to 7.5.[10][11]

    • Start with a pH around 3.5 and evaluate the separation.[12]

    • If resolution is poor, adjust the pH up or down in small increments (e.g., 0.2-0.5 pH units). It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure consistent ionization.

Solution 3: Change the Organic Modifier

  • Rationale: Acetonitrile (B52724) and methanol have different solvent properties and can provide different selectivities. If methanol is not providing adequate resolution, switching to acetonitrile, or using a combination of both, may improve the separation.

  • Action:

    • Replace methanol with acetonitrile at a slightly lower concentration to achieve similar retention times.

    • Evaluate the resolution. Sometimes a ternary mobile phase (e.g., acetonitrile/methanol/buffer) can offer unique selectivity.

Solution 4: Adjust Column Temperature

  • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and peak shape.

  • Action:

    • If your HPLC system has a column oven, try increasing the temperature (e.g., to 30°C or 35°C).[6] This can sometimes improve peak efficiency and resolution.

    • Conversely, lowering the temperature may also be beneficial in some cases.

Solution 5: Decrease the Flow Rate

  • Rationale: A lower flow rate increases the analysis time but can lead to better peak resolution by allowing more time for the analytes to interact with the stationary phase.

  • Action:

    • Reduce the flow rate from, for example, 1.0 mL/min to 0.8 mL/min and observe the impact on resolution.

Problem: Peak Tailing

Rationale: Peak tailing for basic compounds like imatinib is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Action:

    • Adjust pH: Lowering the pH of the mobile phase (e.g., to below 3) can suppress the ionization of silanol groups, reducing these unwanted interactions.

    • Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize exposed silanol groups.

Problem: Peak Fronting

Rationale: Peak fronting can be an indication of column overload or an injection solvent that is stronger than the mobile phase.

  • Action:

    • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.

    • Match Injection Solvent: Ensure the solvent used to dissolve the sample is the same as or weaker than the mobile phase.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the separation of imatinib and N-desmethyl imatinib. These can be used as a starting point for method development and optimization.

Method 1: Isocratic Separation

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Acetate Buffer (pH 3.5) (80:20, v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection UV at 273 nm[12]
Injection Volume 20 µL[12]
Column Temperature Ambient

Method 2: Isocratic Separation with Different Mobile Phase

ParameterCondition
Column Thermo BDS Hypersil C18, 100 mm x 4.6 mm, 2.4 µm[1][2]
Mobile Phase Methanol : Water (55:45, v/v) with 0.1% Formic Acid and 0.2% Ammonium Acetate[1][2]
Flow Rate 0.7 mL/min[1][2]
Detection MS/MS[1][2]
Injection Volume Not Specified
Column Temperature Not Specified

Method 3: Gradient Separation

ParameterCondition
Column X-bridge C18, 250 mm x 4.6 mm, 5 µm[6]
Mobile Phase A Ammonium Acetate Buffer (pH 9.5)[6]
Mobile Phase B Acetonitrile : Methanol (40:60, v/v)[6]
Gradient A time-based gradient program would be developed to optimize separation.
Flow Rate 1.5 mL/min[6]
Detection UV at 264 nm[6]
Injection Volume 10 µL[6]
Column Temperature 30°C[6]

Visualizations

Imatinib Mechanism of Action

Imatinib is a tyrosine kinase inhibitor that targets several signaling pathways involved in cell proliferation and survival. A primary target is the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).[3][12] Imatinib also inhibits the c-Kit and platelet-derived growth factor receptor (PDGFR) signaling pathways.[3]

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PDGFR->Downstream cKit c-Kit cKit->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR Imatinib->cKit Imatinib->BCR_ABL

Caption: Imatinib inhibits key signaling pathways.

Troubleshooting Workflow for Peak Resolution

This diagram illustrates a logical workflow for troubleshooting poor peak resolution between imatinib and its metabolite.

Troubleshooting_Workflow Start Start: Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase Strength (Organic/Aqueous Ratio) Start->Adjust_Mobile_Phase Check_Resolution1 Resolution Improved? Adjust_Mobile_Phase->Check_Resolution1 Modify_pH Modify Mobile Phase pH Check_Resolution1->Modify_pH No End End: Optimized Method Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Modify_pH->Check_Resolution2 Change_Organic Change Organic Modifier (Methanol <=> Acetonitrile) Check_Resolution2->Change_Organic No Check_Resolution2->End Yes Check_Resolution3 Resolution Improved? Change_Organic->Check_Resolution3 Adjust_Temp_Flow Adjust Temperature and/or Flow Rate Check_Resolution3->Adjust_Temp_Flow No Check_Resolution3->End Yes Check_Resolution4 Resolution Improved? Adjust_Temp_Flow->Check_Resolution4 Check_Resolution4->End Yes Consider_Column Consider Different Column Chemistry Check_Resolution4->Consider_Column No

Caption: A systematic guide to HPLC troubleshooting.

References

Stability of N-Desmethyl imatinib mesylate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Desmethyl imatinib (B729) mesylate stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing N-Desmethyl imatinib mesylate stock solutions?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[2][3] For biological experiments, it is crucial to use anhydrous, high-purity DMSO to minimize degradation and ensure solubility.[4]

Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Stock solutions in DMSO are reported to be stable for up to one year when stored at -20°C and for up to two years at -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][6]

Q3: Is this compound stable in aqueous solutions?

A3: this compound has limited solubility in aqueous buffers, especially at neutral to alkaline pH.[2][7] Aqueous solutions are not recommended for long-term storage; they should be prepared fresh for immediate use.[8][9] If you need to make dilutions in an aqueous buffer, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.[2]

Q4: How does the stability of this compound compare to its parent drug, imatinib mesylate?

Stability Data

The following table summarizes the stability of this compound stock solutions under various storage conditions. This data is compiled from manufacturer recommendations and stability studies.

SolventConcentrationStorage TemperatureDurationExpected Purity
DMSO10 mM-20°C1 Year>98%[1]
DMSO10 mM-80°C2 Years>98%[1]
Aqueous Buffer (pH < 5.5)Diluted4°C< 24 HoursPrepare Fresh
Aqueous Buffer (neutral pH)Diluted4°C< 24 HoursProne to precipitation and degradation[7][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound stock solutions.

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// Edges start -> issue_precipitate; start -> issue_activity; start -> issue_solubility;

issue_precipitate -> cause_precipitate1 [label="If concentration is too high"]; issue_precipitate -> cause_precipitate2 [label="If solubility limit is exceeded"]; issue_precipitate -> cause_precipitate3 [label="If pH of buffer is neutral/alkaline"];

issue_activity -> cause_activity1; issue_activity -> cause_activity2; issue_activity -> cause_activity3;

cause_activity1 -> solution_activity2; cause_activity2 -> solution_activity1; cause_activity3 -> solution_activity3;

issue_solubility -> cause_solubility1; issue_solubility -> cause_solubility2;

cause_solubility1 -> solution_solubility1; cause_solubility2 -> solution_solubility1; cause_solubility1 -> solution_solubility2; } Troubleshooting workflow for common issues.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of the compound for the desired volume and concentration (Molecular Weight: 575.71 g/mol for the mesylate salt). For 1 mL of a 10 mM stock solution, weigh out 5.76 mg.

    • Carefully transfer the weighed powder into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing Stock Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of your stock solution over time.

  • Materials:

    • Stored aliquots of this compound stock solution

    • Freshly prepared stock solution of this compound (as a control)

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column

    • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

    • HPLC-grade solvents

  • Procedure:

    • Time Point Zero (T0):

      • Immediately after preparing a fresh stock solution, dilute a small amount to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

      • Inject the diluted solution into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound will serve as the baseline.

    • Subsequent Time Points (e.g., 1, 3, 6, 12 months):

      • At each designated time point, thaw one of the stored aliquots.

      • Prepare a dilution identical to the one made at T0.

      • Inject the diluted sample into the HPLC system using the same method as for T0.

    • Data Analysis:

      • Compare the peak area of this compound from the stored sample to the peak area from the T0 sample.

      • Calculate the percentage of the compound remaining at each time point.

      • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

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// Edges start -> aliquot; aliquot -> store; start -> t0 [style=dashed]; store -> tx; t0 -> compare; tx -> compare; compare -> calculate; calculate -> end; } Workflow for stability assessment by HPLC.

References

Technical Support Center: Troubleshooting N-Desmethyl Imatinib Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of N-Desmethyl imatinib (B729). This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and achieve optimal recovery of N-Desmethyl imatinib during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low recovery of N-Desmethyl imatinib during sample extraction?

Low recovery of N-Desmethyl imatinib can stem from several factors related to its physicochemical properties and the chosen extraction method. Key reasons include:

  • Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of N-Desmethyl imatinib, affecting its solubility and partitioning behavior.

  • Inappropriate Solvent Selection: The polarity and type of organic solvent used in liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) may not be suitable for efficiently extracting the analyte.

  • Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[1][2]

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.

  • Analyte Adsorption: N-Desmethyl imatinib may adsorb to container surfaces (e.g., glass or plastic vials) during the extraction process.

  • Emulsion Formation (in LLE): The formation of a stable emulsion layer between the aqueous and organic phases can trap the analyte, preventing its transfer into the organic layer.

Q2: How can I optimize the pH for N-Desmethyl imatinib extraction?

Optimizing the pH is crucial for efficient extraction. N-Desmethyl imatinib is a basic compound, and its charge state is pH-dependent.

  • For Liquid-Liquid Extraction (LLE): To ensure N-Desmethyl imatinib is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be basic (typically pH > 9). This can be achieved by adding a small volume of a base like sodium hydroxide (B78521) (NaOH).

  • For Solid-Phase Extraction (SPE): The pH of the sample load solution should be optimized based on the type of sorbent used. For reversed-phase SPE (e.g., C18), a basic pH will ensure the analyte is neutral and retains well on the hydrophobic sorbent. For cation-exchange SPE, the sample should be at a pH where N-Desmethyl imatinib is positively charged.

Q3: I'm observing low recovery with Liquid-Liquid Extraction (LLE). What are the key troubleshooting steps?

Low recovery in LLE is often related to the partitioning of the analyte between the two liquid phases. Here’s a troubleshooting guide:

  • Verify and Adjust pH: Ensure the aqueous phase is sufficiently basic to keep N-Desmethyl imatinib in its non-ionized form.

  • Optimize Extraction Solvent: The choice of an appropriate organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or a mixture of ethyl acetate and tert-butyl methyl ether (1:1, v/v) have been used successfully.[1] If recovery is low, consider a more polar solvent or a mixture of solvents.

  • Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency.

  • Improve Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time to facilitate analyte transfer.

  • Address Emulsion Formation: If an emulsion forms, try adding salt (salting-out effect), centrifuging the sample at a higher speed, or filtering the mixture.[3]

Q4: My Solid-Phase Extraction (SPE) is yielding poor recovery for N-Desmethyl imatinib. What should I check?

For low SPE recovery, systematically evaluate each step of the process:

  • Sorbent Selection: For a basic compound like N-Desmethyl imatinib, a mixed-mode cation exchange sorbent can be effective.[1] Reversed-phase sorbents like C18 are also commonly used.[1]

  • Sample Pre-treatment: Ensure the sample is at the correct pH before loading to promote retention on the sorbent.

  • Wash Step Optimization: The wash solvent may be too strong, causing premature elution of the analyte. Use a wash solvent that is strong enough to remove interferences but weak enough to retain N-Desmethyl imatinib. Consider reducing the organic content of the wash solvent.

  • Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte. Increase the strength of the elution solvent, for example, by increasing the percentage of the organic component (e.g., methanol (B129727) or acetonitrile) or by adding a small amount of acid (like formic acid) or base (like ammonium (B1175870) hydroxide) to modify the charge of the analyte and facilitate its release from the sorbent.

  • Flow Rate: A high flow rate during sample loading can prevent efficient binding of the analyte to the sorbent. Optimize the flow rate to allow for sufficient interaction.[3]

Quantitative Data Summary

The following table summarizes recovery data for N-Desmethyl imatinib from various studies, providing a comparison of different extraction methods.

Extraction MethodMatrixRecovery Rate (%)Reference
Solid-Phase ExtractionHuman Plasma>85.43%[4]
Solid-Phase ExtractionHuman Plasma95.5-106%[5]
Liquid-Liquid ExtractionHuman Plasma88.3–103.6%[1]
Protein PrecipitationHuman Plasma>97%[6]
SA-SHS-LPMEBiological Samples97.0-102%[7]

Experimental Protocols

Below are detailed methodologies for common extraction techniques used for N-Desmethyl imatinib.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method used for the extraction of tyrosine kinase inhibitors from human plasma.[1]

  • Sample Preparation: To 200 µL of plasma sample, add an internal standard.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate and tert-butyl methyl ether, 1:1, v/v).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the phases.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guide based on common practices for SPE of similar analytes.

  • Sorbent Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4). Load the mixture onto the conditioned SPE cartridge at a low flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute N-Desmethyl imatinib from the cartridge with 1 mL of a strong elution solvent (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation

This is a simple and rapid method for sample clean-up.[8]

  • Sample Preparation: To 100 µL of plasma, add an internal standard.

  • Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting start Low Recovery of N-Desmethyl Imatinib extraction_method Identify Extraction Method start->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE pp Protein Precipitation extraction_method->pp Protein Precipitation lle_ph Check Aqueous Phase pH (Should be basic) lle->lle_ph lle_solvent Optimize Extraction Solvent (e.g., MTBE, Ethyl Acetate) lle_ph->lle_solvent pH OK lle_mixing Ensure Thorough Mixing lle_solvent->lle_mixing Solvent OK lle_emulsion Address Emulsion (Centrifuge, Add Salt) lle_mixing->lle_emulsion Mixing OK end_node Recovery Optimized lle_emulsion->end_node Emulsion Resolved spe_sorbent Verify Sorbent Choice (e.g., C18, Mixed-Mode) spe->spe_sorbent spe_wash Optimize Wash Solvent (Reduce organic content) spe_sorbent->spe_wash Sorbent OK spe_elution Strengthen Elution Solvent (Increase organic, add modifier) spe_wash->spe_elution Wash OK spe_flow Check Flow Rate (Decrease for loading) spe_elution->spe_flow Elution OK spe_flow->end_node Flow Rate OK pp_agent Check Precipitating Agent (e.g., Acetonitrile, Methanol) pp->pp_agent pp_ratio Optimize Sample-to-Agent Ratio (e.g., 1:3) pp_agent->pp_ratio Agent OK pp_temp Ensure Low Temperature (e.g., use cold solvent) pp_ratio->pp_temp Ratio OK pp_temp->end_node Temp OK Extraction_Factors cluster_analyte Analyte Properties cluster_matrix Sample Matrix cluster_process Extraction Process cluster_outcome Extraction Outcome analyte N-Desmethyl Imatinib pKa: Basic Solubility: Soluble in DMSO, Methanol process Extraction Method pH Solvent Choice Temperature analyte->process influences matrix Biological Matrix (e.g., Plasma) Proteins Phospholipids Endogenous Metabolites matrix->process influences outcome Recovery Rate Purity of Extract Matrix Effects process->outcome determines

References

Minimizing ion suppression for N-Desmethyl imatinib in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for N-Desmethyl imatinib (B729) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for N-Desmethyl imatinib analysis?

A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, N-Desmethyl imatinib, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[3] In complex biological matrices like plasma, endogenous components such as phospholipids (B1166683) and salts are common causes of ion suppression.[4][5]

Q2: How can I identify if ion suppression is affecting my N-Desmethyl imatinib analysis?

A2: A post-column infusion experiment is a common method to detect ion suppression.[3][6] This involves infusing a constant flow of an N-Desmethyl imatinib standard solution into the mass spectrometer post-chromatographic separation. Simultaneously, a blank matrix sample is injected. A decrease in the N-Desmethyl imatinib signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[7]

Q3: What are the primary strategies to minimize ion suppression for N-Desmethyl imatinib?

A3: The main strategies to combat ion suppression include:

  • Effective Sample Preparation: To remove interfering matrix components prior to LC-MS analysis.[4][8]

  • Optimized Chromatographic Separation: To chromatographically separate N-Desmethyl imatinib from interfering compounds.[3]

  • Use of an appropriate internal standard: A stable isotope-labeled (SIL) internal standard for N-Desmethyl imatinib is highly recommended to compensate for matrix effects.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for N-Desmethyl Imatinib

This is often a primary indicator of significant ion suppression.

Troubleshooting Steps Recommended Actions
1. Evaluate Sample Preparation * Protein Precipitation (PPT): While simple, PPT can be insufficient for removing all interfering matrix components.[4][9] Consider switching to more rigorous techniques. * Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract compared to PPT.[9][10] * Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of matrix interferences.[9][10]
2. Optimize Chromatography * Gradient Modification: Adjust the mobile phase gradient to improve the separation of N-Desmethyl imatinib from the regions of ion suppression identified by post-column infusion.[3] * Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity and improve resolution.[3] * Employ UHPLC/UPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better separation from matrix components.[3]
3. Check Mass Spectrometer Parameters * Ensure that the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. * Optimize source parameters (e.g., spray voltage, gas flows, temperature) for N-Desmethyl imatinib.

Issue 2: Inconsistent and Irreproducible Quantitative Results

Variable ion suppression across different samples can lead to poor reproducibility.

Troubleshooting Steps Recommended Actions
1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS for N-Desmethyl imatinib is the most effective way to correct for variability in ion suppression. The SIL-IS co-elutes with the analyte and is affected by ion suppression to the same extent, allowing for accurate ratiometric quantification.[3]
2. Use Matrix-Matched Calibrators Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to normalize the ion suppression effects between calibrators and unknown samples.[3]
3. Dilute the Sample If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ion suppression.[11]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time regions where matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of N-Desmethyl imatinib (e.g., 100 ng/mL in a suitable solvent like methanol).

  • Set up the LC-MS/MS system with the analytical column.

  • Using a T-connector, introduce the N-Desmethyl imatinib standard solution into the mobile phase stream between the analytical column and the mass spectrometer ion source via a syringe pump at a low, constant flow rate (e.g., 10 µL/min).[3]

  • Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for N-Desmethyl imatinib. A stable signal baseline should be observed.

  • Inject a blank, extracted biological matrix sample onto the LC column.

  • Monitor the N-Desmethyl imatinib signal. Any significant drop in the signal intensity indicates a region of ion suppression.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from plasma samples.

Methodology:

  • Pre-condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent).

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove salts and other polar interferences.

  • Elute the N-Desmethyl imatinib and other analytes of interest with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Imatinib and Metabolites

Sample Preparation Method Analyte Recovery Matrix Effect (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (Methanol) Imatinib: >90% N-Desmethyl Imatinib: >90%Not explicitly quantified, but potential for significant matrix effects is higher.Simple, fast, and inexpensive.Less effective at removing phospholipids and other interferences, leading to a higher risk of ion suppression.[4][9]
Liquid-Liquid Extraction (LLE) Imatinib: 88.3% - 103.6%Lower than PPT.Produces a relatively clean sample, reducing polar interferences.[9]More labor-intensive and requires larger volumes of organic solvents compared to PPT.[9]
Solid-Phase Extraction (SPE) Imatinib & other TKIs: >89%< 5.79%Provides the cleanest extracts, significantly reducing matrix effects and ion suppression.[9]More complex and costly than PPT and LLE.[9]

Table 2: Published LC-MS/MS Method Parameters for N-Desmethyl Imatinib

Parameter Method 1 Method 2
Column Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm)Atlantis T3 (150 mm x 4.6 mm), 3 µm
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium (B1175870) acetateMethanol:Buffer (50:50, v/v) where buffer is 0.01 M 1-Octane sulphonic acid with 0.2% trifluoroacetic acid
Flow Rate 0.7 mL/minNot Specified
Detection ESI+ MRMUV at 230 nm
N-Desmethyl Imatinib MRM Transition m/z 480 → 394N/A
LLOQ 3 ng/mLNot Specified
Reference [12][13]

Visualizations

G cluster_0 Troubleshooting Workflow for Low Signal Intensity A Low Signal/Poor Sensitivity for N-Desmethyl Imatinib B Evaluate Sample Preparation A->B C Optimize Chromatography B->C If no improvement E Implement SPE or LLE B->E Action D Check MS Parameters C->D If no improvement F Modify Gradient/Change Column C->F Action G Tune and Calibrate MS D->G Action H Signal Improved? E->H F->H G->H

Caption: Troubleshooting workflow for low signal intensity.

G cluster_1 Sample Preparation Method Selection Logic Start Start: Sample for N-Desmethyl Imatinib Analysis Decision1 High Throughput Required? Start->Decision1 PPT Protein Precipitation (PPT) Decision1->PPT Yes Decision2 Significant Matrix Effects Observed? Decision1->Decision2 No PPT->Decision2 LLE Liquid-Liquid Extraction (LLE) Decision2->LLE Yes, moderate SPE Solid-Phase Extraction (SPE) Decision2->SPE Yes, significant End Proceed to LC-MS Analysis Decision2->End No LLE->End SPE->End

Caption: Logic for selecting a sample preparation method.

References

Technical Support Center: Forced Degradation Studies of N-Desmethyl Imatinib Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers conducting forced degradation studies on N-Desmethyl Imatinib (B729) Mesylate, a primary active metabolite of Imatinib.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for N-Desmethyl Imatinib Mesylate?

A1: Forced degradation, or stress testing, is crucial for several reasons. It helps to identify the likely degradation products that could form during storage, which is essential for developing and validating stability-indicating analytical methods.[3][4] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation and understand its intrinsic stability.[5] The resulting data is vital for formulation development, manufacturing, and packaging.[3][4]

Q2: What are the expected degradation pathways for N-Desmethyl Imatinib?

A2: N-Desmethyl Imatinib is structurally similar to its parent compound, Imatinib. Therefore, it is expected to follow similar degradation pathways. For Imatinib, the primary degradation pathways include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and alkaline conditions, leading to cleavage of the molecule.[6][7]

  • Oxidation: The piperazine (B1678402) ring is prone to oxidation, forming various N-oxide products.[6][7]

  • Photodegradation: While generally considered photostable, some degradation can occur under intense light exposure.[6][7]

Q3: Is N-Desmethyl Imatinib expected to be stable under all stress conditions?

A3: Not necessarily. While studies on the parent drug Imatinib suggest it is relatively stable under various stress conditions, some degradation is expected, particularly under hydrolytic (acidic, alkaline) and oxidative stress.[3][6][7][8] For instance, Imatinib has shown significant degradation at neutral pH and is labile to oxidative conditions.[6][8] Researchers should anticipate the formation of degradants and design their analytical methods accordingly.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
No significant degradation observed under acidic or basic conditions. 1. Insufficient stress duration or temperature. 2. Inadequate concentration of acid/base. 3. The molecule is genuinely stable under the applied conditions.1. Increase the duration of exposure or the temperature (e.g., from 60°C to 80°C).[3] 2. Use a higher normality acid/base (e.g., increase from 1N to 5N HCl/NaOH).[3] 3. Confirm by analyzing a positive control (a compound known to degrade under similar conditions).
Poor resolution between the main peak and degradation products in HPLC. 1. Suboptimal mobile phase composition or pH. 2. Inappropriate column chemistry. 3. Gradient elution profile is not optimized.1. Adjust the mobile phase pH and the ratio of organic to aqueous phases.[5] 2. Screen different columns (e.g., C18, C8, Phenyl-Hexyl). A high-resolution column (e.g., <3 µm particle size) may be beneficial.[9] 3. Modify the gradient slope to increase separation where peaks are co-eluting.
Multiple, unexpected peaks appear in the chromatogram of the oxidative stress sample. 1. Formation of multiple N-oxide isomers. 2. Secondary degradation of initial products.1. This is common in oxidative degradation. Use LC-MS/MS to identify the mass of each degradant and propose structures. Oxidation of the piperazine ring can lead to several N-oxide products.[6][7] 2. Analyze samples at earlier time points to identify primary degradants before they convert to secondary products.
Assay values and mass balance calculations are inconsistent. 1. Co-elution of degradants with the main peak. 2. Degradation products have different UV response factors. 3. Incomplete extraction or sample loss during neutralization.1. Check peak purity using a PDA detector. If purity fails, the HPLC method needs re-optimization. 2. If possible, isolate major degradants to determine their individual response factors or use a universal detector like a Charged Aerosol Detector (CAD). 3. Ensure the neutralization step does not cause precipitation of the analyte or degradants. Verify sample preparation procedures.

Experimental Protocols & Data

Forced Degradation Experimental Protocol

This protocol provides a general framework. Concentrations and durations may need optimization.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 5N HCl. Heat at 80°C in a water bath for 2 hours. Cool and neutralize with 5N NaOH.[3]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 5N NaOH. Heat at 80°C in a water bath for 2 hours. Cool and neutralize with 5N HCl.[3]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve a known weight in the solvent to achieve the target concentration.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and/or sunlight for an extended period (e.g., 48 hours). Dissolve a known weight in the solvent.

  • Sample Analysis:

    • After the specified stress period, dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Filter samples through a 0.22 µm PVDF or nylon filter before injection.[3]

    • Analyze using a validated stability-indicating HPLC or UPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.

Example HPLC Method Parameters

The following parameters are based on methods developed for Imatinib and its impurities and may serve as a starting point.

ParameterCondition
Column C18 column (e.g., Waters Atlantis T3, 150 mm x 4.6 mm, 3 µm)[4]
Mobile Phase A 0.01 M 1-Octane sulphonic acid with 0.2% trifluoroacetic acid in water[4]
Mobile Phase B Methanol[4]
Gradient Optimized to separate all degradants from the parent peak.
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Detection Wavelength 230 nm or 267 nm[5][6]
Injection Volume 10 µL
Summary of Degradation Data (Hypothetical)
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 5N HCl2 hours80°C5 - 15%Amide bond cleavage products
Base Hydrolysis 5N NaOH2 hours80°C10 - 25%Amide bond cleavage products
Oxidation 30% H₂O₂24 hoursRoom Temp15 - 40%N-Oxides on the piperazine ring
Thermal Dry Heat24 hours105°C< 5%Minimal degradation
Photolytic UV/Sunlight48 hoursAmbient< 10%Minimal degradation

Visual Guides

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare 1 mg/mL N-Desmethyl Imatinib Stock start->prep_stock acid Acid Hydrolysis (5N HCl, 80°C) prep_stock->acid base Base Hydrolysis (5N NaOH, 80°C) prep_stock->base oxide Oxidation (30% H2O2, RT) prep_stock->oxide thermal Thermal (105°C, Solid) prep_stock->thermal photo Photolytic (UV/Sunlight) prep_stock->photo quench Neutralize / Dilute to Target Concentration acid->quench base->quench oxide->quench thermal->quench photo->quench filter Filter (0.22 µm) quench->filter hplc HPLC / UPLC-MS Analysis filter->hplc interpret Data Interpretation (Peak Purity, Mass Balance) hplc->interpret end End interpret->end

Caption: Workflow for Forced Degradation Studies.

Logical Relationship for Troubleshooting

This diagram outlines the logical steps to take when troubleshooting poor peak resolution.

G cluster_method Method Optimization cluster_outcome Outcome start Poor Peak Resolution Observed check_purity Check Peak Purity (PDA Detector) start->check_purity adjust_mobile Adjust Mobile Phase (pH, Organic %) check_purity->adjust_mobile change_gradient Modify Gradient Slope adjust_mobile->change_gradient If minor improvement change_column Try Different Column Chemistry adjust_mobile->change_column If no improvement success Resolution Achieved change_gradient->success fail Issue Persists change_gradient->fail change_column->success change_column->fail fail->adjust_mobile Re-evaluate

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Addressing poor peak shape in N-Desmethyl imatinib chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-Desmethyl imatinib (B729), with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing N-Desmethyl imatinib?

Peak tailing for N-Desmethyl imatinib, a basic compound, is frequently caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] These acidic silanols can interact with the basic functional groups of N-Desmethyl imatinib, leading to a distorted peak shape.[1] Other potential causes include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[2][3]

  • Column contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that cause tailing.[4]

  • Excessive dead volume: Large extra-column volumes in the HPLC system can lead to peak broadening and tailing.[4]

Q2: I am observing peak fronting for my N-Desmethyl imatinib peak. What is the likely cause?

Peak fronting is less common than tailing but can occur for several reasons:

  • Column overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, resulting in a fronting peak.[5][6] The easiest way to check for this is to dilute the sample and reinject it; if the fronting diminishes, overload was the issue.[6][7]

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can disrupt the initial chromatography process and lead to peak distortion.[5][8] It is always best to dissolve the sample in the mobile phase if possible.[1]

  • Column degradation: A physical collapse of the column bed or the formation of a void at the column inlet can also cause peak fronting.[5][9]

Q3: My retention time for N-Desmethyl imatinib is inconsistent between injections. What should I check?

Retention time variability can be caused by several factors:

  • Mobile phase preparation: Inconsistent pH or improper mixing of the mobile phase can lead to shifts in retention time.[1]

  • Column temperature fluctuations: Changes in column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.[2]

  • Pump performance: Inconsistent flow rates due to pump issues can cause retention times to vary.

  • Column equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times.[2]

Troubleshooting Guides

Addressing Peak Tailing

If you are experiencing peak tailing for N-Desmethyl imatinib, follow this systematic troubleshooting guide.

dot

PeakTailingTroubleshooting cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column Checks cluster_system System & Sample Checks cluster_end start Start: Peak Tailing Observed A Adjust Mobile Phase pH start->A Is pH optimal? C Prepare Fresh Mobile Phase start->C Is mobile phase old? G Reduce Injection Volume start->G Could it be overload? B Add Mobile Phase Modifier (e.g., TEA) A->B Tailing persists end End: Symmetrical Peak Achieved A->end Problem solved D Use End-capped Column B->D Tailing persists B->end Problem solved C->A C->end Problem solved E Clean the Column D->E Tailing persists D->end Problem solved F Replace the Column E->F Tailing persists E->end Problem solved F->end Problem solved H Check for Dead Volume G->H Fronting/Tailing persists G->end Problem solved H->A System optimized H->end Problem solved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Objective: To determine the optimal mobile phase pH to minimize secondary interactions and improve the peak shape of N-Desmethyl imatinib.

  • Materials:

  • Procedure:

    • Low pH Approach: Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). A lower pH will protonate the residual silanol groups on the column, minimizing their interaction with the protonated basic analyte.[1]

    • High pH Approach: If your column is stable at higher pH, prepare a series of mobile phases with increasing pH values (e.g., pH 8.0, 8.5, 9.0). A higher pH can deprotonate the analyte, reducing its ionic interaction with any ionized silanols.[1]

    • For each pH value, allow the system to equilibrate thoroughly.

    • Inject the N-Desmethyl imatinib standard and evaluate the peak shape (tailing factor).

    • Plot the tailing factor as a function of pH to identify the optimal pH.

Addressing Peak Fronting

If you are observing peak fronting, use the following guide to diagnose and resolve the issue.

dot

PeakFrontingTroubleshooting cluster_start cluster_sample Sample & Injection Optimization cluster_column Column Integrity cluster_mobile_phase Mobile Phase & Temperature cluster_end start Start: Peak Fronting Observed A Dilute Sample & Re-inject start->A Suspect Overload? E Prepare Fresh Mobile Phase start->E Is mobile phase correct? B Dissolve Sample in Mobile Phase A->B Fronting persists end End: Symmetrical Peak Achieved A->end Problem solved C Reverse and Flush Column B->C Fronting persists B->end Problem solved D Replace Column C->D Fronting persists C->end Problem solved D->end Problem solved F Increase Column Temperature E->F Fronting persists E->end Problem solved F->A F->end Problem solved

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Sample Dilution Study

  • Objective: To determine if column overload is the cause of peak fronting.

  • Materials:

    • Your N-Desmethyl imatinib sample

    • Mobile phase or a compatible solvent for dilution

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:50, 1:100).

    • Inject the original, undiluted sample and record the chromatogram and peak shape.

    • Inject each dilution, starting with the most concentrated, and record the chromatograms.

    • Compare the peak shapes of the diluted samples to the original. A significant improvement in peak symmetry with dilution is a strong indication of column overload.[6][7]

Data and Method Parameters

The following tables summarize typical chromatographic conditions and their potential impact on the peak shape of N-Desmethyl imatinib.

Table 1: Typical HPLC Method Parameters for N-Desmethyl Imatinib Analysis

ParameterTypical Value/RangeReference
Column C18 (e.g., Atlantis T3, ZORBAX Eclipse Plus C18)[10][11]
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, formic acid, triethylamine)[11][12]
pH 2.5 - 4.0[11]
Flow Rate 0.7 - 1.5 mL/min[11][13]
Detection (UV) 230 - 270 nm[10][14]
Column Temp. 25 - 30 °C[13][14]

Table 2: Impact of Method Parameters on Peak Shape

ParameterEffect on Peak TailingEffect on Peak Fronting
Mobile Phase pH Lowering pH can reduce tailing for basic compounds by protonating silanols.[1]Incorrect pH can contribute to peak distortion.
Buffer Concentration Insufficient buffer strength can lead to poor peak shape.[9]-
Organic Modifier The choice of acetonitrile or methanol can influence peak shape.-
Flow Rate Can affect efficiency, but is not a primary cause of tailing or fronting.-
Column Temperature Higher temperatures can improve peak shape by increasing mass transfer kinetics.Lower temperatures can sometimes cause fronting.[2][6]
Injection Volume -A large injection volume can cause fronting due to overload.[7]
Sample Concentration -High sample concentration can lead to mass overload and fronting.[7]
Sample Solvent -A sample solvent stronger than the mobile phase can cause fronting.[5]

By systematically working through these troubleshooting guides and considering the information provided, researchers can effectively diagnose and resolve issues with poor peak shape in the chromatography of N-Desmethyl imatinib.

References

Cross-contamination issues in imatinib and metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for imatinib (B729) and metabolite analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-contamination issues in imatinib and norimatinib LC-MS/MS analysis?

A1: The most prevalent cross-contamination issues encountered during the analysis of imatinib and its active metabolite, norimatinib, are carryover and matrix effects. Carryover occurs when residual analyte from a high-concentration sample affects the measurement of a subsequent, lower-concentration sample. Matrix effects, on the other hand, are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine) that can suppress or enhance the ionization of imatinib and norimatinib, leading to inaccurate quantification.[1][2]

Q2: What is an acceptable level of carryover in a bioanalytical method for imatinib?

A2: According to the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, the response of a blank sample following a high-concentration sample should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[1] It is crucial to perform carryover assessment during method validation by injecting a blank sample after the upper limit of quantification (ULOQ) standard.

Q3: How can I minimize autosampler carryover when analyzing imatinib?

A3: Imatinib is known to be a "sticky" compound, prone to adsorbing to surfaces. To minimize autosampler carryover, a strategic selection of wash solutions is critical. A common approach is to use a wash solution with a composition that effectively solubilizes imatinib. A "magic mixture" of water, acetonitrile (B52724), methanol, and isopropanol (B130326) (e.g., in a 25:25:25:25 v/v/v/v ratio) can be effective. Additionally, incorporating both a strong organic wash (e.g., 100% acetonitrile) and a wash with a composition similar to the initial mobile phase can help ensure a clean injection system between samples. Increasing the volume and duration of the needle wash can also significantly reduce carryover.

Q4: What are matrix effects and how do they impact imatinib analysis?

A4: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting substances from the sample matrix.[1] In the analysis of imatinib from biological fluids like plasma, phospholipids (B1166683) and other endogenous molecules can co-elute and interfere with the ionization of imatinib and its metabolites in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise measurements.

Q5: How can I assess and mitigate matrix effects in my imatinib assay?

A5: Matrix effects can be quantitatively assessed by calculating the matrix factor (MF). The MF is the ratio of the peak area of an analyte in the presence of matrix (a post-extraction spiked sample) to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

To mitigate matrix effects, consider the following strategies:

  • Improve sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering components.

  • Optimize chromatography: Adjust the chromatographic conditions to separate imatinib and its metabolites from the matrix interferences.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS (e.g., imatinib-d8) co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during quantification.[3]

Troubleshooting Guides

Issue 1: High Carryover Observed in Blank Injections

Symptoms:

  • A significant peak for imatinib or norimatinib is observed in a blank injection immediately following a high concentration standard or sample.

  • The peak area in the blank is greater than 20% of the LLOQ peak area.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Autosampler Washing 1. Optimize Wash Solution: Prepare a fresh, robust wash solution. A mixture of acetonitrile, methanol, isopropanol, and water is often effective. Consider adding a small percentage of formic acid to the wash solution to improve the solubility of imatinib. 2. Increase Wash Volume and Time: Program the autosampler to perform a more extensive wash cycle between injections. This may include both a pre-injection and a post-injection wash.
Contaminated Injection Port/Needle Seat 1. Manual Cleaning: If the automated wash is insufficient, manually clean the injection port and needle seat according to the manufacturer's instructions. 2. Replace Consumables: Worn seals and rotors in the injector can be a source of carryover. Replace these components as part of routine maintenance.
Column Contamination 1. Column Flushing: Flush the analytical column with a strong solvent (e.g., 100% acetonitrile or a gradient with a high organic percentage) for an extended period. 2. Guard Column: Use a guard column and replace it frequently to protect the analytical column from strongly retained contaminants.
Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in replicate injections of the same sample.

  • Quality control (QC) samples consistently failing acceptance criteria for accuracy and precision.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Significant Matrix Effects 1. Perform Matrix Effect Assessment: Quantify the matrix effect by calculating the matrix factor using post-extraction spiked samples from at least six different sources of the biological matrix. 2. Improve Sample Cleanup: Switch from a simple protein precipitation to a more selective sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 3. Chromatographic Optimization: Modify the gradient elution profile or change the stationary phase of the analytical column to better separate the analytes from interfering matrix components.
Inappropriate Internal Standard 1. Use a Stable Isotope-Labeled IS: If not already in use, switch to a stable isotope-labeled internal standard (e.g., imatinib-d8). This will help to compensate for variability in extraction recovery and matrix effects.
Analyte Instability 1. Evaluate Stability: Perform freeze-thaw, bench-top, and long-term stability experiments to ensure that imatinib and norimatinib are stable under the storage and processing conditions of your experiment.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for imatinib and norimatinib analysis. Note that these values can vary depending on the specific instrumentation and experimental conditions.

Table 1: Linearity of Imatinib and Norimatinib in Human Plasma

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Imatinib10 - 5000> 0.99
Norimatinib10 - 1000> 0.99

Data synthesized from multiple sources.[3][4][5]

Table 2: Recovery and Matrix Effect of Imatinib in Human Serum

AnalyteConcentration (µg/mL)Absolute Recovery (%)Relative Recovery (%)Matrix Effect (%)
Imatinib1.5095.498.5-3.1
Imatinib8.1095.498.5-3.1

Data adapted from a study by de Lacerda et al.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect

This protocol outlines the steps to quantitatively assess the matrix effect for imatinib analysis in human plasma.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standard solutions of imatinib at low and high QC concentrations in the mobile phase or a suitable solvent.

    • Set B (Post-Extraction Spiked): Extract blank human plasma from at least six different sources. After the final extraction step, spike the extracted matrix with imatinib at the same low and high QC concentrations as in Set A.

    • Set C (Pre-Extraction Spiked): Spike blank human plasma from the same six sources with imatinib at the low and high QC concentrations before performing the extraction procedure.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] x 100

  • Interpret the results:

    • An MF value close to 1 indicates a negligible matrix effect.

    • An MF value less than 1 indicates ion suppression.

    • An MF value greater than 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the matrix factor across the different sources should be less than 15%.

Visualizations

Imatinib Mechanism of Action: Inhibition of BCR-ABL Signaling

Imatinib_Mechanism_of_Action cluster_BCR_ABL BCR-ABL Oncoprotein cluster_signaling Downstream Signaling BCR_ABL BCR-ABL Substrate Substrate BCR_ABL->Substrate ATP_Binding_Site ATP Binding Site Downstream Downstream Effectors (e.g., RAS, STAT, PI3K/AKT) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes ATP ATP ATP->ATP_Binding_Site Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Phosphorylated_Substrate->Downstream Activates Imatinib Imatinib Imatinib->ATP_Binding_Site Competitively Binds Inhibition->Substrate Inhibits Phosphorylation

Caption: Imatinib competitively inhibits ATP binding to the BCR-ABL kinase, blocking downstream signaling.

Experimental Workflow for Troubleshooting Carryover

Carryover_Troubleshooting_Workflow Start High Carryover Detected (>20% of LLOQ in Blank) Check_Wash Optimize Autosampler Wash Solution & Method Start->Check_Wash Re_evaluate Re-evaluate Carryover Check_Wash->Re_evaluate Clean_Injector Manually Clean Injector Components Re_evaluate->Clean_Injector >20% LLOQ Pass Carryover Resolved Re_evaluate->Pass <20% LLOQ Replace_Consumables Replace Injector Seals and Rotor Clean_Injector->Replace_Consumables Flush_Column Flush Column with Strong Solvent Replace_Consumables->Flush_Column Systematic_Check Systematic Check of Tubing and Connections Flush_Column->Systematic_Check Fail Issue Persists Systematic_Check->Fail

Caption: A logical workflow for systematically troubleshooting and resolving autosampler carryover issues.

References

Validation & Comparative

A Comparative Guide to the Off-Target Effects of Imatinib and its Primary Metabolite, N-Desmethyl Imatinib Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of the tyrosine kinase inhibitor (TKI) imatinib (B729) and its principal active metabolite, N-desmethyl imatinib mesylate. While imatinib is a cornerstone of targeted cancer therapy, a thorough understanding of its and its metabolite's off-target activities is crucial for predicting potential side effects, understanding mechanisms of action, and guiding the development of more selective inhibitors.

Executive Summary

Imatinib, a selective inhibitor of BCR-ABL, c-KIT, and PDGFRA tyrosine kinases, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[1]. Its primary metabolite, N-desmethyl imatinib, is also pharmacologically active and exhibits similar potency against the primary on-target kinase, BCR-ABL, in in vitro assays[2]. However, the off-target profiles of these two compounds, which can contribute to both therapeutic efficacy and adverse events, are not as well-characterized in a comparative manner. This guide synthesizes the available experimental data to illuminate the differences and similarities in their off-target interactions. A notable gap in the current literature is the lack of a direct, head-to-head kinome-wide screening of N-desmethyl imatinib, limiting a complete comparative analysis.

I. Comparative Analysis of Off-Target Profiles

While direct comparative data for the off-target profiles of imatinib and N-desmethyl imatinib is limited, this section presents the known off-target interactions of imatinib and discusses the available information for its metabolite.

Kinase Inhibition Profile

Imatinib is known to inhibit several kinases beyond its primary targets. The following table summarizes the inhibitory activity of imatinib against a selection of on- and off-target kinases. Data for N-desmethyl imatinib is largely unavailable in the public domain, a critical knowledge gap for a complete understanding of its pharmacological profile.

Kinase TargetImatinib IC50 (nM)N-Desmethyl Imatinib IC50 (nM)Reference
On-Targets
ABL13838[2]
c-KIT100Not Available[3]
PDGFRα100Not Available[3]
Selected Off-Targets
DDR1-Not Available[4]
LCK>10,000Not Available-
SRC>10,000Not Available-
SYK-Not Available

Note: IC50 values can vary depending on the assay conditions.

Non-Kinase Off-Target Effects

Imatinib has been shown to interact with non-kinase proteins, which may contribute to its overall pharmacological effect.

Non-Kinase TargetEffect of ImatinibEffect of N-Desmethyl ImatinibReference
NQO2 (NAD(P)H Quinone Dehydrogenase 2)Inhibition (IC50 = 82 nM)Not Available[4]
P-glycoprotein (ABCB1)SubstrateSubstrate[5]
Cellular Activity

Despite similar in vitro potency against BCR-ABL, N-desmethyl imatinib has demonstrated lower efficacy in cellular assays. In sensitive K562 leukemia cells, the pro-apoptotic and anti-proliferative effects of N-desmethyl imatinib were found to be approximately three to four times lower than those of imatinib[5]. This discrepancy may be due to differences in cell permeability, efflux by transporters like P-glycoprotein, or engagement with different off-target proteins that modulate the overall cellular response.

II. Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to comprehensively compare the off-target effects of imatinib and N-desmethyl imatinib.

A. Kinase Profiling using KinomeScan™

This biochemical assay is designed to measure the binding affinity of a test compound against a large panel of kinases.

Objective: To determine and compare the kinase selectivity of imatinib and N-desmethyl imatinib.

Methodology:

  • Compound Preparation: Imatinib and this compound are dissolved in DMSO to create stock solutions.

  • Assay Principle: The assay is based on a competition binding format. Test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.

  • Procedure:

    • A panel of recombinant human kinases is used.

    • Each kinase is incubated with the test compound at a specified concentration (e.g., 1 µM for initial screening).

    • The mixture is then added to wells containing the immobilized ligand.

    • After incubation and washing steps, the amount of bound kinase is quantified.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

B. Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

Objective: To compare the cytotoxic effects of imatinib and N-desmethyl imatinib on various cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., K562 for on-target effects, and A549 or HeLa for off-target cytotoxicity) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of imatinib or N-desmethyl imatinib for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

C. Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of specific proteins in cell lysates, providing insights into the inhibition of signaling pathways.

Objective: To assess the inhibitory effect of imatinib and N-desmethyl imatinib on specific on- and off-target kinase signaling pathways in cells.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with imatinib, N-desmethyl imatinib, or a vehicle control for a defined period. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-CrkL for BCR-ABL activity, or phospho-STAT5 for other pathways). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the levels of inhibition between treatments.

III. Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of imatinib and N-desmethyl imatinib.

cluster_0 Experimental Workflow for Comparative Off-Target Analysis A Compound Preparation (Imatinib & N-Desmethyl Imatinib) B Biochemical Kinase Profiling (e.g., KinomeScan) A->B D Cellular Viability Assays (On- and Off-Target Cell Lines) A->D C Identification of Potential Off-Target Kinases B->C E Western Blot Analysis (Phospho-Protein Levels) C->E F Comparative Data Analysis (IC50, Kd, Selectivity Score) D->F E->F G Conclusion on Comparative Off-Target Profile F->G

Workflow for comparing kinase inhibitor off-target effects.

cluster_1 Imatinib On- and Off-Target Signaling cluster_on_target On-Target Pathways cluster_off_target Known Off-Target Pathways Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL Inhibits c_KIT c-KIT Imatinib->c_KIT Inhibits PDGFRA PDGFRA Imatinib->PDGFRA Inhibits DDR1 DDR1 Imatinib->DDR1 Inhibits NQO2 NQO2 Imatinib->NQO2 Inhibits Immune_Modulation Immunological Pathways Imatinib->Immune_Modulation Modulates Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Apoptosis Apoptosis BCR_ABL->Apoptosis c_KIT->Proliferation PDGFRA->Proliferation Other_Effects Other Cellular Effects DDR1->Other_Effects NQO2->Other_Effects Immune_Modulation->Other_Effects

Imatinib's impact on on-target and off-target pathways.

IV. Conclusion

The analysis of available data indicates that while imatinib has a well-documented profile of off-target interactions with both kinase and non-kinase proteins, a corresponding comprehensive profile for its primary metabolite, N-desmethyl imatinib, is conspicuously absent from the scientific literature. Although N-desmethyl imatinib demonstrates equipotent inhibition of the primary on-target, BCR-ABL, in biochemical assays, its reduced efficacy in cellular models suggests that differences in off-target interactions, cellular uptake, or efflux may play a significant role.

For researchers and drug development professionals, this highlights a critical need for direct, comparative studies, such as kinome-wide scans and broad cellular screening, to fully elucidate the pharmacological profile of N-desmethyl imatinib. A deeper understanding of its off-target effects is essential for a complete assessment of the safety and efficacy of imatinib therapy, as this metabolite is present in patients undergoing treatment. The experimental protocols and workflows outlined in this guide provide a framework for conducting such vital comparative analyses.

References

A Head-to-Head Comparison: N-Desmethyl Imatinib vs. Nilotinib in Targeting BCR-ABL

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the efficacy of tyrosine kinase inhibitors (TKIs) is of paramount importance. While imatinib (B729) set a revolutionary precedent, the emergence of second-generation inhibitors and the characterization of its metabolites have prompted a deeper analysis of their relative potencies. This guide provides a detailed comparison of the in vitro efficacy of N-Desmethyl imatinib, the primary active metabolite of imatinib, and nilotinib (B1678881), a potent second-generation TKI.

Executive Summary

This guide presents a comparative analysis of N-Desmethyl imatinib and nilotinib, focusing on their efficacy against the BCR-ABL kinase, the hallmark of CML. The available data indicates that nilotinib is a significantly more potent inhibitor of BCR-ABL than N-Desmethyl imatinib. While direct comparative studies are limited, inferences from individual assessments and comparisons with the parent compound, imatinib, consistently point to the superior inhibitory activity of nilotinib. This document provides a compilation of reported IC50 values, detailed experimental methodologies for assessing inhibitor potency, and visual representations of the relevant signaling pathway and experimental workflows to aid researchers in their understanding and future investigations.

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for N-Desmethyl imatinib and nilotinib against BCR-ABL expressing cell lines. It is important to note that direct comparisons in the same study are scarce, and variations in experimental conditions can influence absolute IC50 values.

Table 1: In Vitro Efficacy of N-Desmethyl Imatinib against BCR-ABL

CompoundCell LineAssay TypeIC50 (nM)Reference
N-Desmethyl imatinibK562Proliferation/Apoptosis~3-4 times less potent than imatinib[1]
ImatinibK562Cytotoxicity~200-400[2]

Note: The IC50 for N-Desmethyl imatinib is inferred from its reported relative potency to imatinib.

Table 2: In Vitro Efficacy of Nilotinib against BCR-ABL

CompoundCell LineAssay TypeIC50 (nM)Reference
NilotinibK562Proliferation<30[3]
NilotinibBa/F3 p210Proliferation≤12[3]
NilotinibKU812Proliferation≤12[3]
NilotinibBa/F3 (various imatinib-resistant mutants)Proliferation70 - 450[4]

The data clearly illustrates that nilotinib exhibits significantly lower IC50 values, indicating substantially higher potency against BCR-ABL positive cell lines compared to the reported efficacy of N-Desmethyl imatinib. Nilotinib is reported to be approximately 30-fold more potent than imatinib in preclinical models. Given that N-Desmethyl imatinib is less potent than imatinib, the difference in efficacy between N-Desmethyl imatinib and nilotinib is even more pronounced.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments commonly used in the characterization of kinase inhibitors.

BCR-ABL Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL enzyme

  • Specific peptide substrate (e.g., Abltide)

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (N-Desmethyl imatinib, Nilotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and kinase assay buffer.

  • Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the proliferation and viability of BCR-ABL positive cancer cell lines.

Materials:

  • BCR-ABL positive cell line (e.g., K562, Ba/F3-p210)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with the diluted compounds. Include a vehicle-only control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis of BCR-ABL Downstream Signaling

This technique is used to evaluate the effect of the inhibitors on the phosphorylation status of key proteins in the BCR-ABL signaling pathway.

Materials:

  • BCR-ABL positive cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Mandatory Visualization

BCR-ABL Signaling Pathway and Inhibitor Targets

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor1 N-Desmethyl Imatinib Inhibitor1->BCR_ABL Inhibitor2 Nilotinib Inhibitor2->BCR_ABL

Caption: BCR-ABL signaling pathway and points of inhibition.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., K562) start->cell_culture compound_prep Compound Preparation (N-Desmethyl Imatinib & Nilotinib) start->compound_prep treatment Cell Treatment (Serial Dilutions) cell_culture->treatment compound_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation proliferation_assay Cell Proliferation Assay (MTT / CellTiter-Glo) incubation->proliferation_assay western_blot Western Blot Analysis (p-BCR-ABL, p-STAT5) incubation->western_blot data_analysis Data Analysis (IC50 Determination) proliferation_assay->data_analysis western_blot->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Caption: Experimental workflow for comparing inhibitor efficacy.

References

N-Desmethyl Imatinib: Unveiling the Clinical Contribution of Imatinib's Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Imatinib (B729), a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its clinical efficacy is well-established; however, the contribution of its principal active metabolite, N-desmethyl imatinib (CGP74588), to the overall therapeutic effect is a subject of ongoing investigation. This guide provides a comprehensive comparison of N-desmethyl imatinib and its parent drug, imatinib, presenting key experimental data to elucidate the metabolite's role in clinical efficacy.

At a Glance: Imatinib vs. N-Desmethyl Imatinib

FeatureImatinibN-Desmethyl ImatinibKey Takeaway
In Vitro Potency (IC50 vs. Bcr-Abl) ~38 nM[1]~38 nM[1]Both compounds exhibit comparable inhibitory activity against the primary target in CML.
Plasma Concentration Significantly higher10-15% of imatinib levels[1]Imatinib is the predominant circulating active species.
Metabolism Primarily metabolized by CYP3A4 to N-desmethyl imatinib.Further metabolized by CYP enzymes.The formation of the active metabolite is a key step in imatinib's disposition.
Interaction with P-glycoprotein (P-gp) Substrate and inhibitor.Potential substrate.[2]May play a role in drug resistance mechanisms.

In-Depth Analysis: Comparative Data

Table 1: Pharmacokinetic Parameters in Human Plasma

The following table summarizes the key pharmacokinetic parameters of imatinib and N-desmethyl imatinib in human plasma, providing insights into their absorption, distribution, metabolism, and excretion.

ParameterImatinibN-Desmethyl ImatinibReference
Time to Peak Concentration (Tmax) ~2-4 hours~4-6 hours[3]
Elimination Half-life (t1/2) ~18 hours~40 hours[3]
Plasma Protein Binding ~95%Not explicitly stated, but expected to be high[3]
Metabolizing Enzyme CYP3A4 (major), CYP1A2, CYP2D6, CYP2C9, CYP2C19 (minor)CYP enzymes[4]
Route of Elimination Primarily feces (as metabolites)Primarily feces (as metabolites)[3]
Table 2: Comparative In Vitro Efficacy (IC50 Values)

This table presents a comparison of the half-maximal inhibitory concentrations (IC50) of imatinib and N-desmethyl imatinib against key target kinases and cancer cell lines.

Target / Cell LineImatinib IC50N-Desmethyl Imatinib IC50Reference
Bcr-Abl Kinase 38 nM38 nM[1]
c-Kit 0.1 µMData not readily available[5]
PDGFR 0.1 µMData not readily available[5]
K562 (CML cell line) ~0.17 µM~3-4 times higher than imatinib[2]
K562/Dox (P-gp overexpressing CML cell line) ~1.3 µMSignificantly less effective than in sensitive cells[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 binds PI3K PI3K BCR-ABL->PI3K activates JAK JAK BCR-ABL->JAK activates SOS SOS GRB2->SOS activates RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Gene Transcription Gene Transcription ERK->Gene Transcription regulates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Gene Transcription regulates STAT5 STAT5 STAT5->Gene Transcription regulates JAK->STAT5 phosphorylates Imatinib / N-Desmethyl Imatinib Imatinib / N-Desmethyl Imatinib Imatinib / N-Desmethyl Imatinib->BCR-ABL inhibits

Caption: BCR-ABL Signaling Pathway and Inhibition by Imatinib/N-Desmethyl Imatinib.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit / PDGFR c-Kit / PDGFR PI3K PI3K c-Kit / PDGFR->PI3K activates RAS RAS c-Kit / PDGFR->RAS activates STAT3 STAT3 c-Kit / PDGFR->STAT3 activates PLCγ PLCγ c-Kit / PDGFR->PLCγ activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Gene Expression Gene Expression mTOR->Gene Expression RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Gene Expression STAT3->Gene Expression IP3 IP3 PLCγ->IP3 generates DAG DAG PLCγ->DAG generates Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates PKC->Gene Expression Imatinib / N-Desmethyl Imatinib Imatinib / N-Desmethyl Imatinib Imatinib / N-Desmethyl Imatinib->c-Kit / PDGFR inhibits

Caption: c-Kit and PDGFR Signaling Pathways and Inhibition by Imatinib.

G Start Start Plasma Sample Collection Plasma Sample Collection Start->Plasma Sample Collection Protein Precipitation Protein Precipitation Plasma Sample Collection->Protein Precipitation Add organic solvent Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer HPLC-MS/MS Analysis HPLC-MS/MS Analysis Supernatant Transfer->HPLC-MS/MS Analysis Inject into system Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis Quantify concentrations End End Data Analysis->End

Caption: Experimental Workflow for Pharmacokinetic Analysis.

Experimental Protocols

Determination of Plasma Concentrations by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of imatinib and N-desmethyl imatinib in human plasma. Specific parameters may require optimization based on the HPLC system and column used.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of imatinib).

    • Precipitate plasma proteins by adding 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 265 nm or mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • Generate a standard curve using known concentrations of imatinib and N-desmethyl imatinib spiked into blank plasma.

    • Calculate the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 values of imatinib and N-desmethyl imatinib against a target kinase, such as Bcr-Abl.

  • Materials:

    • Recombinant kinase (e.g., Bcr-Abl).

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (adenosine triphosphate).

    • Imatinib and N-desmethyl imatinib stock solutions.

    • Kinase reaction buffer.

    • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Procedure:

    • Prepare serial dilutions of imatinib and N-desmethyl imatinib.

    • In a microplate, add the kinase, substrate, and the diluted compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction.

    • Measure the kinase activity using the chosen detection method.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of imatinib and N-desmethyl imatinib on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of imatinib and N-desmethyl imatinib for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value for cell growth inhibition.

Conclusion

The available evidence strongly suggests that N-desmethyl imatinib is a pharmacologically active metabolite that mirrors the in vitro potency of its parent compound, imatinib, against the primary oncogenic driver in CML, Bcr-Abl. However, its significantly lower plasma concentrations indicate that imatinib is the principal contributor to the overall clinical efficacy. Nevertheless, the prolonged half-life of N-desmethyl imatinib suggests it may contribute to a sustained therapeutic effect. Further research, particularly focused on its intracellular concentrations and its interaction with drug transporters like P-glycoprotein, is warranted to fully elucidate its role in both therapeutic response and the development of drug resistance. This comparative guide provides a foundational resource for researchers and drug development professionals to inform future studies and strategies aimed at optimizing tyrosine kinase inhibitor therapy.

References

Cross-reactivity of N-Desmethyl imatinib with other tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, with other key tyrosine kinase inhibitors (TKIs). The focus is on its cross-reactivity profile, supported by available experimental data, to inform research and development in oncology and related fields.

Introduction

Imatinib is a cornerstone in targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by inhibiting specific tyrosine kinases, most notably BCR-ABL, c-KIT, and PDGF-R. Following administration, imatinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into its main active metabolite, N-Desmethyl imatinib (CGP74588). This metabolite is pharmacologically active and contributes to the overall therapeutic effect of imatinib. Understanding its potency and cross-reactivity with other TKIs is crucial for predicting clinical efficacy, potential off-target effects, and drug-drug interactions.

While comprehensive kinome-wide selectivity screening data for N-Desmethyl imatinib is not extensively available in public literature, its activity against the primary target, BCR-ABL, has been shown to be comparable to that of the parent drug, imatinib. This guide synthesizes the available quantitative data to draw a comparative picture of its activity profile alongside other prominent TKIs.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activity of TKIs is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote greater potency.

The following table summarizes the IC50 values for N-Desmethyl imatinib, imatinib, and two other widely used second-generation TKIs, Dasatinib and Nilotinib, against key on-target and representative off-target kinases. It is important to note that a direct, comprehensive kinase panel screening for N-Desmethyl imatinib against a wide array of kinases is not publicly documented. Therefore, its broader cross-reactivity is often inferred to be similar to that of imatinib, though subtle differences may exist.

Kinase TargetN-Desmethyl Imatinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Nilotinib IC50 (nM)
BCR-ABL 3838 - 600<1 - 320 - 30
c-KIT Data not available1001 - 1590 - 150
PDGFRα/β Data not available100<1 - 560 - 100
SRC Family Kinases (e.g., SRC, LCK, LYN) Data not available>10,000<1 - 10>10,000
DDR1 Data not availableData not available0.61.6

Note: IC50 values are compiled from various sources and can vary based on the specific assay conditions (e.g., ATP concentration, substrate). The data presented is for comparative purposes.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the characterization of TKIs.

In Vitro Kinase Inhibition Assay (Radiometric)

This method is considered a gold standard for quantifying the inhibitory activity of a compound against a purified kinase.

  • Reagent Preparation :

    • Kinase Buffer : 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

    • Kinase : Purified recombinant kinase (e.g., ABL, SRC) diluted to the desired concentration in kinase buffer.

    • Substrate : A specific peptide or protein substrate for the kinase.

    • ATP Mixture : A solution containing non-radiolabeled ("cold") ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

    • Test Compound : Serial dilutions of the TKI (e.g., N-Desmethyl imatinib) in DMSO, followed by further dilution in kinase buffer.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the test compound dilution or DMSO (vehicle control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP mixture to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Detection and Data Analysis :

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Air-dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

  • Cell Culture :

    • Culture a kinase-dependent cell line (e.g., K562 cells, which are BCR-ABL positive) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure :

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubate the plate for 72 hours.

  • Detection and Data Analysis :

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell proliferation inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of N-Desmethyl imatinib and other TKIs.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Profiling reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Setup (Add inhibitor, kinase, substrate) reagents->plate incubate Incubate (Allow binding and reaction) plate->incubate stop Stop Reaction incubate->stop detect Detect Signal (e.g., Radioactivity, Luminescence) stop->detect analyze Data Analysis (Calculate % Inhibition, Determine IC50) detect->analyze

Caption: A generalized workflow for determining the in vitro IC50 of a kinase inhibitor.

BCR_ABL_Pathway cluster_pathway BCR-ABL Signaling Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation Decreased Apoptosis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation TKI N-Desmethyl Imatinib & other TKIs TKI->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling and the point of TKI intervention.

Conclusion

N-Desmethyl imatinib is a pharmacologically active metabolite that demonstrates comparable in vitro potency against the primary oncogenic driver, BCR-ABL kinase, as its parent compound, imatinib. While a detailed public kinome scan to fully elucidate its cross-reactivity with a broad panel of other tyrosine kinases is lacking, its selectivity profile is generally considered to be similar to that of imatinib. This contrasts with second-generation TKIs like dasatinib, which exhibit a broader spectrum of inhibition, including potent activity against SRC family kinases. For researchers and drug developers, this implies that the on-target effects of N-Desmethyl imatinib are significant, but its off-target profile, while presumed to be narrow, warrants further investigation to fully understand its contribution to the overall clinical profile of imatinib therapy. The provided experimental protocols serve as a foundation for conducting such comparative studies to generate critical data for novel TKI development and optimization.

N-Desmethyl Imatinib's Interaction with P-glycoprotein: A Comparative Analysis in Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolite interactions with efflux pumps is critical for overcoming multidrug resistance. This guide provides a comparative analysis of N-desmethyl imatinib (B729), the primary active metabolite of the anticancer drug imatinib, and its interaction with P-glycoprotein (P-gp), a key mediator of drug resistance.

This document synthesizes experimental data to objectively compare the performance of N-desmethyl imatinib and its parent drug, imatinib, in the context of P-gp-mediated efflux and its consequences on drug efficacy in sensitive and resistant cancer cell lines.

Executive Summary

Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a significant mechanism of clinical resistance to imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3][4][5] Imatinib is a known substrate and modulator of P-gp.[6][7] Its primary active metabolite, N-desmethyl imatinib (CGP74588), is also a substrate for P-gp, and evidence suggests it is an even better one than imatinib itself.[8][9] This differential interaction with P-gp leads to reduced intracellular concentrations of N-desmethyl imatinib in resistant cells, potentially compromising its therapeutic contribution and exacerbating the resistance phenotype.

Comparative Analysis of Intracellular Accumulation

The intracellular concentration of a drug is a key determinant of its efficacy. In the context of P-gp-mediated resistance, a compound that is a better substrate for this efflux pump will have a lower intracellular accumulation in cells with high P-gp expression.

Table 1: Intracellular Accumulation of Imatinib and N-Desmethyl Imatinib

Cell LineP-gp ExpressionCompoundRelative Intracellular Concentration
K562Sensitive (Low P-gp)ImatinibBaseline
K562Sensitive (Low P-gp)N-Desmethyl ImatinibSignificantly higher than Imatinib[8]
K562/DoxResistant (High P-gp)ImatinibLower than in K562
K562/DoxResistant (High P-gp)N-Desmethyl ImatinibSignificantly lower than Imatinib[8]
LLC-PK1Parental (Low P-gp)Imatinib35% of applied concentration[6]
L-MDR1P-gp OverexpressingImatinib15% of applied concentration[6]

Data compiled from studies on human leukemia cell lines (K562 and K562/Dox) and a porcine kidney epithelial cell line model (LLC-PK1 and L-MDR1).[6][8]

Comparative Efficacy in Sensitive and Resistant Cells

The reduced intracellular accumulation of N-desmethyl imatinib in P-gp overexpressing cells directly translates to a diminished therapeutic effect.

Table 2: Comparative Efficacy of Imatinib and N-Desmethyl Imatinib

Cell LineP-gp ExpressionCompoundEffect on Cell Proliferation and Apoptosis
K562Sensitive (Low P-gp)ImatinibInduces apoptosis and inhibits proliferation
K562Sensitive (Low P-gp)N-Desmethyl ImatinibInduces apoptosis and inhibits proliferation, but is 3-4 times less potent than Imatinib[8]
K562/DoxResistant (High P-gp)ImatinibReduced efficacy compared to K562
K562/DoxResistant (High P-gp)N-Desmethyl ImatinibLittle to no inhibition of cell proliferation or induction of apoptosis at concentrations up to 20 µM[8]

P-glycoprotein Interaction Parameters

Table 3: P-glycoprotein Interaction Parameters for Imatinib

CompoundParameterValueAssay Method
ImatinibKi18.3 µMCalcein-AM efflux assay[6][7]

Experimental Protocols

Intracellular Drug Accumulation Assay

This protocol is based on methodologies used to compare intracellular concentrations of imatinib and N-desmethyl imatinib in cell lines.[8]

  • Cell Culture: K562 (P-gp low) and K562/Dox (P-gp high) cells are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS) to a logarithmic growth phase.

  • Drug Incubation: Cells are seeded at a defined density and incubated with equimolar concentrations of imatinib or N-desmethyl imatinib for a specified period.

  • Cell Lysis: After incubation, cells are washed with ice-cold PBS to remove extracellular drug, and then lysed to release intracellular contents.

  • Quantification: The intracellular concentrations of imatinib and N-desmethyl imatinib are determined using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Normalization: Drug concentrations are normalized to the total protein content or cell number in each sample.

P-gp ATPase Activity Assay

This protocol is a generalized method for determining if a compound is a substrate or inhibitor of P-gp by measuring ATP hydrolysis.

  • Membrane Preparation: P-gp-containing membranes are prepared from P-gp overexpressing cells (e.g., High-Five insect cells infected with a baculovirus carrying the human MDR1 cDNA).

  • Assay Reaction: The P-gp membranes are incubated with the test compound (imatinib or N-desmethyl imatinib) in an assay buffer containing ATP.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured. This can be done using a colorimetric method (e.g., with malachite green) or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: The P-gp-specific ATPase activity is determined by subtracting the basal activity (in the absence of the test compound) from the activity in the presence of the compound. An increase in ATPase activity suggests the compound is a substrate.

Cell Viability and Apoptosis Assays

These protocols are standard methods to assess the cytotoxic and apoptotic effects of compounds on cancer cells.

  • Cell Viability (MTT Assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of imatinib or N-desmethyl imatinib for a set duration (e.g., 48-72 hours).

    • MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • Cells are treated with the test compounds as in the viability assay.

    • Cells are harvested, washed, and resuspended in a binding buffer.

    • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Pgp_Efflux_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ATP Binding Cassette Drug_Out Imatinib & N-desmethyl Imatinib Pgp->Drug_Out Efflux ADP ADP + Pi Pgp:f0->ADP Hydrolysis Drug_In Imatinib & N-desmethyl Imatinib Drug_In->Pgp Binding Target BCR-ABL Drug_In->Target Inhibition Resistance Drug Resistance Drug_Out->Resistance ATP ATP ATP->Pgp:f0 Proliferation Cell Proliferation Target->Proliferation Drives Apoptosis Apoptosis Target->Apoptosis Inhibits

Caption: P-gp mediated efflux of Imatinib and its metabolite.

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_assays cluster_biochemical Biochemical Assay start Start: Cell Culture (K562 & K562/Dox) treatment Treatment with Imatinib or N-desmethyl Imatinib start->treatment accumulation Intracellular Accumulation Assay (HPLC-MS/MS) treatment->accumulation viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis pgp_assay P-gp ATPase Assay (Membrane Vesicles)

Caption: Workflow for comparing Imatinib and N-desmethyl Imatinib.

References

Target Validation Studies for N-Desmethyl Imatinib Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729) mesylate is the primary and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of Chronic Myelogenous Leukemia (CML) and other malignancies. Formed through cytochrome P450-mediated demethylation of imatinib, this metabolite plays a role in the overall therapeutic efficacy of its parent drug. This guide provides a comparative analysis of N-Desmethyl imatinib mesylate, focusing on its target validation, and presenting its performance alongside its parent compound, imatinib, and other alternative therapies. The information herein is intended to support researchers and drug development professionals in their understanding of this key metabolite.

Comparative Biological Activity

This compound exhibits a comparable in vitro potency against the Bcr-Abl kinase to its parent compound, imatinib.[1] While its plasma concentrations are lower than those of imatinib, its contribution to the overall clinical activity is significant.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Imatinib against their primary targets. Data for alternative Bcr-Abl inhibitors, Nilotinib and Dasatinib, are included for a broader comparison.

CompoundTargetIC50 (nM)
N-Desmethyl imatinib Bcr-Abl 38
ImatinibBcr-Abl38
c-Kit100
PDGFR100
NilotinibBcr-Abl<30
DasatinibBcr-Abl<1

Note: IC50 values can vary between different experimental setups. The data presented here are compiled from multiple sources for comparative purposes.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 BCR-ABL Signaling Pathway cluster_1 Mechanism of Inhibition BCR-ABL BCR-ABL Substrate_Proteins Substrate_Proteins BCR-ABL->Substrate_Proteins ATP -> ADP Phosphorylated_Substrates Phosphorylated_Substrates Substrate_Proteins->Phosphorylated_Substrates Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, JAK/STAT) Phosphorylated_Substrates->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Decreased_Apoptosis Decreased_Apoptosis Downstream_Signaling->Decreased_Apoptosis N-Desmethyl_Imatinib N-Desmethyl imatinib mesylate ATP_Binding_Site N-Desmethyl_Imatinib->ATP_Binding_Site Binds to Inhibition Inhibition of Kinase Activity N-Desmethyl_Imatinib->Inhibition BCR-ABL_Kinase BCR-ABL Inhibition->BCR-ABL_Kinase

BCR-ABL signaling and inhibition by N-Desmethyl imatinib.

cluster_0 In Vitro Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Kinase_Reaction Incubate purified kinase (e.g., Bcr-Abl) with substrate, ATP, and test compound Compound_Prep->Kinase_Reaction Detection Measure kinase activity (e.g., TR-FRET, Luminescence) Kinase_Reaction->Detection Data_Analysis Calculate % inhibition and determine IC50 value Detection->Data_Analysis End End Data_Analysis->End

Workflow for in vitro kinase inhibition assay.

cluster_0 Cellular Bcr-Abl Autophosphorylation Assay Workflow Start Start Cell_Culture Culture Bcr-Abl positive cells (e.g., K562) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of This compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells to release proteins Compound_Treatment->Cell_Lysis ELISA Perform Sandwich ELISA to detect phosphorylated Bcr-Abl Cell_Lysis->ELISA Data_Analysis Quantify signal and determine IC50 value ELISA->Data_Analysis End End Data_Analysis->End

Workflow for cellular Bcr-Abl autophosphorylation assay.

Experimental Protocols

Detailed methodologies for key target validation experiments are provided below. These protocols are based on established methods for characterizing kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl, c-Kit, PDGFR)

  • Biotinylated substrate peptide specific for the kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • Stop/Detection buffer containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.

    • Initiate the reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of Stop/Detection buffer to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Bcr-Abl Autophosphorylation Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the autophosphorylation of Bcr-Abl within a cellular context.

Materials:

  • Bcr-Abl expressing cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 96-well plates coated with an anti-Abl capture antibody

  • Detection antibody: Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed K562 cells in a 96-well culture plate and allow them to grow overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Pellet the cells by centrifugation and remove the supernatant.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).

  • ELISA:

    • Add the cell lysates to the wells of the anti-Abl coated plate and incubate to allow capture of Bcr-Abl protein.

    • Wash the plate to remove unbound proteins.

    • Add the anti-phosphotyrosine-HRP antibody and incubate.

    • Wash the plate to remove unbound detection antibody.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the absorbance values against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of Bcr-Abl autophosphorylation.

Conclusion

This compound is a key active metabolite of imatinib that demonstrates comparable in vitro potency against the primary oncogenic driver in CML, the Bcr-Abl kinase. While its pharmacokinetic profile differs from the parent compound, its intrinsic activity contributes to the overall therapeutic effect. This guide provides a framework for the comparative evaluation of this compound, offering quantitative data, visual representations of its mechanism and evaluation, and detailed experimental protocols to aid researchers in their target validation and drug development efforts. Further studies focusing on a comprehensive kinase selectivity profile of this compound would be beneficial for a more complete understanding of its off-target effects and overall pharmacological profile.

References

Comparative Analysis of N-Desmethyl Imatinib and Imatinib Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the binding kinetics of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, and its parent drug. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions of these tyrosine kinase inhibitors with their primary target, the Bcr-Abl kinase.

Data Presentation: Comparative Biochemical Potency

N-Desmethyl imatinib exhibits comparable in vitro potency to imatinib in inhibiting the Bcr-Abl tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Notes
Imatinib Bcr-Abl Kinase~25-35Potent inhibitor of the Bcr-Abl tyrosine kinase.
N-Desmethyl imatinib Bcr-Abl Kinase~38The main active metabolite of imatinib, demonstrating similar in vitro potency to the parent drug.

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols for Binding Kinetics Determination

To determine the precise binding kinetics (k_on, k_off, and K_D) of small molecule inhibitors like imatinib and N-Desmethyl imatinib to their target kinases, several biophysical techniques are commonly employed. The following are detailed methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[1][2][3]

Objective: To determine the association (k_on) and dissociation (k_off) rates, and calculate the equilibrium dissociation constant (K_D) for the binding of the inhibitor to the Bcr-Abl kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Recombinant Bcr-Abl kinase (ligand)

  • Imatinib and N-Desmethyl imatinib (analytes)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • The surface of the sensor chip is activated with a freshly prepared mixture of NHS and EDC.

    • A solution of recombinant Bcr-Abl kinase in the immobilization buffer is injected over the activated surface to allow for covalent coupling.

    • The remaining active sites on the surface are deactivated by injecting ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the kinase to account for non-specific binding.

  • Analyte Binding:

    • A series of dilutions of imatinib or N-Desmethyl imatinib are prepared in the running buffer.

    • Each concentration of the analyte is injected over the ligand-immobilized and reference flow cells for a defined period to monitor the association phase.

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

  • Surface Regeneration:

    • After each binding cycle, the sensor surface is regenerated by injecting the regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • The sensorgrams (plots of response units versus time) from the reference flow cell are subtracted from the active flow cell to obtain specific binding data.

    • The association and dissociation curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values.

    • The K_D is then calculated as the ratio of k_off to k_on.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[4][5][6]

Objective: To determine the binding affinity (K_A, the inverse of K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction between the inhibitor and the Bcr-Abl kinase.

Materials:

  • Isothermal titration calorimeter

  • Recombinant Bcr-Abl kinase

  • Imatinib and N-Desmethyl imatinib

  • Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • The Bcr-Abl kinase is dialyzed extensively against the chosen buffer to ensure buffer matching.

    • Imatinib and N-Desmethyl imatinib are dissolved in the final dialysis buffer.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the Bcr-Abl kinase solution.

    • The injection syringe is filled with a concentrated solution of imatinib or N-Desmethyl imatinib.

    • A series of small, timed injections of the inhibitor into the kinase solution are performed while the temperature is held constant.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the inhibitor to the kinase.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_A, n, and ΔH.

    • The dissociation constant (K_D) is calculated as 1/K_A.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique used to measure the binding of a small fluorescent molecule to a larger molecule in solution. It is often used in a competitive format to determine the affinity of unlabeled compounds.[7][8][9][10]

Objective: To determine the inhibitory constant (Ki) of imatinib and N-Desmethyl imatinib for the Bcr-Abl kinase through a competitive binding assay.

Materials:

  • A fluorescence polarization plate reader

  • Recombinant Bcr-Abl kinase

  • A fluorescently labeled probe that binds to the ATP-binding site of Bcr-Abl

  • Imatinib and N-Desmethyl imatinib

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

  • Assay Setup:

    • A fixed concentration of the fluorescent probe and Bcr-Abl kinase are added to the wells of a microplate. The concentrations are optimized to give a stable and significant fluorescence polarization signal.

    • A serial dilution of imatinib or N-Desmethyl imatinib (the competitor) is then added to the wells.

  • Incubation:

    • The plate is incubated at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • The fluorescence polarization of each well is measured using the plate reader.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the competitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe.

    • The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and K_D of the fluorescent probe.

Visualizations

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival, and the inhibition of apoptosis.[11][12][13][14] Imatinib and N-Desmethyl imatinib inhibit the kinase activity of Bcr-Abl, thereby blocking these downstream effects.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Imatinib Imatinib / N-Desmethyl Imatinib Imatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Experimental Workflow for Binding Kinetics Analysis

The following diagram illustrates a generalized workflow for determining the binding kinetics of a small molecule inhibitor to a target protein using Surface Plasmon Resonance (SPR).

Experimental_Workflow Start Start Immobilize Immobilize Target Protein (e.g., Bcr-Abl) on Sensor Chip Start->Immobilize Prepare Prepare Serial Dilutions of Inhibitor (Analyte) Immobilize->Prepare Inject Inject Inhibitor over Sensor Surface (Association) Prepare->Inject Dissociate Flow Buffer over Surface (Dissociation) Inject->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Regenerate->Inject Repeat for each concentration Data Collect Sensorgram Data Regenerate->Data Analyze Analyze Data: Fit to Kinetic Model Data->Analyze Results Determine kon, koff, KD Analyze->Results End End Results->End

Caption: Generalized workflow for SPR-based binding kinetics analysis.

References

Assessing the Genotoxic Impurities of N-Desmethyl Imatinib Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic impurities associated with N-Desmethyl imatinib (B729) mesylate, the primary active metabolite of the tyrosine kinase inhibitor (TKI) imatinib. While specific experimental data on the genotoxic impurities of N-Desmethyl imatinib mesylate is not extensively available in the public domain, this document synthesizes existing information on the parent compound, related TKIs, and general principles of genotoxicity testing to offer a comprehensive overview for the scientific community.

Executive Summary

This compound is classified as Suspected of causing genetic defects (H341) , Suspected of causing cancer (H351) , and May damage fertility or the unborn child (H360) according to its Safety Data Sheet (SDS)[1]. This classification underscores the importance of controlling its potential genotoxic impurities. This guide will delve into the standard assays used for genotoxicity assessment, compare the known genotoxic profiles of imatinib and other TKIs, and outline the signaling pathways potentially involved in TKI-induced DNA damage.

Comparative Genotoxicity Profile

A direct comparison of the genotoxic impurities of this compound with other TKIs is challenging due to the limited public availability of data for metabolites. However, we can infer potential risks by examining the parent compounds.

Compound Ames Test (Bacterial Reverse Mutation Assay) In Vitro Micronucleus Test / Chromosomal Aberration Assay In Vivo Genotoxicity Key Genotoxic Impurities (of parent drug)
Imatinib Mesylate Generally considered non-mutagenic[2][3].Positive for clastogenicity (chromosome damage) in some in vitro studies[4].Studies on the parent drug have shown some evidence of genotoxicity in plant-based assays[5].Process impurities with structural alerts for genotoxicity have been identified and require monitoring[4][6][7].
This compound Data not publicly available.Data not publicly available, but classified as "Suspected of causing genetic defects"[1][8].Data not publicly available.Specific impurities not publicly characterized.
Dasatinib Non-mutagenic.Did not cause chromosomal damage in an in vivo rat bone marrow micronucleus test[9].No genetic toxicology studies were conducted with the unique human metabolites[9].Information on specific genotoxic impurities is not readily available in the provided search results.
Nilotinib Information not readily available.Information not readily available.Information not readily available.Potentially genotoxic impurities have been identified and analytical standards are available[10].

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is employed to assess the genotoxic potential of a new chemical entity, including its metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

This initial screening assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect point mutations.

General Protocol:

  • Preparation: Histidine-dependent bacterial strains are cultured. The test compound and a positive control are prepared at various concentrations. A metabolic activation system (S9 fraction from rat liver) is often included to mimic mammalian metabolism.

  • Exposure: The bacterial culture, test compound, and S9 mix (if used) are combined in a soft agar (B569324) overlay.

  • Incubation: The mixture is poured onto minimal glucose agar plates and incubated for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.

General Protocol:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured.

  • Exposure: Cells are treated with the test compound at various concentrations, with and without metabolic activation (S9), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Analysis: Binucleated cells are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

In Vitro Chromosomal Aberration Assay

This test provides a more detailed analysis of structural and numerical chromosome damage in metaphase cells.

General Protocol:

  • Cell Culture and Exposure: Similar to the micronucleus assay, mammalian cells are cultured and exposed to the test compound.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained, and metaphase spreads are analyzed under a microscope for structural aberrations (e.g., breaks, gaps, exchanges) and numerical aberrations (polyploidy, aneuploidy).

Signaling Pathways and Mechanisms of Genotoxicity

Tyrosine kinase inhibitors, by their nature, interfere with cellular signaling pathways. While their primary targets are kinases involved in cancer cell proliferation, off-target effects can lead to interactions with DNA damage response (DDR) pathways.

Potential Mechanisms:

  • Inhibition of DDR Kinases: Some TKIs may directly or indirectly inhibit key kinases in the DDR pathway, such as ATM, ATR, and DNA-PK, thereby impairing the cell's ability to repair DNA damage[11].

  • Induction of Oxidative Stress: TKIs can induce the production of reactive oxygen species (ROS), which can directly damage DNA.

  • Interference with Cell Cycle Checkpoints: By modulating signaling pathways that control cell cycle progression, TKIs could potentially allow cells with damaged DNA to proceed through the cell cycle, leading to the fixation of mutations.

Below is a conceptual diagram illustrating the potential interaction of a TKI metabolite with DNA damage signaling pathways.

G cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Genotoxic Outcomes TKI_Metabolite N-Desmethyl Imatinib Mesylate ROS_Production Reactive Oxygen Species (ROS) Production TKI_Metabolite->ROS_Production Induces DDR_Kinase_Inhibition Inhibition of DNA Damage Response (DDR) Kinases (e.g., ATM, ATR) TKI_Metabolite->DDR_Kinase_Inhibition Potentially Inhibits DNA_Damage Direct DNA Damage ROS_Production->DNA_Damage Causes Impaired_Repair Impaired DNA Repair DDR_Kinase_Inhibition->Impaired_Repair Leads to Genetic_Instability Genetic Instability & Mutations DNA_Damage->Genetic_Instability Contributes to Impaired_Repair->Genetic_Instability Contributes to

Caption: Potential mechanisms of this compound-induced genotoxicity.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxic potential of a drug metabolite like this compound is outlined below.

G Start Test Substance: This compound Ames Ames Test (Bacterial Reverse Mutation) Start->Ames InVitro_Mammalian In Vitro Mammalian Cell Assays Ames->InVitro_Mammalian Risk_Assessment Genotoxic Risk Assessment Ames->Risk_Assessment Negative Result Micronucleus Micronucleus Test InVitro_Mammalian->Micronucleus Positive Result Chromosomal_Aberration Chromosomal Aberration Test InVitro_Mammalian->Chromosomal_Aberration Positive Result InVitro_Mammalian->Risk_Assessment Negative Results InVivo In Vivo Genotoxicity Assays (if required) Micronucleus->InVivo Chromosomal_Aberration->InVivo Rodent_Micronucleus Rodent Micronucleus Test InVivo->Rodent_Micronucleus Follow-up Comet_Assay Comet Assay InVivo->Comet_Assay Follow-up Rodent_Micronucleus->Risk_Assessment Comet_Assay->Risk_Assessment

Caption: Standard workflow for assessing the genotoxicity of a drug metabolite.

Conclusion and Future Directions

The classification of this compound as a substance suspected of causing genetic defects necessitates rigorous control of its potential impurities. While direct, publicly available experimental data on these impurities is limited, the genotoxic profile of the parent compound, imatinib, and the established methodologies for genotoxicity testing provide a framework for risk assessment.

Future research should focus on:

  • Public dissemination of genotoxicity data: Making the full toxicological reports for this compound and other TKI metabolites publicly available would be invaluable to the research community.

  • Comparative studies: Head-to-head studies comparing the genotoxic potential of the primary metabolites of different TKIs would provide a clearer understanding of their relative risks.

  • Mechanistic studies: Further investigation into the specific signaling pathways affected by this compound that lead to genotoxicity is warranted.

This guide serves as a starting point for researchers and drug development professionals. A thorough understanding of the potential genotoxic risks associated with this compound is crucial for ensuring the safety and efficacy of imatinib-based therapies.

References

Nilotinib Versus Imatinib: A Comparative Guide for Researchers in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals nilotinib's superior efficacy in achieving key molecular and cytogenetic milestones in the treatment of chronic myeloid leukemia when compared to the first-generation inhibitor, imatinib (B729). This guide provides an objective comparison of their performance, supported by experimental data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), has demonstrated significantly higher rates of major molecular response (MMR) and complete cytogenetic response (CCyR) in patients with newly diagnosed Philadelphia chromosome-positive chronic myeloid leukemia (CML) in the chronic phase, as evidenced by the landmark Evaluating Nilotinib Efficacy and Safety in Clinical Trials (ENESTnd) study.[1][2] While both nilotinib and imatinib target the aberrant BCR-ABL kinase, the primary driver of CML, nilotinib exhibits greater potency and specificity.[3][4] This heightened activity translates into earlier, deeper, and more durable responses, which are critical for long-term patient outcomes.

Efficacy in Clinical Trials: A Quantitative Comparison

The ENESTnd trial, a phase 3, multicenter, open-label, randomized study, provides the most robust dataset for comparing the efficacy of nilotinib and imatinib as first-line therapy for CML.[2][5] The study randomized 846 patients to receive nilotinib at a dose of 300 mg twice daily, nilotinib at 400 mg twice daily, or imatinib at 400 mg once daily.

Molecular Response Rates

Major Molecular Response (MMR) is a key therapeutic goal in CML, defined as a ≥3-log reduction in BCR-ABL transcript levels from a standardized baseline (≤0.1% on the International Scale [IS]). The ENESTnd trial demonstrated that nilotinib induced significantly higher and faster rates of MMR compared to imatinib.[1]

By 12 months, the primary endpoint of the study, 44% of patients in the nilotinib 300 mg arm and 43% in the 400 mg arm achieved MMR, compared to only 22% of patients in the imatinib arm.[2] These superior rates of MMR with nilotinib were sustained over long-term follow-up. A 10-year analysis of the ENESTnd study showed cumulative MMR rates of 77.7% for nilotinib 300 mg and 79.7% for nilotinib 400 mg, compared to 62.5% for imatinib.[6]

Deeper molecular responses, such as MR4.5 (BCR-ABL ≤0.0032% IS), are associated with a higher probability of treatment-free remission. The 10-year follow-up data from ENESTnd also highlighted the superiority of nilotinib in achieving these deep responses, with cumulative MR4.5 rates of 61.0% (300 mg) and 61.2% (400 mg) for nilotinib, versus 39.2% for imatinib.[6]

Molecular ResponseNilotinib 300 mg BIDNilotinib 400 mg BIDImatinib 400 mg QD
MMR by 12 months 44%[2]43%[2]22%[2]
MMR by 24 months 71%67%44%
Cumulative MMR by 10 years 77.7%[6]79.7%[6]62.5%[6]
Cumulative MR4.5 by 10 years 61.0%[6]61.2%[6]39.2%[6]
Cytogenetic Response Rates

Complete Cytogenetic Response (CCyR), defined as the absence of Philadelphia chromosome-positive (Ph+) cells in the bone marrow, is another critical indicator of treatment efficacy. The ENESTnd trial showed that nilotinib led to significantly higher rates of CCyR compared to imatinib. By 12 months, 80% of patients in the nilotinib 300 mg group and 78% in the 400 mg group achieved CCyR, versus 65% in the imatinib group.[2]

Cytogenetic ResponseNilotinib 300 mg BIDNilotinib 400 mg BIDImatinib 400 mg QD
CCyR by 12 months 80%[2]78%[2]65%[2]
Overall Survival and Disease Progression

While early analyses of the ENESTnd trial showed similar overall survival (OS) rates across all treatment arms, the 10-year follow-up demonstrated a trend towards improved OS with nilotinib, with estimated 10-year OS rates of 87.6% for nilotinib 300 mg, 90.3% for nilotinib 400 mg, and 88.3% for imatinib.[6] More significantly, nilotinib was associated with a lower risk of disease progression to the accelerated or blast phase of CML.[7]

Experimental Protocols

The ENESTnd trial employed standardized methodologies for assessing patient response, adhering to international guidelines.

Patient Population and Trial Design

The study enrolled adult patients newly diagnosed with chronic phase Ph+ CML within six months of diagnosis.[5] Patients were randomized in a 1:1:1 ratio to one of the three treatment arms. The randomization was stratified by Sokal risk score.[5]

Assessment of Molecular Response

Molecular response was assessed by quantifying BCR-ABL transcript levels in peripheral blood using a standardized real-time quantitative polymerase chain reaction (RQ-PCR) assay.[5] The results were reported on the International Scale (IS) to ensure comparability across different laboratories.[5] A major molecular response (MMR) was defined as a BCR-ABL/ABL ratio of ≤0.1% IS.[5]

Assessment of Cytogenetic Response

Cytogenetic response was evaluated by chromosome banding analysis of bone marrow aspirates. A complete cytogenetic response (CCyR) was defined as 0% Ph+ metaphases out of a minimum of 20 metaphases examined.

Mechanism of Action and Signaling Pathways

Both imatinib and nilotinib are tyrosine kinase inhibitors that target the ATP-binding site of the BCR-ABL oncoprotein, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that lead to leukemic cell proliferation and survival.[8] However, nilotinib was rationally designed to have a higher binding affinity and selectivity for BCR-ABL compared to imatinib.[3]

BCR_ABL_Signaling_Pathway cluster_cell CML Cell cluster_inhibitors Tyrosine Kinase Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Adhesion Altered Adhesion BCR_ABL->Adhesion Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Decreased Apoptosis (Increased Survival) PI3K_AKT_mTOR->Apoptosis

BCR-ABL signaling and inhibition by TKIs.

Clinical Trial Workflow

The ENESTnd trial followed a structured workflow from patient enrollment to long-term follow-up to ensure robust data collection and analysis.

ENESTnd_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Response Monitoring cluster_endpoints Endpoint Analysis cluster_followup Long-Term Follow-up Enrollment Newly Diagnosed Chronic Phase CML Patients Randomization 1:1:1 Randomization (Stratified by Sokal Score) Enrollment->Randomization Nilotinib_300 Nilotinib 300mg BID Randomization->Nilotinib_300 Nilotinib_400 Nilotinib 400mg BID Randomization->Nilotinib_400 Imatinib_400 Imatinib 400mg QD Randomization->Imatinib_400 Monitoring Regular Assessments: - Molecular (RQ-PCR) - Cytogenetic (Bone Marrow) - Safety Nilotinib_300->Monitoring Nilotinib_400->Monitoring Imatinib_400->Monitoring Primary_Endpoint Primary Endpoint: MMR at 12 months Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: CCyR, OS, PFS Monitoring->Secondary_Endpoints Follow_up Long-Term Efficacy and Safety Monitoring (up to 10 years) Primary_Endpoint->Follow_up Secondary_Endpoints->Follow_up

ENESTnd clinical trial workflow.

Adverse Events

While nilotinib demonstrates superior efficacy, it is associated with a different side effect profile compared to imatinib. The 10-year ENESTnd data reported higher cumulative rates of cardiovascular events with nilotinib (16.5% for 300 mg and 23.5% for 400 mg) compared to imatinib (3.6%).[6] Common non-hematologic adverse events with nilotinib include rash, headache, and nausea, whereas imatinib is more frequently associated with diarrhea and muscle spasms.[9] Grade 3 or 4 neutropenia was more common with imatinib than with either dose of nilotinib.[5]

Conclusion

The body of evidence from clinical trials, particularly the long-term follow-up of the ENESTnd study, consistently supports the superior efficacy of nilotinib over imatinib in the first-line treatment of chronic phase CML. Nilotinib leads to faster, deeper, and more durable molecular and cytogenetic responses, which are associated with a lower risk of disease progression. While the overall survival benefit is modest, the improved response rates are clinically significant. The choice of first-line TKI should be individualized, taking into account the patient's risk profile, comorbidities, and treatment goals, with careful consideration of the different safety profiles of nilotinib and imatinib. For researchers and drug development professionals, the success of nilotinib underscores the value of rational drug design to improve upon existing targeted therapies.

References

Safety Operating Guide

Safe Disposal of N-Desmethyl Imatinib Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Desmethyl imatinib (B729) mesylate, a metabolite of the targeted cancer therapeutic imatinib mesylate, requires careful management as a potentially hazardous substance. This guide provides essential, step-by-step procedures for its safe disposal.

Personal Protective Equipment (PPE) and Handling

Before handling N-Desmethyl imatinib mesylate, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure. The compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2]

Required PPE:

  • Gloves: Compatible chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is clear of unprotected personnel and has adequate ventilation.

  • Containment: Carefully contain the spill to prevent it from spreading.

  • Collection: For solid spills, sweep up the material and place it into a suitable, labeled container for chemical waste. Avoid generating dust during this process.[2][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.[1][4]

Disposal Procedures

The disposal of this compound must comply with local, regional, and national regulations for hazardous waste.[3][4][5] It is classified as toxic to aquatic life with long-lasting effects, and therefore, it must not be disposed of in household garbage or down the drain.[3][4][6]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other laboratory waste.

    • This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment that has come into contact with the chemical.

  • Waste Collection and Storage:

    • Collect all waste in a designated, clearly labeled, and sealed container suitable for hazardous chemical waste.

    • Store the waste container in a secure, designated area away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[2]

    • Provide the waste disposal service with a comprehensive list of the waste contents, including the Safety Data Sheet (SDS) for imatinib mesylate, as a proxy if one for the N-desmethyl metabolite is unavailable.

  • Transportation and Final Disposal:

    • The waste will be transported by the licensed service to an approved waste disposal plant.

    • The recommended method of disposal is typically high-temperature incineration at a facility equipped with afterburners and scrubbers to manage hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides.[4][5]

The following diagram outlines the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Waste Management cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste (Pure compound, contaminated labware, PPE) B->C D Segregate and Store in a Labeled, Sealed Hazardous Waste Container C->D E Store in a Designated Secure Area D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F G Transport to an Approved Waste Disposal Facility F->G H High-Temperature Incineration G->H

Disposal Workflow

Quantitative Data Summary

Hazard ClassificationDetailsSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][4]
Carcinogenicity Suspected of causing cancer.[3][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][5]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the latest safety data sheets for the most current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.